molecular formula C7H7N5O B1384245 2-amino-4-(1H-tetrazol-5-yl)phenol CAS No. 924860-65-1

2-amino-4-(1H-tetrazol-5-yl)phenol

Cat. No.: B1384245
CAS No.: 924860-65-1
M. Wt: 177.16 g/mol
InChI Key: IUSKMTQDKVIDPS-UHFFFAOYSA-N
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Description

2-amino-4-(1H-tetrazol-5-yl)phenol is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(1H-tetrazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(1H-tetrazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-4(1-2-6(5)13)7-9-11-12-10-7/h1-3,13H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSKMTQDKVIDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654844
Record name 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924860-65-1
Record name 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety, a well-established bioisostere for carboxylic acids, imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability and receptor binding affinity.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for laboratory application. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical processes involved.

Introduction: The Significance of the Tetrazole Moiety

The 1H-tetrazole ring is a privileged scaffold in modern drug discovery.[3] Its structural and electronic similarity to the carboxylic acid group allows it to act as a non-classical bioisostere, a strategy used to modulate a drug's properties such as lipophilicity, pKa, and metabolic stability.[1][4] By replacing a carboxyl group with a tetrazole, medicinal chemists can often improve a compound's pharmacokinetic profile, enhancing its bioavailability and efficacy while potentially reducing side effects.[1] The tetrazole moiety is present in numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam, highlighting its therapeutic importance.[5] The title compound, 2-amino-4-(1H-tetrazol-5-yl)phenol, incorporates this key heterocycle onto a substituted phenol backbone, creating a versatile building block for the synthesis of novel bioactive agents.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted method for constructing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][7][8] This "click chemistry" approach is highly efficient and atom-economical. Therefore, our retrosynthetic strategy identifies the key precursor as 2-amino-4-cyanophenol .

The synthesis is designed as a two-step process:

  • Preparation of the Nitrile Precursor: Synthesis of 2-amino-4-cyanophenol from a commercially available starting material.

  • Tetrazole Formation: Cycloaddition of the nitrile with sodium azide to yield the final product.

This approach avoids potentially problematic reactions, such as attempting a Sandmeyer reaction on a di-functionalized aminophenol, which could lead to a mixture of products and polymerization.[9]

Synthetic_Pathway Target 2-amino-4-(1H-tetrazol-5-yl)phenol Step2 [3+2] Cycloaddition Target->Step2 Precursor 2-amino-4-cyanophenol (3-Amino-4-hydroxybenzonitrile) Step2->Precursor NaN₃, NH₄Cl DMF, Heat Step1 Nitro Group Reduction Precursor->Step1 StartingMaterial 4-Hydroxy-3-nitrobenzonitrile Step1->StartingMaterial e.g., SnCl₂/HCl or H₂/Pd-C

Caption: Retrosynthetic analysis of 2-amino-4-(1H-tetrazol-5-yl)phenol.

Experimental Protocols

Synthesis of 2-amino-4-cyanophenol (Precursor)

The precursor is synthesized via the reduction of 4-hydroxy-3-nitrobenzonitrile. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • To a solution of 4-hydroxy-3-nitrobenzonitrile (1.64 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (100 mg).

  • Secure the flask to a Parr hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-cyanophenol as a solid, which can be used in the next step without further purification.

Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol (Target Compound)

This step involves the catalyzed cycloaddition of sodium azide to the nitrile functional group. The use of an acid promoter, such as ammonium chloride or zinc salts, activates the nitrile towards nucleophilic attack by the azide ion.[6][10]

Protocol:

  • Safety First: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids (which generate toxic hydrazoic acid gas) and metal spatulas.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-cyanophenol (1.34 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol).

  • Add N,N-dimethylformamide (DMF) (30 mL) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (disappearance of the starting nitrile).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 100 mL of water and stir.

  • Carefully acidify the solution to pH ~2-3 by the dropwise addition of 6M hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate.

  • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Characterization and Data Interpretation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization_Workflow Start Synthesized Crude Product Purification Recrystallization Start->Purification Purity Assess Purity Purification->Purity Structure Confirm Structure Purification->Structure HPLC HPLC Purity->HPLC MP Melting Point Purity->MP NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR FT-IR Spectroscopy Structure->IR Final Pure, Characterized Compound HPLC->Final MP->Final NMR->Final MS->Final IR->Final

Caption: Standard workflow for the purification and characterization of the target compound.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for 2-amino-4-(1H-tetrazol-5-yl)phenol.

Analysis Technique Expected Result / Interpretation
Molecular Formula -C₇H₇N₅O
Molecular Weight Mass Spec.Exact Mass: 177.0651; Monoisotopic Mass: 177.17 g/mol [11]
Melting Point Melting Point App.A sharp range is indicative of high purity.
¹H NMR 500 MHz, DMSO-d₆Aromatic protons (~6.8-7.8 ppm, complex splitting), NH₂ (~5.0 ppm, broad), OH (~9.5 ppm, broad), Tetrazole NH (~16.0 ppm, very broad).
¹³C NMR 125 MHz, DMSO-d₆Aromatic carbons (~110-150 ppm), Tetrazole carbon (~155 ppm).[12]
FT-IR KBr PelletBroad O-H/N-H stretch (3400-2500 cm⁻¹), Aromatic C=C (1600-1450 cm⁻¹), Tetrazole ring vibrations.[13][14]
Purity RP-HPLC>95% peak area at a specific retention time.
Interpretation of Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. In a solvent like DMSO-d₆, all labile protons (OH, NH₂, tetrazole NH) should be visible. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The extreme downfield shift of the tetrazole NH proton is a hallmark feature, resulting from its acidic nature and intramolecular hydrogen bonding.

  • FT-IR Spectroscopy: The infrared spectrum provides crucial functional group information. A very broad absorption band from ~3400 cm⁻¹ down to ~2500 cm⁻¹ is expected, which corresponds to the overlapping O-H and N-H stretching vibrations, characteristic of phenols, amines, and the tetrazole N-H group.[13][14] The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition by matching the observed mass to the calculated exact mass (177.0651 for [M+H]⁺). Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns for tetrazoles, such as the neutral loss of nitrogen gas (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[15]

  • HPLC Analysis: Reversed-phase HPLC is the standard method for purity assessment. A suitable method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acidic modifier like formic acid. A single major peak with an area percentage greater than 95% is typically required for compounds intended for biological screening.[16]

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol. By following the detailed protocols and understanding the rationale behind the analytical interpretations, researchers can confidently produce and validate this valuable chemical building block. The principles discussed herein are broadly applicable to the synthesis of other substituted tetrazole derivatives, providing a solid foundation for further exploration in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Retrieved from [Link]

  • Kumar, A., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports. Retrieved from [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Reddit. (2020). Sandmeyer of amino phenol to catechol?. r/chemistry. Retrieved from [Link]

  • Ismaeel, A., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. The Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Verma, G., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Browne, D. L. (2016). Exploring Flow Procedures for Diazonium Formation. Journal of Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-((2,4-Diamino-5-methylphenyl)amino)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for diazotization and coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Retrieved from [Link]

  • Information Horizons. (2025). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Retrieved from [Link]

  • ResearchGate. (2001). IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

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  • MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (2015). New aspects of the simultaneous analysis of amino acids and amines as their o-phthaldialdehyde derivatives by high-performance liquid chromatography. Retrieved from [Link]

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Sources

A Comprehensive Guide to the Spectroscopic Analysis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the core spectroscopic techniques required for the structural elucidation and characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol. The molecule's unique architecture, combining a phenol ring with both an amino group and a nitrogen-rich tetrazole heterocycle, presents a distinct analytical challenge and makes it a compound of interest for pharmaceutical and materials science research. This document moves beyond rote procedural descriptions to explain the causal-based reasoning behind methodological choices in Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, data interpretation frameworks, and predictive summaries to create a self-validating system for analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and authoritative framework for characterizing complex heterocyclic compounds.

Introduction: The Analytical Imperative

The compound 2-amino-4-(1H-tetrazol-5-yl)phenol integrates three critical pharmacophores: a phenol, an aromatic amine, and a tetrazole ring. The tetrazole moiety, in particular, is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[1][2] This combination makes the molecule a compelling scaffold for drug discovery. However, unambiguous structural confirmation is a prerequisite for any further investigation into its biological activity. The potential for isomeric confusion—particularly the tautomerism of the tetrazole ring (1H vs. 2H) and positional isomerism on the phenol ring—necessitates a multi-pronged spectroscopic approach. This guide provides the comprehensive analytical workflow required to confirm the identity, purity, and detailed structural features of the title compound.

Molecular Structure

The foundational step in any analysis is understanding the target structure. The molecule consists of a phenol ring substituted with an amino group at position 2 and a 1H-tetrazol-5-yl group at position 4.

Caption: Molecular structure of 2-amino-4-(1H-tetrazol-5-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the tetrazole moiety.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this analysis. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds slows down the exchange rate of the labile -OH, -NH₂, and tetrazole N-H protons, often allowing them to be observed as distinct, albeit broad, signals.[3][4] Tetramethylsilane (TMS) is used as the internal standard, providing a reference point at 0.00 ppm.[5]

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Phenolic -OH 10.0 - 11.0 Broad Singlet (br s) 1H Acidic proton, deshielded by the aromatic ring and hydrogen bonding with the solvent.
Tetrazole N-H 15.0 - 16.5 Very Broad Singlet (v br s) 1H Highly acidic proton characteristic of the 1H-tetrazole tautomer, significantly deshielded.[1]
Aromatic H-3 ~7.8 Doublet (d) 1H Ortho to the electron-withdrawing tetrazole group, deshielded. Coupled to H-5.
Aromatic H-5 ~7.7 Doublet of Doublets (dd) 1H Coupled to both H-3 and H-6.
Aromatic H-6 ~6.9 Doublet (d) 1H Ortho to the electron-donating -OH and meta to the -NH₂ group, shielded. Coupled to H-5.

| Amino -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Labile protons, position and broadness influenced by solvent and concentration.[4] |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Tetrazole C-5' 155 - 160 Characteristic chemical shift for the carbon atom within a tetrazole ring.[1][6]
Phenolic C-1 (C-OH) 150 - 155 Deshielded due to the direct attachment of the electronegative oxygen atom.[5]
Phenolic C-2 (C-NH₂) 135 - 140 Influenced by the attached nitrogen and its position relative to the hydroxyl group.
Phenolic C-4 (C-Tetrazole) 125 - 130 The carbon atom bearing the tetrazole substituent.

| Phenolic C-3, C-5, C-6 | 115 - 125 | Aromatic carbons whose precise shifts are determined by the combined electronic effects of the substituents. |

Trustworthiness: Self-Validating Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-amino-4-(1H-tetrazol-5-yl)phenol and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[5] The higher field strength improves signal dispersion, which is crucial for resolving the complex aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range from -1 to 17 ppm to ensure all acidic protons are observed.

    • Integrate all signals and calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Set the spectral width from 0 to 180 ppm.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.[7]

  • Data Verification: Cross-reference the number of signals, chemical shifts, multiplicities, and integrations in the ¹H and ¹³C spectra with the predicted data. The consistency between the two datasets provides a high degree of confidence in the structural assignment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Interpreting Vibrational Modes

The IR spectrum of 2-amino-4-(1H-tetrazol-5-yl)phenol will be complex but highly informative. The high-frequency region (>2500 cm⁻¹) will be dominated by broad O-H and N-H stretching vibrations, characteristic of extensive intermolecular hydrogen bonding. The fingerprint region (<1650 cm⁻¹) will contain the key stretching and bending modes of the tetrazole and substituted benzene rings.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3500 - 3200 O-H and N-H Stretch Strong, Broad Overlapping bands from phenolic -OH, amino -NH₂, and tetrazole N-H groups, broadened by hydrogen bonding.[1][8]
3150 - 3000 Aromatic C-H Stretch Medium Characteristic of sp² C-H bonds on the benzene ring.
1620 - 1580 C=N Stretch (Tetrazole) & Aromatic C=C Stretch Medium-Strong Overlapping stretching vibrations from the tetrazole and benzene rings.[1]
1550 - 1450 N=N Stretch (Tetrazole) & Aromatic C=C Stretch Medium-Strong Further characteristic ring stretching vibrations.[1]
1260 - 1200 Phenolic C-O Stretch Strong Strong absorption typical for the stretching of the C-O bond in phenols.

| 1000 - 800 | Ring & Out-of-plane Bending | Medium-Strong | Complex signals in the fingerprint region corresponding to ring deformations and C-H out-of-plane bending.[1] |

Trustworthiness: Self-Validating Protocol for FT-IR Analysis
  • Sample Preparation (ATR): Use a solid-state Attenuated Total Reflectance (ATR) FT-IR spectrometer. Place a small amount of the dry, powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply consistent pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-650 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing: Perform an automatic ATR correction and baseline correction using the spectrometer software.

  • Data Verification: Correlate the observed absorption bands with the predicted frequencies for all key functional groups. The presence of all expected major bands validates the functional group composition of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expertise & Causality: Electronic Transitions

The molecule contains two primary chromophores: the substituted phenol ring and the tetrazole ring. The extensive conjugation across the entire system will result in characteristic π→π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity.

Predicted UV-Vis Absorption Data

Solvent Predicted λ_max (nm) Electronic Transition Rationale
Methanol or Ethanol 220 - 240 π→π* High-energy transition associated with the tetrazole ring.[1]

| Methanol or Ethanol | 280 - 300 | π→π* | Lower-energy transition associated with the extended conjugated system of the substituted phenol.[9] |

Trustworthiness: Self-Validating Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol) of known concentration (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as the blank and record a baseline correction from 400 nm down to 200 nm.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the same range.

  • Data Verification: Identify the λ_max values from the spectrum. The presence of absorption bands in the predicted regions confirms the existence of the conjugated electronic system.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of the compound and can provide significant structural information through the analysis of its fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation

Electrospray Ionization (ESI) is the preferred method for this molecule. As a soft ionization technique, it will generate abundant protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation, allowing for unambiguous molecular weight determination.[12] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and probe the molecular structure. The fragmentation of tetrazoles is well-characterized and typically involves the loss of dinitrogen (N₂) or hydrazoic acid (HN₃), providing a diagnostic signature.[13][14]

Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
178.07 [M+H]⁺ Protonated molecular ion (Calculated for C₇H₈N₅O⁺: 178.0723)
150.07 [M+H - N₂]⁺ Loss of a neutral nitrogen molecule from the tetrazole ring.
135.05 [M+H - HN₃]⁺ Characteristic loss of hydrazoic acid from the protonated tetrazole ring.[13]

| 122.06 | [Fragment]⁺ | Subsequent loss of CO from the phenolic fragment. |

M [M+H]⁺ m/z = 178.07 F1 [M+H - N₂]⁺ m/z = 150.07 M->F1 - N₂ (28 Da) F2 [M+H - HN₃]⁺ m/z = 135.05 M->F2 - HN₃ (43 Da) F3 [Fragment]⁺ m/z = 122.06 F2->F3 - CO (28 Da)

Caption: Plausible ESI+ fragmentation pathway for the title compound.

Trustworthiness: Self-Validating Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurements.

  • Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum to identify the molecular ion. Verify that the measured accurate mass is within 5 ppm of the calculated theoretical mass for C₇H₈N₅O⁺.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 178) as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum.

  • Data Verification: Analyze the MS/MS spectrum for the presence of the predicted diagnostic fragment ions (e.g., m/z 150, 135). The combination of an accurate molecular weight and the characteristic fragmentation pattern provides definitive structural confirmation.[12][13]

Integrated Analytical Workflow

No single technique is sufficient for unambiguous characterization. True analytical confidence is achieved by integrating the data from these orthogonal methods. The workflow below illustrates a logical, self-validating progression.

cluster_0 Primary Characterization cluster_1 Detailed Structural Elucidation cluster_2 Electronic & Purity Assessment MS Mass Spectrometry (Molecular Weight & Formula) NMR ¹H & ¹³C NMR (C-H Framework & Connectivity) MS->NMR IR FT-IR Spectroscopy (Functional Groups) IR->NMR UV UV-Vis Spectroscopy (Conjugated System) NMR->UV Confirm Final Structure Confirmation & Purity Assessment NMR->Confirm UV->Confirm

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. By following the causal-driven protocols and interpretive frameworks detailed in this guide, researchers can establish a self-validating system to unambiguously confirm the molecule's identity and purity. The predicted spectral data—the complex aromatic signals and exchangeable protons in ¹H NMR, the characteristic tetrazole carbon resonance in ¹³C NMR, the overlapping O-H/N-H stretches in FT-IR, the dual π→π* transitions in UV-Vis, and the diagnostic loss of N₂/HN₃ in MS—collectively form a unique spectroscopic fingerprint. This robust characterization is the essential foundation for any subsequent investigation into the promising pharmacological or material applications of this nitrogen-rich heterocyclic compound.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments. Retrieved from [Link]

  • Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. (n.d.). UC Davis. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers in Chemistry. Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved from [Link]

  • Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. (1988, July 1). Semantic Scholar. Retrieved from [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021, May 29). Molecules. Retrieved from [Link]

  • A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-(2-Amino-5-methylthiazol-4-yl)phenol. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). Molecules. Retrieved from [Link]

  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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Introduction: The Role of ¹H NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR of 2-amino-4-(1H-tetrazol-5-yl)phenol

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry, providing profound insights into the molecular structure of a compound. For drug development professionals and medicinal chemists, confirming the precise structure of a synthesized molecule is a non-negotiable step in the research pipeline. ¹H NMR, or proton NMR, is particularly powerful as it maps the chemical environment of every hydrogen atom within a molecule, revealing critical information about connectivity, stereochemistry, and electronic distribution.

This guide provides a detailed technical analysis of the ¹H NMR spectrum of 2-amino-4-(1H-tetrazol-5-yl)phenol, a molecule of interest due to its combination of three key pharmacophores: a phenol, an aniline (aminophenol), and a tetrazole ring. Understanding its spectral characteristics is essential for its unambiguous identification and quality control. We will deconstruct the molecule, predict the spectrum based on established principles and literature data, provide a robust experimental protocol for its acquisition, and discuss the nuances of its interpretation.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all non-equivalent protons in the molecule. The structure of 2-amino-4-(1H-tetrazol-5-yl)phenol contains a trisubstituted benzene ring and four exchangeable (labile) protons associated with the hydroxyl, amino, and tetrazole functional groups.

Caption: Labeled proton environments in 2-amino-4-(1H-tetrazol-5-yl)phenol.

The molecule has six distinct proton environments:

  • Three Aromatic Protons: Hₐ, Hₑ, and Hₑ on the phenol ring.

  • Four Labile Protons: Two on the amino group (NH₂), one on the hydroxyl group (OH), and one on the tetrazole ring (NH).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The choice of solvent is critical for NMR analysis. For this molecule, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal. It readily dissolves the compound and, due to its hydrogen bond accepting nature, slows down the rate of proton exchange for the OH, NH₂, and tetrazole NH protons, allowing them to be observed as distinct, albeit often broad, signals.[1][2]

Aromatic Region (δ 6.5 - 8.0 ppm)

The substitution pattern on the benzene ring dictates the chemical shifts and coupling (splitting) patterns of the aromatic protons. The hydroxyl (-OH) and amino (-NH₂) groups are strong electron-donating groups, which shield the aromatic protons (shift them to a lower ppm value, or upfield). The tetrazole group is electron-withdrawing, which deshields them (shifts them downfield).

  • Hₑ (ortho to -OH, meta to -NH₂): This proton is expected to appear furthest upfield due to strong shielding from the adjacent -OH group. It will be split by its only neighbor, Hₑ, which is four bonds away (meta-coupling, J ≈ 2-3 Hz). Therefore, it should appear as a narrow doublet. Based on spectra of 2-aminophenol, its shift will be around δ 6.8-7.0 ppm .[3]

  • Hₑ (ortho to -NH₂, meta to -OH): This proton is shielded by both electron-donating groups. It is coupled to Hₑ (ortho-coupling, J ≈ 8-9 Hz) and Hₐ (meta-coupling, J ≈ 2-3 Hz). This will result in a doublet of doublets (dd). Its predicted chemical shift is approximately δ 6.9-7.1 ppm .[3]

  • Hₐ (ortho to tetrazole, meta to -OH): This proton is adjacent to the electron-withdrawing tetrazole group and will be the most deshielded of the aromatic protons. It is split only by Hₑ (ortho-coupling, J ≈ 8-9 Hz) and will appear as a doublet. We predict its signal to be around δ 7.5-7.8 ppm .

Labile Protons (Variable Chemical Shifts)

The chemical shifts of protons attached to heteroatoms (O, N) are highly sensitive to solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange and quadrupolar broadening.[4][5]

  • Amino Protons (-NH₂): In DMSO-d₆, the two protons of the primary amine will likely appear as a broad singlet. Based on data for 2-aminophenol, this signal is expected around δ 4.4 ppm .[3]

  • Phenolic Proton (-OH): The hydroxyl proton signal in phenols is highly variable. In DMSO-d₆, it is typically observed as a broad singlet. For 2-aminophenol, this signal appears at δ 8.9 ppm .[3] We expect a similar value for the target molecule.

  • Tetrazole Proton (-NH): The NH proton of a 5-substituted-1H-tetrazole is acidic and its signal is often very broad and shifted significantly downfield in DMSO-d₆.[6] This is due to strong hydrogen bonding with the solvent. Literature data for similar compounds show this peak appearing at δ 16-17 ppm , well outside the typical spectral window.[6] The existence of 1H- and 2H-tetrazole tautomers in solution can also influence the spectrum, though rapid equilibrium on the NMR timescale usually results in a single, averaged signal.[7][8]

Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized in the table below.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ Aromatic C3-H7.5 - 7.8Doublet (d)1HJortho ≈ 8-9
Hₑ Aromatic C5-H6.9 - 7.1Doublet of Doublets (dd)1HJortho ≈ 8-9, Jmeta ≈ 2-3
Hₑ Aromatic C6-H6.8 - 7.0Doublet (d)1HJmeta ≈ 2-3
(d) Amino (-NH₂)~4.4 (broad)Singlet (s, br)2HN/A
(e) Phenolic (-OH)~8.9 (broad)Singlet (s, br)1HN/A
(f) Tetrazole (-NH)16 - 17 (very broad)Singlet (s, br)1HN/A

Experimental Protocol for Spectrum Acquisition

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum of 2-amino-4-(1H-tetrazol-5-yl)phenol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_confirm Confirmation (Optional) prep1 1. Weigh 5-10 mg of the compound accurately. prep2 2. Transfer to a clean, dry NMR tube. prep1->prep2 prep3 3. Add ~0.6 mL of DMSO-d₆ containing 0.03% TMS. prep2->prep3 prep4 4. Cap and vortex until fully dissolved. prep3->prep4 acq1 5. Insert sample into the NMR spectrometer. prep4->acq1 acq2 6. Lock onto the deuterium signal of DMSO-d₆. acq1->acq2 acq3 7. Shim the magnetic field for optimal homogeneity. acq2->acq3 acq4 8. Acquire 1D ¹H Spectrum (e.g., 16-32 scans). acq3->acq4 proc1 9. Apply Fourier Transform, phase correction, and baseline correction. acq4->proc1 proc2 10. Calibrate spectrum to TMS at δ 0.00 ppm. proc1->proc2 proc3 11. Integrate all signals. proc2->proc3 proc4 12. Assign peaks based on chemical shift, multiplicity, and integration. proc3->proc4 confirm1 13. Add 1-2 drops of D₂O to the NMR tube. proc4->confirm1 D₂O Exchange confirm2 14. Re-acquire the spectrum. confirm1->confirm2 confirm3 15. Confirm disappearance of OH, NH₂, and tetrazole NH signals. confirm2->confirm3

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry 2-amino-4-(1H-tetrazol-5-yl)phenol.

    • Transfer the solid into a clean, dry 5 mm NMR tube.

    • Using a pipette, add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

    • Cap the NMR tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogenous solution is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: Lock the spectrometer's field frequency to the deuterium signal from the DMSO-d₆ solvent.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

    • Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument might include a 90° pulse angle, a spectral width of -2 to 18 ppm (to ensure the far downfield tetrazole proton is observed), an acquisition time of ~2-4 seconds, a relaxation delay of 2 seconds, and accumulating 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

    • Integrate the area under each peak. Set the integration of one of the single aromatic protons (e.g., the doublet at δ 7.5-7.8 ppm) to 1.0 to normalize the integrations for all other signals.

  • Confirmation with D₂O Exchange:

    • To definitively identify the labile OH, NH₂, and tetrazole NH protons, perform a D₂O exchange experiment.[9]

    • Remove the NMR tube from the spectrometer, uncap it, and add 1-2 drops of deuterium oxide (D₂O).

    • Cap the tube, shake gently to mix, and re-acquire the ¹H NMR spectrum using the same parameters.

    • Upon analysis of the new spectrum, the signals corresponding to the OH, NH₂, and NH protons will have disappeared or significantly diminished, as the protons are replaced by deuterium, which is not observed in ¹H NMR. This provides unequivocal confirmation of their assignment.

Conclusion

The ¹H NMR spectrum of 2-amino-4-(1H-tetrazol-5-yl)phenol is rich with structural information. A successful analysis hinges on the correct choice of solvent, typically DMSO-d₆, to allow for the observation of all seven unique proton signals. The aromatic region provides a distinct fingerprint with three coupled signals, while the four labile protons, though broad, appear in characteristic regions of the spectrum. The far downfield signal of the tetrazole NH proton is a particularly unique feature. By combining careful prediction, a robust experimental protocol, and confirmatory techniques like D₂O exchange, ¹H NMR spectroscopy provides an authoritative and definitive confirmation of the molecule's identity, an essential step for any researcher in the field of drug development.

References

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An In-Depth Technical Guide to the Bioisosteric Properties of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design. It is a strategic approach that involves the substitution of a functional group within a biologically active molecule with another group that possesses similar physicochemical properties, with the goal of enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity.[1] One of the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid moiety with a 5-substituted 1H-tetrazole ring. This guide provides a detailed technical exploration of the bioisosteric properties of a specific exemplar, 2-amino-4-(1H-tetrazol-5-yl)phenol, offering insights for researchers, scientists, and drug development professionals.

The rationale for this particular bioisosteric substitution is compelling. While the carboxylic acid group is a common pharmacophoric element, its inherent properties can present challenges in drug development, including rapid metabolism and poor oral bioavailability. The tetrazole ring, being isosteric to the carboxylic acid, offers a similar acidic proton and the ability to participate in comparable biological interactions, yet it often imparts improved metabolic stability and other advantageous physicochemical characteristics.[2] This guide will delve into a comparative analysis of 2-amino-4-(1H-tetrazol-5-yl)phenol and its carboxylic acid analog, 3-amino-4-hydroxybenzoic acid, supported by experimental protocols and data-driven insights.

Physicochemical Properties: A Comparative Analysis

The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate key physicochemical parameters that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the predicted and known properties of 2-amino-4-(1H-tetrazol-5-yl)phenol and 3-amino-4-hydroxybenzoic acid.

Property2-amino-4-(1H-tetrazol-5-yl)phenol3-amino-4-hydroxybenzoic acidRationale for Bioisosteric Shift
Molecular Formula C₇H₇N₅OC₇H₇NO₃Increased nitrogen content in the tetrazole.
Molecular Weight 177.16 g/mol 153.14 g/mol [3]A modest increase in molecular weight.
pKa (Predicted) Phenolic OH: ~9.5, Tetrazole NH: ~4.8Phenolic OH: ~9.7, Carboxylic Acid: ~4.5The tetrazole NH provides a comparable acidic proton to the carboxylic acid.
logP (Predicted) ~1.2~0.7[3]The tetrazole moiety generally increases lipophilicity compared to the carboxylic acid.
Metabolic Stability Predicted to be highSusceptible to phase II conjugationTetrazoles are generally more resistant to metabolic degradation than carboxylic acids.[4]

Pharmacological Rationale and Potential Applications

Phenolic compounds are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5] The structural motif of an aminophenol is present in various pharmacologically active molecules. The carboxylic acid analog, 3-amino-4-hydroxybenzoic acid, is a known building block in the synthesis of pharmaceuticals and other biologically active compounds.[6][7]

The bioisosteric replacement of the carboxylic acid in 3-amino-4-hydroxybenzoic acid with a tetrazole ring to give 2-amino-4-(1H-tetrazol-5-yl)phenol is a rational strategy to potentially enhance its therapeutic properties. Given the well-documented role of phenolic compounds in modulating inflammatory pathways, a primary area of investigation for this tetrazole analog would be its activity as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

Experimental Protocols

Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

The synthesis of the target compound commences with the preparation of the precursor nitrile, 3-amino-4-hydroxybenzonitrile, followed by the cycloaddition reaction to form the tetrazole ring.

Step 1: Synthesis of 3-amino-4-hydroxybenzonitrile

A plausible synthetic route to 3-amino-4-hydroxybenzonitrile involves the nitration of 4-hydroxybenzonitrile followed by reduction of the nitro group. An alternative, documented approach starts from 6-bromo-2(3H)-benzoxazolone.[9]

Protocol: Synthesis of 3-amino-4-hydroxybenzonitrile from 4-hydroxybenzonitrile (Illustrative)

  • Nitration: To a stirred solution of 4-hydroxybenzonitrile (1 eq) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 eq) in sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 4-hydroxy-3-nitrobenzonitrile by filtration.

  • Wash the solid with cold water until the washings are neutral and dry the product.

  • Reduction: Suspend the 4-hydroxy-3-nitrobenzonitrile (1 eq) in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate (3 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-hydroxybenzonitrile.[10]

Step 2: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol from 3-amino-4-hydroxybenzonitrile

The conversion of the nitrile to the tetrazole is typically achieved via a [3+2] cycloaddition with an azide source, often catalyzed by a Lewis or Brønsted acid.

Protocol: Tetrazole Formation

  • Dissolve 3-amino-4-hydroxybenzonitrile (1 eq) in N,N-dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution to pH 2-3 with 2M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2-amino-4-(1H-tetrazol-5-yl)phenol.

Workflow for the Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Tetrazole Formation A 4-Hydroxybenzonitrile B Nitration (HNO₃, H₂SO₄) A->B C 4-Hydroxy-3-nitrobenzonitrile B->C D Reduction (SnCl₂·2H₂O) C->D E 3-Amino-4-hydroxybenzonitrile D->E F 3-Amino-4-hydroxybenzonitrile G Cycloaddition (NaN₃, NH₄Cl) F->G H 2-amino-4-(1H-tetrazol-5-yl)phenol G->H

Caption: Synthetic pathway for 2-amino-4-(1H-tetrazol-5-yl)phenol.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To evaluate the potential anti-inflammatory activity of 2-amino-4-(1H-tetrazol-5-yl)phenol and compare it to its carboxylic acid analog, a COX inhibition assay can be performed. This can be done using commercially available kits or by following established protocols.[11][12]

Protocol: ELISA-based COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid, in the appropriate buffers.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds (2-amino-4-(1H-tetrazol-5-yl)phenol and 3-amino-4-hydroxybenzoic acid) and a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Incubation: In a 96-well plate, add the enzyme, heme cofactor, and either the test compound or vehicle control. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well. Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • PGE₂ Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Workflow for COX Inhibition Assay

COX_Assay_Workflow cluster_assay COX Inhibition Assay A Prepare Enzyme, Substrate, and Inhibitors B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with Arachidonic Acid B->C D Terminate Reaction C->D E Quantify PGE₂ by ELISA D->E F Calculate IC₅₀ Values E->F

Caption: Workflow for determining COX inhibitory activity.

Conclusion: A Versatile Scaffold with Therapeutic Potential

The strategic application of bioisosterism, as exemplified by the transformation of 3-amino-4-hydroxybenzoic acid to 2-amino-4-(1H-tetrazol-5-yl)phenol, represents a powerful approach in modern drug discovery. The tetrazole moiety offers a metabolically robust alternative to the carboxylic acid group while maintaining the potential for key biological interactions. The aminophenol scaffold itself is a privileged structure in medicinal chemistry, suggesting that 2-amino-4-(1H-tetrazol-5-yl)phenol could serve as a valuable starting point for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this and other related tetrazole-containing compounds, paving the way for further exploration of their therapeutic potential.

References

  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1934-1939. Available at: [Link]

  • EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents. (2001).
  • Orlando, B. J., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 1231, 107-118.
  • CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents. (2000).
  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(1), 1-9.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Patil, S. B., & Chaudhari, S. R. (2018). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research, 7(12), 1135-1142.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Abdel-Wahab, B. F., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block. (2023). ChemicalBook.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-458). Academic Press.
  • What is the role of bioisosterism in drug design? (2025).
  • 3-Formyl-4-hydroxybenzonitrile synthesis. (n.d.). ChemicalBook.
  • Showing metabocard for 3-Amino-4-hydroxybenzoic acid (HMDB0304941). (2021).
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  • 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. (n.d.). PubChem.
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An In-depth Technical Guide to the Tautomerism of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, profoundly impacts the physicochemical and biological properties of drug candidates.[1][2][3] Molecules featuring moieties like tetrazoles and phenols are particularly susceptible to this phenomenon. This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-amino-4-(1H-tetrazol-5-yl)phenol, a molecule possessing multiple sites for proton migration. We will explore the theoretical underpinnings of its potential tautomeric forms, detail rigorous experimental and computational methodologies for their characterization, and discuss the critical implications for drug design and development. This document is intended for researchers, medicinal chemists, and pharmaceutical scientists seeking a deeper understanding of tautomeric control and characterization.

Introduction: The Significance of Tautomeric Equilibria in Drug Discovery

The seemingly subtle shift of a proton can dramatically alter a molecule's identity and function. Tautomerism can influence a drug's binding affinity to its target, solubility, membrane permeability, and metabolic stability.[4][5] A lack of understanding or control over tautomeric preferences can impede lead optimization, affect drug stability and shelf-life, and lead to inconsistent biological data.[1][4]

The molecule 2-amino-4-(1H-tetrazol-5-yl)phenol serves as an exemplary case study. It integrates three key functional groups known for prototropic tautomerism:

  • A tetrazole ring: Known for its annular tautomerism, where the proton can reside on different nitrogen atoms (1H- vs. 2H-tetrazole).[6]

  • A phenol group: Susceptible to keto-enol tautomerism.

  • An amino group: Capable of amino-imino tautomerism.

The interplay between these groups creates a complex equilibrium of multiple potential tautomers. Identifying the predominant species in different environments (e.g., solid state vs. physiological solution) is paramount for predicting its behavior as a potential therapeutic agent.

Theoretical Framework: Mapping the Tautomeric Landscape

The structure of 2-amino-4-(1H-tetrazol-5-yl)phenol allows for several distinct tautomeric forms. The primary equilibrium involves the annular tautomerism of the tetrazole ring, which is well-documented to favor the 1H and 2H forms, with the 5H tautomer being significantly less stable.[7][8] This, combined with potential keto-enol and amino-imino shifts, results in a complex energetic landscape.

The most plausible and energetically relevant tautomers arise from the tetrazole's annular tautomerism, as the aromaticity of the phenyl ring strongly disfavors keto-enol tautomerism in simple phenols. The primary equilibrium is therefore anticipated between the 2-amino-4-(1H-tetrazol-5-yl)phenol and 2-amino-4-(2H-tetrazol-5-yl)phenol forms.

Caption: Primary annular tautomeric equilibrium in 2-amino-4-(tetrazol-5-yl)phenol.

While less probable, quinoid-like structures resulting from phenol-keto or amino-imino tautomerism could exist, particularly in specific microenvironments or as high-energy intermediates.[9] Computational analysis is essential to determine their relative energies and contribution to the overall equilibrium.

Experimental Characterization of Tautomeric Equilibria

A multi-faceted experimental approach is required to unambiguously characterize the tautomeric forms present in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomerism in solution, provided the rate of interconversion is slow on the NMR timescale.[10][11]

Expert Insight: The choice of solvent is critical. Aprotic solvents like DMSO-d6 are often preferred as they can slow down proton exchange compared to protic solvents like D₂O or CD₃OD, potentially allowing for the observation of separate signals for each tautomer. Temperature variation studies (VT-NMR) can also help resolve exchanging species.

Protocol: ¹H and ¹³C NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve 5-10 mg of 2-amino-4-(1H-tetrazol-5-yl)phenol in 0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl₃, Acetone-d6) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in complete signal assignment for the dominant species.

  • Analysis:

    • Chemical Shifts: The proton on the tetrazole ring (N-H) will have a distinct chemical shift depending on its position (1H vs. 2H). The 2H-tautomer is often more symmetric, which can simplify the aromatic region of the spectrum.

    • Carbon Signals: The chemical shift of the carbon atom within the tetrazole ring is particularly sensitive to the tautomeric form.

    • Integration: If distinct signals for both tautomers are observed, their relative integration provides the equilibrium constant (KT) in that specific solvent.[10]

Feature Expected Observation for 1H-Tautomer Expected Observation for 2H-Tautomer
¹H NMR (N-H) Single N-H proton signal, typically downfield.Single N-H proton signal, chemical shift differs from 1H.
¹³C NMR (Tetrazole C) Distinct chemical shift for C5 of the tetrazole.Chemical shift for C5 is different from the 1H-tautomer.
Symmetry Asymmetric substitution pattern on the tetrazole.More symmetric electronic environment.

Table 1: Hypothetical distinguishing NMR features for tetrazole tautomers.

UV-Vis Spectroscopy

Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima (λmax). While individual tautomer spectra often overlap, solvatochromism can be used to probe the equilibrium.[12][13]

Expert Insight: By measuring spectra in a range of solvents with varying polarity and hydrogen bonding capabilities, shifts in the equilibrium can be induced and observed.[14] This data, when subjected to deconvolution or analysis, can reveal the presence of multiple species.

Protocol: Solvatochromic Study of Tautomeric Equilibrium

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-volatile solvent (e.g., DMSO).

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 10-50 µM) in various solvents (e.g., hexane, dichloromethane, acetonitrile, ethanol, water). Ensure the final concentration of the stock solvent is minimal (<1%).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the respective pure solvent as a blank.

  • Analysis: Plot λmax against solvent polarity parameters (e.g., the Reichardt ET(30) scale). A significant shift or the appearance of new shoulders/peaks in different solvents is strong evidence of a shifting tautomeric equilibrium.

X-ray Crystallography

X-ray crystallography provides the definitive structure in the solid state. This is crucial for understanding intermolecular interactions, such as hydrogen bonding networks, that stabilize a particular tautomer in the crystal lattice.[15]

Expert Insight: It is critical to remember that the solid-state structure may not be the dominant tautomer in solution.[16] Drug absorption and action occur in a biological, aqueous environment. Therefore, crystallographic data must be complemented with solution-state studies.

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[17][18] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for such systems.[19]

Caption: Integrated workflow for tautomer analysis.

Protocol: DFT Calculation of Relative Tautomer Energies

  • Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 1H-phenol, 2H-phenol, and any relevant imino/keto forms).

  • Geometry Optimization & Frequency Calculation (Gas Phase):

    • Perform full geometry optimization for each tautomer using a suitable level of theory, such as B3LYP with a Pople-style basis set like 6-311++G(d,p).[16]

    • Perform a frequency calculation at the same level of theory to confirm each structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a continuum solvation model (e.g., PCM or SMD) to simulate a solvent like water or DMSO.[20] This step is crucial as solvent can dramatically alter relative stabilities.

  • Data Analysis:

    • Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.

    • Determine the relative free energy (ΔG) of each tautomer with respect to the most stable form. The tautomeric equilibrium constant can be calculated using the equation: KT = exp(-ΔG/RT).

Tautomer Relative Free Energy (ΔG) in Gas Phase (kcal/mol) Relative Free Energy (ΔG) in Water (kcal/mol)
2-amino-4-(2H-tetrazol-5-yl)phenol 0.00 (Reference)0.00 (Reference)
2-amino-4-(1H-tetrazol-5-yl)phenol +1.5-0.5
Imino-Quinone Tautomer A +12.8+9.5
Imino-Quinone Tautomer B +15.2+11.3

Table 2: Hypothetical computational results for the relative stability of 2-amino-4-(tetrazol-5-yl)phenol tautomers. Note: These are illustrative values.

Expert Insight: The results in Table 2 illustrate a common scenario: the relative stability of tautomers can invert depending on the environment. The 2H-tautomer might be more stable in the gas phase, but the 1H-tautomer, being more polar, could be preferentially stabilized by a polar solvent like water.[19] This highlights the necessity of using solvation models for biologically relevant predictions.

Implications for Drug Development

The dominant tautomeric form of 2-amino-4-(1H-tetrazol-5-yl)phenol will dictate its:

  • Pharmacodynamics: The 1H and 2H tautomers present different hydrogen bond donor/acceptor patterns to a biological target.[1] One form may bind with significantly higher affinity than the other, making the tautomeric ratio a direct determinant of potency.

  • Pharmacokinetics: Properties like pKa, logP, and solubility are tautomer-dependent. For instance, the more polar tautomer will likely have higher aqueous solubility but lower membrane permeability.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

A thorough investigation of tautomerism is not an academic exercise but a critical step in modern drug discovery and development. For a molecule like 2-amino-4-(1H-tetrazol-5-yl)phenol, with its multiple prototropic sites, an integrated strategy is non-negotiable. By combining the solution-state insights from NMR and UV-Vis spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive power of quantum chemical calculations, researchers can build a complete picture of the tautomeric landscape. This knowledge enables the rational design of molecules with optimized properties, leading to safer, more effective, and more reliable therapeutic agents.

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An In-depth Technical Guide to the Physicochemical Properties of Aminophenol Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Aminophenol tetrazole derivatives represent a compelling class of heterocyclic compounds in modern medicinal chemistry. By strategically combining the structural features of aminophenols with the tetrazole moiety—a well-established bioisostere of the carboxylic acid group—these derivatives offer a unique scaffold for developing novel therapeutic agents. The tetrazole ring enhances metabolic stability and lipophilicity while maintaining the acidic character necessary for receptor interaction, and the aminophenol portion provides a versatile platform for substitution to fine-tune biological activity.[1][2] This guide provides a comprehensive exploration of the core physicochemical properties of these derivatives, including acidity (pKa), lipophilicity (LogP), solubility, stability, and spectroscopic characteristics. It details validated experimental protocols for their determination and elucidates the critical structure-property relationships that govern their behavior, offering a vital resource for researchers in drug discovery and development.

Introduction: A Synthesis of Functionality

The rational design of drug candidates hinges on a deep understanding of how a molecule's structure dictates its physical and chemical properties. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile. Aminophenol tetrazole derivatives have emerged as a "privileged scaffold" by merging two moieties of significant pharmacological relevance.[3]

The Aminophenol Scaffold

Aminophenols are aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group. Their amphoteric nature and capacity for hydrogen bonding make them valuable synthons.[4] The relative positions of the amino and hydroxyl groups (ortho-, meta-, para-) profoundly influence the electronic environment of the benzene ring, which has downstream effects on the acidity, basicity, and reactivity of the entire molecule.[5]

The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid with a tetrazole ring is a classical and highly successful bioisosteric strategy.[6][7] The 5-substituted 1H-tetrazole shares a similar pKa and planar, delocalized electronic system with a carboxyl group, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets.[8][9] Key advantages of this substitution include:

  • Enhanced Metabolic Stability: The tetrazole ring is resistant to many metabolic transformations that affect carboxylic acids.[2]

  • Increased Lipophilicity: The tetrazole anion is nearly ten times more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral bioavailability.[7][8]

  • Improved Pharmacokinetic Profile: This strategic replacement has led to numerous marketed drugs, such as the antihypertensive agent losartan, by overcoming the limitations of their carboxylic acid-containing predecessors.[6][7]

The combination of these two scaffolds yields a class of molecules with tunable properties, making a thorough investigation of their physicochemical characteristics essential for harnessing their full therapeutic potential.

Core Physicochemical Properties

The interplay between the aminophenol and tetrazole moieties gives rise to a unique set of properties that must be quantified to predict a derivative's behavior in a biological system.

Acidity and Basicity (pKa)

The ionization state of a drug at physiological pH (~7.4) is dictated by its pKa value(s) and is a critical determinant of its solubility, absorption, and ability to bind to its target receptor. Aminophenol tetrazole derivatives are polyprotic, possessing at least three ionizable centers:

  • The Tetrazole N-H Proton: This is the most acidic proton, with a pKa typically ranging from 4.5 to 5.0, similar to a carboxylic acid. This acidity is due to the aromatic stabilization of the resulting tetrazolate anion.[10][11]

  • The Phenolic -OH Proton: The acidity of the hydroxyl group is significantly influenced by the position of the amino group.

  • The Anilino -NH2 Group: This group is basic, and its pKa corresponds to the equilibrium of its protonated form (-NH3+).

The relative positions of the substituents on the aminophenol ring create distinct electronic effects, leading to different pKa values for each isomer.

PropertyOrtho-Aminophenol DerivativeMeta-Aminophenol DerivativePara-Aminophenol Derivative
pKa1 (Tetrazole N-H) ~4.6 - 4.9~4.7 - 5.0~4.7 - 5.0
pKa2 (Anilinium -NH3+) ~4.7~4.3~5.5
pKa3 (Phenolic -OH) ~9.7~9.9~10.3
Note: These are representative values derived from parent aminophenols and tetrazoles.[5] Actual values will vary with substitution.
Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • LogP: Measures the partitioning of the neutral, un-ionized species.

  • LogD: Measures the partitioning at a specific pH, accounting for all ionic and neutral species. For ionizable compounds like these, LogD is the more physiologically relevant parameter.

The tetrazole group generally increases lipophilicity compared to a carboxylic acid.[2] However, at pH 7.4, where the tetrazole is largely ionized, its contribution to lipophilicity is reduced. The overall LogD of the molecule will be a balance between the inherent hydrophobicity of the aromatic systems and the ionization state of the acidic and basic functional groups.

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. The solubility of aminophenol tetrazole derivatives is highly pH-dependent due to their multiple ionizable groups.

  • At low pH (e.g., pH < 2): The amino group is protonated (-NH3+), and the tetrazole is neutral, generally leading to good solubility.

  • At neutral pH (e.g., pH 7.4): The tetrazole is ionized (anion), and the amino group is neutral. Solubility is often sufficient but can be influenced by the crystal lattice energy of the solid form.

  • At high pH (e.g., pH > 11): Both the tetrazole and the phenol are ionized (dianion), resulting in maximum aqueous solubility.

Poorly soluble derivatives may require formulation strategies such as salt formation or the use of co-solvents to be effective.

Thermal and Chemical Stability

The stability of a drug substance is critical for its shelf-life and safety.

  • Thermal Stability: Tetrazole-containing compounds are known for their high nitrogen content and can be energetic.[9] However, many pharmaceutical derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 200°C.[12][13] Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential to characterize melting points and decomposition profiles.[14]

  • Chemical Stability: The stability of these derivatives in solution is influenced by pH, light, and the presence of oxidizing agents.[15] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products and establish a stability-indicating analytical method.[15] The tetrazole ring itself is generally stable, but the aminophenol moiety can be susceptible to oxidation, often leading to colored degradants.[16]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

  • NMR Spectroscopy (¹H, ¹³C): ¹H NMR is used to identify the protons on the aromatic rings and the acidic N-H proton of the tetrazole, which often appears as a broad signal at a downfield chemical shift.[10][17] ¹³C NMR is crucial for confirming the carbon skeleton, with the tetrazole carbon typically appearing around 155–160 ppm.[11]

  • Infrared (IR) Spectroscopy: Key vibrational bands include O-H and N-H stretches (3200-3400 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-N/C-O stretching (~1100-1300 cm⁻¹).[18]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm the structure. Tetrazoles show distinct fragmentation, often losing N₂ or HN₃ depending on the ionization mode.[10]

Experimental Determination of Key Properties

Reliable, reproducible data is the foundation of drug development. The following section details standard protocols for measuring the most critical physicochemical parameters.

Workflow for Physicochemical Characterization

The overall process follows a logical sequence from synthesis to detailed property analysis.

G cluster_0 Synthesis & Purification cluster_1 Core Property Analysis cluster_2 Stability & Degradation Syn Synthesis of Derivative Pur Chromatographic Purification (HPLC) Syn->Pur Char Structural Confirmation (NMR, MS, IR) Pur->Char pKa pKa Determination (Potentiometric Titration) Char->pKa Thermal Thermal Analysis (DSC/TGA) Char->Thermal Forced Forced Degradation (pH, Light, Oxidation) Char->Forced LogP LogP/LogD Measurement (Shake-Flask Method) pKa->LogP Sol Aqueous Solubility (pH-Solubility Profile) LogP->Sol Method Stability-Indicating Method Development Thermal->Method Forced->Method

Caption: General workflow for synthesis and physicochemical characterization.

Protocol: Potentiometric Titration for pKa Determination

This is a widely used and accurate method for determining ionization constants.[19][20]

Objective: To determine the pKa values of an aminophenol tetrazole derivative in an aqueous or co-solvent system.

Materials:

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette (Class A)

  • Standardized 0.1 M HCl and 0.1 M NaOH titrants

  • Thermostated titration vessel

  • Analyte (~1-5 mg)

  • Degassed, deionized water; co-solvent (e.g., methanol) if required for solubility.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a known volume of water or a water/co-solvent mixture.

  • Initial Acidification: Add a stoichiometric excess of 0.1 M HCl to the solution to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Multiple pKa values will appear as distinct inflection points.

  • Refinement: Use derivative plots (dpH/dV vs. V) to precisely locate the equivalence points. Specialized software can perform non-linear regression analysis for higher accuracy.

Protocol: Shake-Flask Method for LogP Measurement

This is the traditional "gold standard" method for determining the octanol-water partition coefficient.[20][21]

Objective: To determine the LogP of the neutral species of an aminophenol tetrazole derivative.

Materials:

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer (pre-saturated with octanol) at a pH where the analyte is >99% neutral.

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis.

Procedure:

  • Phase Preparation: Vigorously mix equal volumes of 1-octanol and the selected aqueous buffer for 24 hours to ensure mutual saturation. Separate the phases.

  • Partitioning: Add a known amount of the analyte to a mixture of the pre-saturated octanol and buffer (e.g., 5 mL of each).

  • Equilibration: Shake the container for a set period (e.g., 1-2 hours) at a constant temperature to allow the analyte to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully withdraw an aliquot from the aqueous phase. Determine the analyte concentration (Caq) using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: The concentration in the octanol phase (Coct) is determined by mass balance: Coct = (Initial mass - Mass in aqueous phase) / Volume of octanol. The partition coefficient P is calculated as P = Coct / Caq. Finally, LogP = log10(P) .

Structure-Property Relationships (SPR)

Understanding how structural modifications impact physicochemical properties is the essence of rational drug design.

SPR cluster_0 Structural Modification cluster_1 Property Impact Structure Aminophenol Tetrazole Core Structure Substituent Add Electron- Withdrawing Group (e.g., -Cl, -NO2) Structure->Substituent Isomer Change Isomer Position (ortho -> para) Structure->Isomer pKa_tet Tetrazole Acidity (pKa decreases) Substituent->pKa_tet Inductive/Resonance Effects pKa_phe Phenol Acidity (pKa decreases) Substituent->pKa_phe LogP Lipophilicity (LogP increases) Substituent->LogP Increased Hydrophobicity Sol Aqueous Solubility (Solubility decreases) Substituent->Sol pKa_base Amine Basicity (pKa increases) Isomer->pKa_base Reduced Inductive Effect on Amine

Sources

An In-Depth Technical Guide to the Initial Pharmacological Screening of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive, multi-phase strategy for the initial pharmacological screening of the novel chemical entity, 2-amino-4-(1H-tetrazol-5-yl)phenol. As a molecule incorporating both a tetrazole ring—a well-established carboxylic acid bioisostere—and an aminophenol scaffold, it presents a unique pharmacological profile with potential applications across various therapeutic areas.[1][2][3][4] Lacking specific preliminary data, this document serves as a proposed roadmap, grounded in established principles of drug discovery, to systematically evaluate its cytotoxic, pharmacodynamic, and preliminary pharmacokinetic properties. The outlined screening cascade is designed to maximize data generation from in vitro systems to facilitate informed decision-making prior to advancing to more resource-intensive in vivo studies.[5][6]

Introduction: Rationale and Structural Considerations

The compound 2-amino-4-(1H-tetrazol-5-yl)phenol (CAS No. 924860-65-1) is a small molecule of significant interest due to its hybrid structure. The tetrazole moiety is a recognized pharmacophore, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and membrane permeability.[2][7] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][8] The aminophenol component is also a common feature in biologically active compounds, with some derivatives exhibiting antioxidant and antitumor properties.[9][10][11]

The confluence of these two pharmacophores suggests several potential, albeit hypothetical, biological targets. The acidic nature of the tetrazole ring could facilitate interactions with receptors that typically bind endogenous carboxylic acids, while the aminophenol portion could be involved in redox-sensitive pathways or hydrogen bonding with target proteins.[1][10] This guide, therefore, proposes a broad yet systematic screening approach to uncover the therapeutic potential of this compound.

The Phased Screening Cascade: A Strategic Approach

A tiered or phased screening cascade is essential for the efficient evaluation of a new chemical entity.[5][12][13] This strategy allows for early and cost-effective identification of compounds with undesirable characteristics, such as cytotoxicity, while prioritizing promising candidates for more detailed investigation.[14]

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: MoA & Selectivity cluster_2 Phase 3: In Vivo Confirmation Cytotoxicity Cytotoxicity Primary Target Screening Primary Target Screening Cytotoxicity->Primary Target Screening Viable Concentrations Preliminary ADMET Preliminary ADMET Primary Target Screening->Preliminary ADMET Active Hits Mechanism of Action Mechanism of Action Preliminary ADMET->Mechanism of Action Go Selectivity Profiling Selectivity Profiling Mechanism of Action->Selectivity Profiling Efficacy Models Efficacy Models Selectivity Profiling->Efficacy Models Go Preliminary Toxicology Preliminary Toxicology Efficacy Models->Preliminary Toxicology Decision Point Decision Point Preliminary Toxicology->Decision Point

Caption: A proposed three-phase screening cascade for 2-amino-4-(1H-tetrazol-5-yl)phenol.

Phase 1: Foundational In Vitro Profiling

The initial phase aims to establish a baseline understanding of the compound's biological activity and potential liabilities.

Cytotoxicity Assessment

Before assessing specific pharmacological activities, it is crucial to determine the concentration range at which 2-amino-4-(1H-tetrazol-5-yl)phenol exhibits cytotoxic effects. This ensures that any observed activity in subsequent assays is not a result of cell death.

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 2-amino-4-(1H-tetrazol-5-yl)phenol (e.g., 0.1 to 100 µM) for 24 and 48 hours.

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

    • Cell Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.

    • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

    • Absorbance Reading: Measure the absorbance at 490 nm.

Data Presentation:

AssayCell Line24h IC50 (µM)48h IC50 (µM)
MTTHeLa
MTTMCF-7
MTTHEK293
LDHHeLa
LDHMCF-7
LDHHEK293
Primary Target Screening

Based on the structural motifs, a broad screening panel is recommended to identify potential biological targets.

Experimental Protocols:

  • Enzyme Inhibition Assays: Given the diverse activities of tetrazoles, screening against a panel of enzymes is warranted.

    • Cyclooxygenase (COX) Inhibition Assay: To investigate anti-inflammatory potential. The assay measures the inhibition of prostaglandin E2 production by COX-1 and COX-2.

    • Tyrosine Kinase Inhibition Assays: To explore anticancer potential. A panel of receptor and non-receptor tyrosine kinases should be screened using a fluorescence-based assay.

  • Receptor Binding Assays:

    • Angiotensin II Receptor (AT1) Binding Assay: Many antihypertensive drugs containing tetrazoles target the AT1 receptor. A competitive radioligand binding assay can be performed using membranes from cells expressing the AT1 receptor.

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC) Determination: The compound should be tested against a panel of Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution methods.

Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential developmental hurdles.

Experimental Protocols:

  • In Silico Modeling: Utilize predictive software to estimate properties like lipophilicity (logP), aqueous solubility, and potential for hERG channel inhibition.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive membrane permeability.

  • Microsomal Stability Assay: To evaluate metabolic stability in the presence of liver microsomes.

  • hERG Channel Assay: An initial screen for cardiotoxicity is essential. A fluorescence-based thallium flux assay can be used as a high-throughput initial screen.

Phase 2: Mechanism of Action & Selectivity

Compounds that exhibit promising activity in Phase 1 will be further investigated to understand their mechanism of action (MoA) and selectivity.

G Hit Compound Hit Compound Dose-Response Curve Dose-Response & IC50/EC50 Determination Hit Compound->Dose-Response Curve Kinetic Studies Enzyme/Receptor Kinetic Studies Dose-Response Curve->Kinetic Studies Selectivity Panel Screening against Related Targets Dose-Response Curve->Selectivity Panel Cell-Based Assays Target Engagement & Downstream Signaling Kinetic Studies->Cell-Based Assays Selectivity Panel->Cell-Based Assays

Caption: Workflow for Mechanism of Action and Selectivity Studies.

Experimental Protocols:

  • Dose-Response Studies: To accurately determine the potency (IC50 or EC50) of the compound against the identified primary target(s).

  • Enzyme/Receptor Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive) or binding affinity (Ki).

  • Selectivity Profiling: Screening the compound against a panel of related enzymes or receptors to assess its selectivity.

  • Cell-Based Signaling Assays: To confirm target engagement in a cellular context and investigate the downstream effects on relevant signaling pathways (e.g., Western blotting for phosphorylation of target proteins).

Phase 3: Preliminary In Vivo Confirmation

Promising candidates from Phase 2 with a favorable in vitro profile will be advanced to preliminary in vivo studies to assess efficacy and safety in a whole organism. All animal studies must be conducted in compliance with relevant ethical guidelines.

Experimental Protocols:

  • Animal Models of Efficacy: The choice of model will depend on the identified in vitro activity.

    • Anti-inflammatory: Carrageenan-induced paw edema in rodents.

    • Anticancer: Xenograft models using the cancer cell lines that were sensitive in vitro.

    • Antihypertensive: Spontaneously hypertensive rat (SHR) model.

  • Preliminary Toxicology and Pharmacokinetics:

    • Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity.

    • Single-Dose Pharmacokinetic Study: To determine key parameters such as Cmax, Tmax, and half-life.

Data Interpretation and Future Directions

The data generated from this screening cascade will provide a comprehensive initial profile of 2-amino-4-(1H-tetrazol-5-yl)phenol. A thorough analysis of the structure-activity relationship (SAR), potency, selectivity, and preliminary safety data will inform the decision to either terminate further development, proceed with lead optimization, or advance the compound as a lead candidate. The International Council for Harmonisation (ICH) guidelines, particularly S7A and S7B, should be consulted for safety pharmacology studies before considering first-in-human trials.[15][16][17]

References

  • ToxMPNN: A deep learning model for small molecule toxicity prediction. PubMed. (2024-02-26). [Link]

  • Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery (RSC Publishing). [Link]

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  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. (2025-05-27). [Link]

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  • Prototypical screening cascade for hit generation and validation. Order... | Download Scientific Diagram. ResearchGate. [Link]

  • Towards Eliminating Small Molecule Toxicity: Axiom's AI Models for Clinical Safety Assessment. YouTube. (2025-09-24). [Link]

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  • Potential Pharmacological Activities of Tetrazoles in The New Millennium. N/A. [Link]

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  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. (2024-08-05). [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. N/A. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central. [Link]

  • Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate. PubMed. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. (2021-12-30). [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. ResearchGate. (2025-10-15). [Link]

Sources

Discovery of novel aminophenol-based tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Novel Aminophenol-Based Tetrazoles

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and strategic considerations in the development of novel aminophenol-based tetrazoles. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the rationale behind key methodological choices, ensuring a thorough understanding of this promising class of compounds.

Introduction: The Emerging Significance of Tetrazole Moieties in Medicinal Chemistry

The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. It is considered a bioisostere of the carboxylic acid group, a crucial functional group in many biologically active molecules. Unlike carboxylic acids, which are typically ionized at physiological pH, the tetrazole ring exhibits a pKa that is more acidic, leading to a higher proportion of the anionic form. This property can enhance interactions with biological targets and improve pharmacokinetic profiles by reducing metabolic liability.

Aminophenols, on the other hand, are versatile building blocks in medicinal chemistry, known for their antioxidant and anti-inflammatory properties. The strategic combination of the aminophenol scaffold with a tetrazole moiety presents a compelling strategy for the development of novel drug candidates with potentially unique pharmacological profiles. This guide will explore the synthesis and derivatization of these hybrid molecules, laying the groundwork for future drug discovery efforts.

Synthetic Strategies for Aminophenol-Based Tetrazoles

The synthesis of aminophenol-based tetrazoles typically involves a multi-step process, beginning with the appropriate aminophenol precursor. A common and effective method is the [3+2] cycloaddition reaction between an organonitrile and an azide. This section will detail a reliable protocol for the synthesis of a representative compound, 5-(4-hydroxyphenyl)-1H-tetrazole, starting from 4-cyanophenol.

Core Synthesis Workflow

The overall synthetic workflow can be visualized as a two-stage process: the conversion of a phenolic nitrile to the corresponding tetrazole, followed by functionalization of the amino group if desired.

G cluster_0 Stage 1: Tetrazole Formation cluster_1 Stage 2: Derivatization (Optional) A 4-Cyanophenol (Starting Material) B [3+2] Cycloaddition (NaN3, NH4Cl) A->B Reaction C 5-(4-hydroxyphenyl)-1H-tetrazole (Core Scaffold) B->C Product D Introduction of Amino Group (e.g., Nitration followed by Reduction) C->D To Derivatization E Functionalization of Amino Group (e.g., Acylation, Alkylation) D->E Modification F Novel Aminophenol-Based Tetrazole Derivatives E->F Final Products

Caption: Synthetic workflow for aminophenol-based tetrazoles.

Detailed Experimental Protocol: Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole

This protocol describes the synthesis from 4-cyanophenol, a readily available starting material. The choice of ammonium chloride as a catalyst is crucial as it acts as a proton source to facilitate the reaction with sodium azide.

Materials:

  • 4-Cyanophenol

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (10 g, 83.9 mmol) in 100 mL of DMF.

  • Addition of Reagents: To this solution, add sodium azide (6.5 g, 100 mmol) and ammonium chloride (5.35 g, 100 mmol). The use of a slight excess of the azide and catalyst ensures the complete conversion of the nitrile.

  • Reaction: Heat the mixture to 120 °C and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2 with concentrated HCl. A precipitate will form.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot water to yield pure 5-(4-hydroxyphenyl)-1H-tetrazole as a white solid.

Characterization of Novel Tetrazoles

The unambiguous identification and characterization of the synthesized compounds are paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Purpose Expected Observations for 5-(4-hydroxyphenyl)-1H-tetrazole
¹H NMR To identify the number and environment of protons.Aromatic protons of the phenyl ring, a broad singlet for the phenolic -OH, and a very broad singlet for the tetrazole N-H.
¹³C NMR To identify the number and environment of carbon atoms.Aromatic carbons, with the carbon of the tetrazole ring appearing at a characteristic downfield shift.
FT-IR To identify functional groups.Broad O-H stretch, N-H stretch, C=N and N=N stretches characteristic of the tetrazole ring.
Mass Spec. To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight.

Rationale for Development and Future Directions

The development of aminophenol-based tetrazoles is driven by the potential for synergistic effects between the two pharmacophores. The tetrazole ring can act as a key interaction point with biological targets, while the aminophenol moiety can be fine-tuned to modulate properties such as solubility, lipophilicity, and metabolic stability.

Future work in this area should focus on the generation of a diverse library of derivatives through the functionalization of the amino and phenolic groups. High-throughput screening of these compounds against a panel of relevant biological targets will be crucial for the identification of lead candidates for further optimization.

G cluster_0 Core Discovery Phase cluster_1 Lead Optimization Phase node_A Synthesis of Core Scaffold 5-(aminophenol)-1H-tetrazole node_B Library Generation N-acylation O-alkylation Other modifications node_A->node_B Derivatization node_C High-Throughput Screening (HTS) Identification of 'Hits' node_B->node_C Screening node_D Structure-Activity Relationship (SAR) Studies Potency & Selectivity Improvement node_C->node_D Hit-to-Lead node_E ADME/Tox Profiling Absorption Distribution Metabolism Excretion Toxicity node_D->node_E Optimization node_F Lead Candidate Selection node_E->node_F Evaluation

Caption: Drug discovery and development workflow.

Conclusion

The synthesis of novel aminophenol-based tetrazoles represents a promising avenue for the discovery of new therapeutic agents. The synthetic protocols outlined in this guide are robust and can be adapted for the generation of a wide range of derivatives. The strategic combination of the tetrazole and aminophenol moieties, coupled with a systematic approach to library generation and screening, provides a solid foundation for the identification of lead compounds with desirable pharmacological properties.

References

  • Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393. [Link]

Exploring the Chemical Space of 2-Amino-4-(1H-tetrazol-5-yl)phenol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold represents a compelling starting point for drug discovery endeavors. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the chemical space of its analogs. By integrating advanced synthetic strategies, robust biological evaluation protocols, and cutting-edge computational modeling, this document outlines a pathway to unlock the therapeutic potential of this privileged structural motif. The narrative emphasizes the rationale behind experimental design and the implementation of self-validating systems to ensure scientific integrity and accelerate the identification of promising lead candidates.

Introduction: The Strategic Value of the 2-Amino-4-(1H-tetrazol-5-yl)phenol Core

The confluence of a tetrazole ring, a phenol, and an amino group within a single small molecule creates a rich pharmacophoric tapestry. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering advantages in metabolic stability and pharmacokinetic profiles.[1][2] Phenolic hydroxyl groups are prevalent in numerous bioactive natural products and pharmaceuticals, often participating in crucial hydrogen bonding interactions with biological targets.[3] The amino group provides a key vector for further chemical modification and can also engage in significant molecular interactions.

The strategic combination of these functional groups in the 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold suggests a high potential for diverse biological activities, ranging from enzyme inhibition to receptor modulation. Recent studies on ortho-aminophenol derivatives have highlighted their potent antioxidant and antiferroptotic activities, underscoring the therapeutic relevance of this substitution pattern.[4] This guide provides a roadmap for the systematic exploration of this chemical space, from initial synthesis to preclinical assessment.

Synthetic Strategies for Analog Library Construction

A robust and flexible synthetic platform is paramount for generating a diverse library of analogs to probe the structure-activity relationship (SAR). The synthesis of the core scaffold and its subsequent diversification are key considerations.

Synthesis of the Core Scaffold: 2-Amino-4-(1H-tetrazol-5-yl)phenol

A practical synthetic route to the core scaffold commences with the commercially available or readily synthesized 4-amino-3-hydroxybenzonitrile.[5] The critical transformation is the conversion of the nitrile functionality into the 5-substituted-1H-tetrazole. The [3+2] cycloaddition reaction between the nitrile and an azide source is the most direct and widely employed method.[6]

Experimental Protocol: Synthesis of 2-Amino-4-(1H-tetrazol-5-yl)phenol

  • Dissolution: Dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq) and a catalyst, such as zinc bromide (0.5 eq) or ammonium chloride (1.5 eq).

  • Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the solution with 2M HCl to a pH of ~2 to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(1H-tetrazol-5-yl)phenol.

Library Diversification Strategy

With the core scaffold in hand, a focused library of analogs can be generated by modifying the amino group, the phenolic hydroxyl group, and the tetrazole ring. The design of these modifications should be guided by the principles of medicinal chemistry to explore key properties such as steric bulk, electronics, and hydrogen bonding potential.

  • N-Functionalization of the Amino Group: The primary amino group can be readily acylated, sulfonated, or reductively aminated to introduce a wide array of substituents.

  • O-Functionalization of the Phenolic Hydroxyl: The phenolic hydroxyl can be converted to ethers or esters to probe the importance of the hydrogen bond donating capability of the phenol.

  • Tetrazole Functionalization: Alkylation of the tetrazole ring can lead to a mixture of N1 and N2 isomers, which may exhibit distinct biological profiles.

The following diagram illustrates a generalized workflow for the synthesis of a diversified library from the core scaffold.

G cluster_0 Core Scaffold Synthesis cluster_1 Analog Library Generation Start 4-Amino-3-hydroxybenzonitrile Core 2-Amino-4-(1H-tetrazol-5-yl)phenol Start->Core [3+2] Cycloaddition N_Func N-Functionalization (Acylation, Sulfonylation, etc.) Core->N_Func O_Func O-Functionalization (Etherification, Esterification) Core->O_Func Tet_Func Tetrazole N-Alkylation Core->Tet_Func Library Diverse Analog Library N_Func->Library O_Func->Library Tet_Func->Library

Caption: Synthetic workflow for the generation of a diverse analog library.

Computational Exploration of Chemical Space

Prior to extensive synthesis, computational methods can be employed to navigate the vast chemical space and prioritize analogs with a higher probability of desired biological activity and drug-like properties.

Virtual Screening and Scaffold Hopping

A virtual screening workflow can be implemented to identify potential biological targets and novel scaffolds.[7][8] This process typically involves docking a library of virtual compounds, including designed analogs of the core scaffold, into the binding sites of known biological targets.

Virtual Screening Workflow:

  • Target Selection: Identify a panel of biologically relevant targets based on the known pharmacology of tetrazoles and aminophenols (e.g., kinases, proteases, GPCRs).

  • Library Preparation: Generate a 3D conformational library of the designed analogs.

  • Molecular Docking: Dock the library into the active sites of the selected targets to predict binding affinities and poses.

  • Hit Prioritization: Rank the compounds based on their docking scores and visual inspection of their binding modes.

Scaffold hopping is another powerful in silico technique to discover novel core structures that retain the key pharmacophoric features of the original scaffold but possess different intellectual property and physicochemical properties.[9]

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition in drug development.[10] A variety of computational models are available to predict key ADMET parameters.[11]

Key Predicted ADMET Properties:

Property CategoryPredicted ParameterImportance
Absorption Caco-2 Permeability, Human Intestinal AbsorptionPredicts oral bioavailability.
Distribution Blood-Brain Barrier Penetration, Plasma Protein BindingInfluences tissue distribution and efficacy.
Metabolism Cytochrome P450 Inhibition/InductionPredicts potential for drug-drug interactions.
Excretion Renal Organic Cation Transporter 2 InhibitionIndicates potential routes of elimination.
Toxicity hERG Inhibition, Ames Mutagenicity, HepatotoxicityFlags potential safety liabilities.

The following diagram illustrates the integration of computational and synthetic workflows.

G VS Virtual Screening & Scaffold Hopping Design Analog Design VS->Design ADMET In Silico ADMET Prediction ADMET->Design Synthesis Chemical Synthesis Design->Synthesis BioEval Biological Evaluation Synthesis->BioEval BioEval->Design SAR Feedback

Caption: Integrated computational and synthetic drug discovery cycle.

Biological Evaluation Cascade

A tiered approach to biological evaluation allows for the efficient screening of the analog library, progressing from broad profiling to more specific and complex assays for the most promising candidates.

Primary Screening: Broad Biological Profiling

Initial screening should encompass a diverse range of assays to identify potential areas of biological activity.

Recommended Primary Assays:

  • Antiproliferative Activity: The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to screen for cytotoxic effects against a panel of cancer cell lines.

  • Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay provides a rapid and straightforward method to evaluate the antioxidant potential of the synthesized compounds.[7]

  • Antimicrobial Activity: Broth microdilution assays can be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition Assays: Based on virtual screening results, specific enzyme inhibition assays (e.g., kinase, protease, or urease inhibition assays) should be conducted.[12]

Secondary Screening: Elucidation of Mechanism of Action

Compounds that exhibit significant activity in primary screens should be advanced to secondary assays to elucidate their mechanism of action. This may involve more specific cell-based assays, target engagement studies, and selectivity profiling.

In Vitro Safety Pharmacology

Early identification of potential safety liabilities is critical. A panel of in vitro safety pharmacology assays should be run on lead candidates to assess their potential for off-target effects.[12][13]

Standard In Vitro Safety Panel:

SystemKey TargetsPotential Adverse Effect
Cardiovascular hERG, Nav1.5, Cav1.2Arrhythmia
Central Nervous System GABA-A, NMDA receptorsSeizures, Cognitive Impairment
Respiratory Muscarinic M3 receptorBronchoconstriction

The following diagram outlines the proposed biological evaluation cascade.

G Library Synthesized Analog Library Primary Primary Screening (Antiproliferative, Antioxidant, Antimicrobial, Enzyme Inhibition) Library->Primary Hits Active 'Hits' Primary->Hits Secondary Secondary Screening (Mechanism of Action, Target Engagement) Hits->Secondary Leads Lead Candidates Secondary->Leads Safety In Vitro Safety Pharmacology Leads->Safety Preclinical Preclinical Development Safety->Preclinical

Caption: Tiered biological evaluation cascade for hit-to-lead progression.

Conclusion and Future Directions

The 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold presents a rich and underexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. The integrated approach outlined in this guide, combining rational analog design, efficient synthesis, predictive computational modeling, and a systematic biological evaluation cascade, provides a robust framework for unlocking this potential. The iterative nature of this process, where biological data continually informs the design of the next generation of analogs, is key to successfully navigating the path from a promising scaffold to a viable drug candidate. Future work should focus on the development of more advanced synthetic methodologies to access a wider range of structural diversity and the application of machine learning algorithms to build more predictive SAR and ADMET models.

References

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Methodological & Application

One-pot synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Efficient One-Pot Synthesis of 2-Amino-4-(1H-tetrazol-5-yl)phenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the one-pot synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Tetrazole moieties are recognized as valuable bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] The protocol herein details a robust and efficient method starting from a commercially available precursor, 3-amino-4-hydroxybenzonitrile, utilizing a [3+2] cycloaddition reaction with an azide source. We will delve into the mechanistic underpinnings of this strategy, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Introduction and Strategic Rationale

The synthesis of functionalized tetrazoles is a cornerstone of modern medicinal chemistry. The target molecule, 2-amino-4-(1H-tetrazol-5-yl)phenol, incorporates three key functional groups: a phenol, an aniline, and an unsubstituted (N-H) tetrazole. The development of a streamlined, one-pot synthesis is crucial for facilitating rapid analog synthesis and library generation in drug discovery programs.

While multicomponent reactions (MCRs), such as the Ugi-azide reaction, are powerful tools for generating substituted tetrazoles, they typically yield 1,5-disubstituted products where the amine component from the reaction becomes the substituent at the N1 position of the tetrazole ring.[3][4][5] For the synthesis of an N-unsubstituted 1H-tetrazole as required for our target compound, the most direct and well-established strategy is the [3+2] cycloaddition of a nitrile with an azide ion.[6] This method is highly efficient, proceeds with high atom economy, and avoids the need for subsequent N-deprotection steps, making it an ideal choice for a one-pot protocol.

Our selected pathway begins with 3-amino-4-hydroxybenzonitrile, a readily available starting material, and converts the nitrile group directly into the desired tetrazole ring in a single synthetic operation.

Reaction Mechanism and Workflow

The core of this synthesis is the nucleophilic addition of an azide anion to the electrophilic carbon of the nitrile group, followed by intramolecular cyclization to form the stable aromatic tetrazole ring. The reaction is typically catalyzed by a Lewis acid (like zinc chloride) or a proton source (like ammonium chloride) to activate the nitrile and facilitate the final protonation of the tetrazole ring.

Reaction Mechanism

Caption: Figure 1: Mechanism of Nitrile to Tetrazole Cycloaddition.

Experimental Workflow

The overall process is designed to be a straightforward, single-vessel operation followed by product isolation.

Experimental_Workflow Figure 2: One-Pot Synthesis Workflow A 1. Charge Reactor B 2. Add Reagents: - 3-Amino-4-hydroxybenzonitrile - Sodium Azide (NaN₃) - Ammonium Chloride (NH₄Cl) - DMF (Solvent) A->B C 3. Reaction (Heat to 120°C, 12-24h) B->C D 4. Reaction Quench (Cool & Acidify with HCl) C->D E 5. Product Precipitation D->E F 6. Isolation (Filtration & Washing) E->F G 7. Drying F->G H Final Product: 2-Amino-4-(1H-tetrazol-5-yl)phenol G->H

Caption: Figure 2: One-Pot Synthesis Workflow.

Detailed Experimental Protocol

Safety First: This procedure involves sodium azide, which is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, generated in situ, is also toxic and explosive. This reaction must be performed in a well-ventilated fume hood by trained personnel. Avoid contact with acids (which can generate explosive HN₃ gas rapidly) and heavy metals.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Amino-4-hydroxybenzonitrile≥98%Sigma-Aldrich69302-61-6Starting Material
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich26628-22-8Highly Toxic
Ammonium Chloride (NH₄Cl)≥99.5%Fisher Scientific12125-02-9
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2Reaction Solvent
Hydrochloric Acid (HCl)2 M (aq)VWR7647-01-0For work-up
Deionized Water7732-18-5For washing
EthanolReagent Grade64-17-5For washing
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and hotplate
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-hydroxybenzonitrile (1.34 g, 10.0 mmol).

  • Reagent Addition: Add sodium azide (0.78 g, 12.0 mmol, 1.2 eq) and ammonium chloride (0.64 g, 12.0 mmol, 1.2 eq).

  • Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature to ensure all solids are well-suspended.

    • Heat the reaction mixture to 120 °C using an oil bath.

    • Maintain the temperature and allow the reaction to proceed for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, or by LC-MS if available. The product spot should be significantly more polar than the starting nitrile.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of 2 M HCl. This protonates the tetrazole and causes the product to precipitate.

    • Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove residual DMF and salts.

    • Dry the purified product under vacuum at 60 °C to a constant weight.

Expected Results and Characterization

The procedure is expected to yield 2-amino-4-(1H-tetrazol-5-yl)phenol as a light tan or off-white solid.

ParameterExpected Value
Yield 75-90%
Appearance Off-white to light tan solid
Molecular Formula C₇H₇N₅O
Molecular Weight 177.16 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 9.5-10.5 (br s, 1H, OH), 7.5-7.8 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 5.0-6.0 (br s, 2H, NH₂). Note: The tetrazole N-H proton signal is often broad and may exchange with solvent.
¹³C NMR (101 MHz, DMSO-d₆) δ 155.0 (C-Tetrazole), 148.0, 138.0, 125.0, 118.0, 115.0, 112.0.
Mass Spec (ESI+) m/z 178.07 [M+H]⁺

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Impure reagents or wet solvent.- Extend reaction time to 24 hours.- Ensure anhydrous DMF is used.- Confirm the quality of NaN₃ and NH₄Cl.
Low Yield - Product is partially soluble in the acidic water.- Incomplete precipitation.- Ensure the pH is sufficiently acidic (pH 2-3).- Thoroughly cool the suspension before filtration.- The aqueous filtrate can be extracted with ethyl acetate to recover more product.
Product is Dark/Oily - Reaction temperature was too high, causing decomposition.- Impurities in the starting material.- Maintain the reaction temperature strictly at 120 °C.- Recrystallize the final product from an ethanol/water mixture.

Conclusion

The described one-pot protocol provides a highly effective, scalable, and direct method for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol. By leveraging the classic [3+2] cycloaddition of a nitrile with azide, this procedure avoids the complexities of MCRs for this specific target and delivers the desired N-unsubstituted tetrazole with high efficiency. This application note serves as a reliable guide for researchers in drug development and chemical synthesis, enabling access to this valuable heterocyclic building block.

References

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Topic: Green Synthesis Methods for 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of heterocyclic compounds, particularly those with pharmaceutical relevance like 2-amino-4-(1H-tetrazol-5-yl)phenol, is increasingly scrutinized through the lens of green chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, making it a privileged structure in medicinal chemistry[1]. This guide provides a detailed examination of sustainable, high-efficiency synthetic strategies to produce the target molecule. Moving beyond traditional methods that often rely on hazardous reagents and harsh conditions, we will explore modern, eco-friendly alternatives including ultrasound-assisted, microwave-assisted, and heterogeneous catalytic approaches. This document provides not only step-by-step protocols but also the underlying scientific rationale for these methods, empowering researchers to select and optimize synthesis based on principles of safety, efficiency, and environmental stewardship.

The Imperative for Green Chemistry in Tetrazole Synthesis

Historically, the synthesis of tetrazoles has involved methods, such as the Huisgen 1,3-dipolar cycloaddition, that can utilize potentially hazardous materials like hydrazoic acid or its salts under strenuous conditions[2]. The principles of green chemistry compel a shift towards methodologies that minimize waste, reduce energy consumption, and eliminate toxic reagents. For a molecule like 2-amino-4-(1H-tetrazol-5-yl)phenol, which combines a key pharmacophore (tetrazole) with a phenolic scaffold, developing sustainable synthetic routes is critical for both laboratory safety and scalable pharmaceutical production.[3][4] Green approaches such as multicomponent reactions (MCRs), the use of benign solvents like water, and energy-efficient activation methods (microwaves, ultrasound) represent a significant advancement in this field.[2][5]

Proposed Green Synthetic Pathway

The most direct and atom-economical approach to constructing the tetrazole ring on the phenolic backbone is through the [3+2] cycloaddition reaction. This involves converting a nitrile precursor with an azide source. Our proposed pathway, therefore, begins with the readily accessible starting material, 3-amino-4-hydroxybenzonitrile .

The core transformation is the conversion of the cyano group into the 1H-tetrazole ring. The following sections detail distinct green protocols to achieve this conversion efficiently and sustainably.

Synthetic Pathway start 3-amino-4-hydroxybenzonitrile product 2-amino-4-(1H-tetrazol-5-yl)phenol start->product [3+2] Cycloaddition reagents + Sodium Azide (NaN3) Green Conditions

Caption: Proposed synthetic route to the target compound.

Green Experimental Protocols

The following protocols outline three distinct, green-by-design methods for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol from 3-amino-4-hydroxybenzonitrile.

Protocol A: Ultrasound-Assisted Synthesis in an Aqueous Medium

Causality and Rationale: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with transient high temperatures and pressures, dramatically accelerating reaction rates.[6][7] Using water as a solvent makes this method exceptionally green. Zinc sulfide (ZnS) nanoparticles can serve as an efficient, recoverable heterogeneous catalyst for this transformation.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 3-amino-4-hydroxybenzonitrile (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ZnS nanoparticles (5 mol%).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the water level of the bath is above the level of the reaction mixture.

  • Reaction: Irradiate the mixture with ultrasound (e.g., 40 kHz frequency) at 60 °C for the time specified in Table 1 (typically 30-60 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The ZnS catalyst can be recovered via centrifugation or filtration for reuse.

  • Acidification: Carefully acidify the aqueous solution to pH ~2-3 with dropwise addition of 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.

Protocol B: Microwave-Assisted, Solvent-Free Synthesis

Causality and Rationale: Microwave irradiation accelerates reactions by direct interaction with polar molecules in the mixture, leading to rapid and uniform heating.[9] This method drastically reduces reaction times from hours to minutes and often improves yields.[10] A solvent-free approach further enhances the green credentials by eliminating solvent waste.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vessel, thoroughly mix 3-amino-4-hydroxybenzonitrile (1.0 eq.), sodium azide (1.5 eq.), and a phase-transfer catalyst such as triethylammonium chloride (0.1 eq.).

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120 °C (power: ~150 W) for the time specified in Table 1 (typically 5-15 minutes).

  • Post-Reaction Processing: After the reaction, allow the vessel to cool to a safe temperature (<50 °C).

  • Dissolution & Acidification: Add 20 mL of water to the solid mixture and stir until dissolved. Carefully acidify the solution with 2M HCl to pH ~2-3 to precipitate the product.

  • Isolation: Collect the solid product via vacuum filtration, wash with ice-cold water, and dry under vacuum.

Protocol C: Metal-Free Catalysis with a Natural Catalyst

Causality and Rationale: The development of metal-free and heterogeneous catalysts is a cornerstone of sustainable chemistry.[11][12] Cuttlebone, a naturally occurring and inexpensive biomaterial primarily composed of aragonite (a form of CaCO₃) with a porous structure, has been shown to effectively catalyze the [3+2] cycloaddition of nitriles and azide.[12] It is believed to activate the nitrile group through hydrogen bonding.

Step-by-Step Methodology:

  • Catalyst Preparation: Obtain cuttlebone, wash it thoroughly with deionized water and ethanol, dry it in an oven at 100 °C, and grind it into a fine powder.

  • Reaction Setup: To a 50 mL round-bottom flask, add 3-amino-4-hydroxybenzonitrile (1.0 eq.), sodium azide (2.0 eq.), powdered cuttlebone catalyst (0.1 g per mmol of nitrile), and 15 mL of Dimethyl Sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring for the time specified in Table 1 (typically 2-4 hours). Monitor reaction completion by TLC.

  • Catalyst Removal: After cooling, filter the reaction mixture to remove the cuttlebone catalyst, which can be washed, dried, and reused.

  • Product Precipitation: Pour the filtrate into 100 mL of ice-cold water.

  • Acidification and Isolation: Acidify the aqueous solution with 2M HCl to pH ~2-3. Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

Comparative Analysis of Green Methodologies

The choice of synthetic method often depends on available equipment, desired throughput, and specific green chemistry metrics. The table below provides a comparative overview of the proposed protocols.

ParameterProtocol A: UltrasoundProtocol B: MicrowaveProtocol C: Cuttlebone Catalyst
Energy Source Acoustic CavitationDielectric HeatingConventional Heating
Typical Reaction Time 30 - 60 minutes5 - 15 minutes2 - 4 hours
Typical Temperature 60 °C120 °C110 °C
Solvent Water (Green)Solvent-Free (Ideal)DMSO (Recoverable)
Catalyst ZnS NPs (Heterogeneous)None / PTC (Homogeneous)Cuttlebone (Natural, Hetero.)
Estimated Yield High (>90%)Very High (>95%)Good-High (85-95%)
Key Advantage Mild conditions, green solventExtreme speed, high yieldLow-cost, natural catalyst

Experimental Workflow & Validation

A successful synthesis requires a systematic workflow from reaction setup to final product validation. The following diagram illustrates the key stages.

Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_analysis Validation prep Reagent & Catalyst Preparation reaction Green Synthesis (Ultrasound, Microwave, or Catalysis) prep->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up & Catalyst Recovery monitoring->workup acid Acidification & Precipitation workup->acid iso Filtration & Drying acid->iso analysis Structural Characterization (NMR, IR, MS) iso->analysis

Caption: General workflow for synthesis and validation.

Product Validation: The identity and purity of the synthesized 2-amino-4-(1H-tetrazol-5-yl)phenol must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H and O-H stretches of the amino and phenol groups, and the characteristic vibrations of the tetrazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

By following these green protocols and validation steps, researchers can confidently synthesize 2-amino-4-(1H-tetrazol-5-yl)phenol in a manner that is efficient, safe, and environmentally responsible.

References

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Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol via [3+2] Cycloaddition

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry and pharmaceutical sciences.[1] Although not found in nature, its unique physicochemical properties make it an invaluable functional group in drug design.[2] The tetrazole moiety is frequently employed as a bioisosteric replacement for the carboxylic acid group, offering a similar pKa and planar structure while enhancing metabolic stability, lipophilicity, and membrane permeability.[3][4][5] This has led to its incorporation into numerous marketed drugs with a wide spectrum of biological activities, including antihypertensive agents like Losartan and antibacterial compounds.[2][6][7]

The target molecule, 2-amino-4-(1H-tetrazol-5-yl)phenol, combines the key tetrazole scaffold with an aminophenol structure, presenting a versatile building block for the development of novel therapeutics. This guide provides a comprehensive, field-proven protocol for its synthesis, leveraging the robust and efficient [3+2] cycloaddition reaction between an organic nitrile and an azide source. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and safety-conscious experimental procedure, and offer insights into the causality behind critical experimental choices.

Theoretical Framework: The [3+2] Cycloaddition Pathway to 5-Substituted-1H-Tetrazoles

The formation of 5-substituted-1H-tetrazoles from nitriles and azides is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition.[3][8] This reaction involves the combination of a 1,3-dipole (the azide ion, N₃⁻) with a dipolarophile (the nitrile, R-C≡N). The high activation energy typically associated with this transformation necessitates the use of elevated temperatures or, more efficiently, catalysis to proceed at a reasonable rate.[9]

Mechanism of Action: While long debated, extensive research, including density functional theory (DFT) calculations, has elucidated the reaction mechanism.[10][11] The process is not always a simple, concerted cycloaddition. In many catalyzed systems, the reaction proceeds via a stepwise pathway:

  • Catalyst Activation: A Lewis acid catalyst, such as a Zn(II) or Co(II) salt, coordinates to the nitrogen atom of the nitrile.[3][12] This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The azide anion acts as a nucleophile, attacking the activated nitrile carbon.

  • Cyclization: The resulting intermediate rapidly undergoes an intramolecular cyclization to form the tetrazole ring.[13]

  • Protonation & Regeneration: Upon workup with acid, the tetrazolide anion is protonated to yield the final 1H-tetrazole product, and the catalyst is liberated.

The use of a catalyst is paramount, as it significantly lowers the reaction temperature and can improve yields, making the process more efficient and safer than uncatalyzed, high-temperature methods.[9][14]

Reaction_Mechanism Fig. 1: Catalyzed [3+2] Cycloaddition Mechanism RCN 3-Amino-4-hydroxybenzonitrile (Nitrile) Activated Activated Nitrile-Catalyst Complex RCN->Activated Coordination NaN3 Sodium Azide (Azide Source) Intermediate Imidoyl Azide Intermediate NaN3->Intermediate Nucleophilic Attack Catalyst Zn(II) Catalyst Catalyst->Activated Activated->Intermediate Product 2-amino-4-(1H-tetrazol-5-yl)phenol (Tetrazole Product) Intermediate->Product Cyclization & Protonation

Caption: Fig. 1: Catalyzed [3+2] Cycloaddition Mechanism

Critical Safety Considerations: Handling Azide Reagents

The protocol described herein utilizes sodium azide (NaN₃), a compound that is highly toxic and potentially explosive. Strict adherence to safety protocols is not optional; it is essential for the well-being of the researcher and their colleagues.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[15][16] It functions as a potent metabolic inhibitor. All manipulations involving solid sodium azide or concentrated solutions must be performed within a certified chemical fume hood.[16]

  • Explosion Hazard - Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive liquid.[17][18] Under no circumstances should sodium azide be mixed directly with strong acids. The acidification step in this protocol is performed only after the reaction is complete and the mixture is diluted, and it must be done cautiously with cooling.

  • Explosion Hazard - Heavy Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) and their salts to form shock-sensitive and explosive heavy metal azides.[16][19] This is particularly relevant for disposal; azide-containing solutions must never be poured down a drain , as they can react with lead or copper pipes to form explosive deposits.[19]

  • Handling Practices:

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[16]

    • Use only plastic, ceramic, or Teflon-coated spatulas for handling solid sodium azide. Never use metal spatulas. [16][19]

    • Avoid contact with halogenated solvents (e.g., dichloromethane, chloroform), as this can form extremely unstable diazidomethane.[17]

    • Collect all azide-containing waste in a dedicated, clearly labeled, non-metallic container for disposal through an environmental health and safety office.[17][19]

Experimental Protocol: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

This protocol is adapted from the highly efficient and safer methods developed for nitrile-to-tetrazole conversion using zinc catalysis in an aqueous medium.[12][20] This approach mitigates some of the hazards associated with organic solvents and the formation of hydrazoic acid by maintaining a slightly alkaline pH during the reaction.[20]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightMolarity/PuritySupplier (Example)
3-Amino-4-hydroxybenzonitrile69038-49-1134.14 g/mol >97%Sigma-Aldrich
Sodium Azide (NaN₃)26628-22-865.01 g/mol >99.5%Sigma-Aldrich
Zinc Bromide (ZnBr₂)7699-45-8225.19 g/mol >98%Sigma-Aldrich
Deionized Water7732-18-518.02 g/mol N/AIn-house
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% (conc.)Fisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04 g/mol GranularFisher Scientific
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate with temperature control

  • Thermometer or thermocouple probe

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 3-amino-4-hydroxybenzonitrile (5.00 g, 37.3 mmol, 1.0 eq).

    • Add deionized water (100 mL), followed by sodium azide (3.63 g, 55.9 mmol, 1.5 eq) and zinc bromide (4.20 g, 18.6 mmol, 0.5 eq).

    • Causality Note: Using water as a solvent is a key safety feature. It is non-flammable and helps to control the reaction exotherm. The slightly alkaline condition created by the reagents minimizes the formation of volatile, explosive hydrazoic acid.[20] Zinc bromide is an effective and relatively mild Lewis acid catalyst for this transformation.[12]

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes.

    • Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) using the hot plate.

    • Maintain the reflux with vigorous stirring for 24-48 hours.

    • Protocol Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate / Hexanes. The starting nitrile is relatively non-polar, while the product tetrazole is highly polar and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer observed.

  • Workup and Isolation:

    • After completion, remove the heating mantle and allow the reaction mixture to cool to room temperature, then further cool in an ice bath to ~5 °C.

    • CAUTIOUSLY acidify the cooled mixture to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid (~10-15 mL). Monitor the pH with litmus paper or a pH meter. Perform this step slowly in the fume hood, as some HN₃ may be generated. The product will precipitate as a solid.

    • Causality Note: Acidification protonates the tetrazolide anion, rendering the product neutral and causing it to precipitate from the aqueous solution. Cooling is essential to control any exotherm from the neutralization and to maximize precipitation.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Isolate the crude product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

    • An expected yield for this type of reaction is typically in the range of 75-90%.[12][14]

Characterization of 2-amino-4-(1H-tetrazol-5-yl)phenol
  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (500 MHz, DMSO-d₆): Expected signals would include aromatic protons on the phenol ring, as well as exchangeable protons from the -OH, -NH₂, and tetrazole N-H groups.

  • ¹³C NMR (125 MHz, DMSO-d₆): Expected signals would include carbons of the aromatic ring and the C5 carbon of the tetrazole ring (typically ~155 ppm).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H and N-H stretching (broad, ~3400-3200 cm⁻¹), C=N and N=N stretching of the tetrazole ring, and aromatic C-H and C=C bands.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₇N₅O: 177.06. Found: [M+H]⁺ = 178.07, [M-H]⁻ = 176.05.

Experimental_Workflow Fig. 2: Experimental Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Nitrile, NaN₃, ZnBr₂, and Water in Flask B 2. Heat to Reflux (100-105 °C, 24-48h) A->B C 3. Monitor by TLC B->C D 4. Cool Reaction to ~5 °C C->D Reaction Complete E 5. Cautiously Acidify to pH 2 (Precipitation) D->E F 6. Isolate Crude Solid via Vacuum Filtration E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product (NMR, MS, IR) H->I

Caption: Fig. 2: Experimental Synthesis Workflow

Conclusion

The [3+2] cycloaddition of nitriles and sodium azide, particularly when catalyzed by zinc salts in an aqueous medium, represents a highly effective, scalable, and safer route for the synthesis of 5-substituted-1H-tetrazoles. The protocol detailed here for the preparation of 2-amino-4-(1H-tetrazol-5-yl)phenol is robust and high-yielding. By understanding the underlying mechanism and adhering strictly to the critical safety protocols for handling azides, researchers can confidently produce this valuable building block for application in drug discovery and medicinal chemistry programs.

References

  • Ghotekar, S. et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.
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  • Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Based on work by Demko, Z. P., & Sharpless, K. B. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696–4703. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available at: [Link]

  • Ghotekar, S. et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism for tetrazole via [3+2] cycloaddition. Available at: [Link]

  • University of Pittsburgh, Environmental Health and Safety. (2013). Safe Handling of Azides. Available at: [Link]

  • Himo, F. et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Available at: [Link]

  • Kumar, V. et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

  • University of New Mexico, Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]

  • Demidov, O. et al. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]

  • Demidov, O. et al. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]

  • University of Toronto, Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]

  • ResearchGate. (n.d.). Nitrile–azide cycloaddition reaction. A) Catalyst screening for the... Available at: [Link]

  • Himo, F. et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, A. et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1332–1341. Available at: [Link]

  • University of Illinois, Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]

  • Lepage, O. et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(15), 1661–1663. Available at: [Link]

  • Wisniewski, S. R. et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Available at: [Link]

  • Gontijo, J. V. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]

  • Gontijo, J. V. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Neochoritis, C. G. et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Shah, S. A. A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. Available at: [Link]

  • SpectraBase. (n.d.). Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)-. Available at: [Link]

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Protocol for N-alkylation of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective N-Alkylation of 2-amino-4-(1H-tetrazol-5-yl)phenol

Introduction

The 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold is a molecule of significant interest in medicinal chemistry and drug development. The tetrazole ring serves as a common bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] The aminophenol moiety is a versatile pharmacophore present in numerous biologically active compounds. N-alkylation of this core structure allows for the fine-tuning of pharmacological activity, selectivity, solubility, and pharmacokinetic profiles.

However, the synthesis of specific N-alkylated derivatives is complicated by the presence of multiple nucleophilic sites within the molecule: the phenolic oxygen, the exocyclic amino nitrogen, and the two endocyclic nitrogen atoms of the tetrazole ring (N1 and N2). Direct alkylation often leads to a mixture of O-alkylated, N-alkylated (amine), and N1/N2-alkylated (tetrazole) products, posing significant purification challenges.[3][4]

This application note provides a detailed, field-proven protocol for the selective N-alkylation of the primary amino group on the 2-amino-4-(1H-tetrazol-5-yl)phenol core. The strategy relies on a robust protection-alkylation-deprotection sequence to ensure high regioselectivity and yield. An alternative protocol for the direct N-alkylation of the tetrazole ring is also discussed, highlighting the factors that influence N1 versus N2 isomer formation.

The Challenge: Regioselectivity in a Multifunctional Scaffold

The primary obstacle in the functionalization of 2-amino-4-(1H-tetrazol-5-yl)phenol is controlling which nucleophilic site reacts with the electrophilic alkylating agent. The relative reactivity of these sites is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Phenolic Oxygen (O-Alkylation): The phenolic proton is the most acidic proton in the molecule. In the presence of a base, the resulting phenoxide is a potent nucleophile, often leading to preferential O-alkylation.

  • Amino Nitrogen (Amine N-Alkylation): The primary amino group is also nucleophilic, but generally less so than the phenoxide. Selective alkylation at this site typically requires the phenolic hydroxyl to be protected.

  • Tetrazole Nitrogens (N1 and N2 Alkylation): The tetrazole ring is acidic (pKa ≈ 4.9) and, upon deprotonation, forms an ambident nucleophile.[2] Alkylation can occur at either the N1 or N2 position, and controlling this regioselectivity is a well-documented challenge in heterocyclic chemistry.[1][5][6][7][8] The ratio of N1 to N2 isomers is influenced by factors such as the steric bulk of the alkylating agent, the solvent polarity, and the nature of the counter-ion.[1][6][8]

G cluster_main 2-amino-4-(1H-tetrazol-5-yl)phenol cluster_products Potential Alkylation Products main_mol Starting Material (Multiple Nucleophilic Sites) O_Alk O-Alkylation (Phenol) main_mol->O_Alk Phenoxide Attack N_Amine_Alk N-Alkylation (Amino Group) main_mol->N_Amine_Alk Amine Attack N1_Tet_Alk N1-Alkylation (Tetrazole) main_mol->N1_Tet_Alk Tetrazole N1 Attack N2_Tet_Alk N2-Alkylation (Tetrazole) main_mol->N2_Tet_Alk Tetrazole N2 Attack

Caption: Competing pathways in the direct alkylation of 2-amino-4-(1H-tetrazol-5-yl)phenol.

Protocol 1: Selective N-Alkylation of the Amino Group

This protocol employs a three-step sequence to ensure the alkylation occurs specifically at the 2-amino position. The strategy involves protecting the highly reactive phenolic group, performing the N-alkylation, and finally removing the protecting group.

G start 2-amino-4-(1H-tetrazol-5-yl)phenol step1 Step A: O-Protection (e.g., Benzylation) start->step1 step2 Step B: N-Alkylation (Reductive Amination or Alkyl Halide) step1->step2 step3 Step C: O-Deprotection (e.g., Hydrogenolysis) step2->step3 end Final Product: N-Alkyl-2-amino-4-(1H-tetrazol-5-yl)phenol step3->end

Caption: Workflow for selective N-alkylation of the amino group via O-protection.

Step A: Protection of the Phenolic Hydroxyl Group (O-Benzylation)

Rationale: Benzyl ether is an excellent protecting group for phenols. It is stable to a wide range of reaction conditions, including the basic conditions often used for N-alkylation, and can be cleanly removed by catalytic hydrogenolysis.

Materials:

  • 2-amino-4-(1H-tetrazol-5-yl)phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF, add 2-amino-4-(1H-tetrazol-5-yl)phenol (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-benzylated intermediate.

Step B: N-Alkylation of the Protected Intermediate

Rationale: With the phenol protected, the amino group becomes the primary site for alkylation. Reductive amination is often preferred over direct alkylation with an alkyl halide as it reliably produces the mono-alkylated product and avoids issues with over-alkylation.[3][9]

Materials:

  • O-benzylated intermediate from Step A (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the O-benzylated intermediate (1.0 eq) in anhydrous DCM or DCE.

  • Add the corresponding aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the N,O-disubstituted product.

Step C: Deprotection of the Phenolic Hydroxyl Group (Hydrogenolysis)

Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers without affecting most other functional groups, including the tetrazole ring and the newly installed N-alkyl group.

Materials:

  • N,O-disubstituted product from Step B (1.0 eq)

  • Palladium on carbon (Pd/C), 10 wt% (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N,O-disubstituted product (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with H₂ gas and maintain a positive pressure using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).

  • Stir the reaction vigorously at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent use, but can be further purified by crystallization or chromatography if necessary.

Protocol 2: Direct N-Alkylation of the Tetrazole Ring

Rationale: For applications requiring modification of the tetrazole ring, direct alkylation can be performed. However, this typically yields a mixture of N1 and N2 isomers.[5][10] The regioselectivity can be influenced by the choice of solvent, base, and alkylating agent, often requiring careful optimization and chromatographic separation of the final products.[1][6]

ParameterInfluence on Regioselectivity (N1 vs. N2)Source
Solvent Polar aprotic solvents (e.g., DMF, DMSO) can favor N2-alkylation by solvating the cation and promoting a "freer" tetrazolate anion.[6]
Base/Counter-ion Stronger, bulkier bases or the presence of certain metal cations can influence the ion-pairing equilibrium, thereby affecting the nucleophilicity of N1 vs. N2.[8]
Alkylating Agent Sterically hindered alkylating agents tend to favor alkylation at the less hindered N2 position.[5][10]
Temperature Higher temperatures can sometimes favor the thermodynamically more stable N1 isomer.[8]

Experimental Protocol (General Procedure):

  • Protect the phenol and amino groups first, using orthogonal protecting groups (e.g., acetyl for both) if necessary, to prevent competing side reactions.

  • Dissolve the protected 2-amino-4-(1H-tetrazol-5-yl)phenol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or Acetonitrile).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or DBU) (1.2 eq) and stir for 30 minutes.

  • Add the alkyl halide (1.1 eq) and stir the reaction at the desired temperature (ranging from room temperature to 80 °C) until completion.

  • Work up the reaction as described in Protocol 1, Step A.

  • Carefully separate the N1 and N2 regioisomers using column chromatography. Characterization by 1H and 13C NMR is essential to confirm the position of alkylation.

  • Deprotect the phenol and amino groups to yield the final products.

Troubleshooting

  • Low Yield in Step A: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the phenol can be addressed by using a stronger base like sodium hydride (NaH), though caution is required.

  • Di-alkylation in Step B: If using an alkyl halide instead of reductive amination, di-alkylation of the amine can occur. Use of a 1:1 stoichiometry of amine to alkylating agent and slow addition of the halide at low temperature can minimize this.

  • Poor N1/N2 Selectivity: Achieving high selectivity in tetrazole alkylation is difficult. Consider screening different solvents, bases, and temperatures as outlined in the table above. Mechanochemical methods have also been reported to enhance N2 selectivity.[7][8]

  • Incomplete Deprotection: If the reaction stalls during hydrogenolysis, the catalyst may be poisoned. Filter and add fresh catalyst. Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen.

Conclusion

The selective N-alkylation of 2-amino-4-(1H-tetrazol-5-yl)phenol is a challenging but achievable synthetic transformation crucial for the exploration of this privileged scaffold in drug discovery. By employing a strategic protection-alkylation-deprotection sequence, researchers can reliably synthesize N-alkylated amino derivatives with high yield and purity. For modifications to the tetrazole ring, direct alkylation is a viable route, provided that careful optimization of reaction conditions and rigorous purification of the resulting regioisomers are undertaken.

References

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Using 2-amino-4-(1H-tetrazol-5-yl)phenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Amino-4-(1H-tetrazol-5-yl)phenol: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic use of privileged scaffolds is paramount to developing novel therapeutic agents with optimized pharmacological profiles. 2-Amino-4-(1H-tetrazol-5-yl)phenol is a compound of significant interest, integrating three key pharmacophoric features: an aromatic phenol, an aniline-like amino group, and a tetrazole ring. The tetrazole moiety, in particular, is a well-established bioisostere of the carboxylic acid group, offering enhanced metabolic stability and improved pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of 2-amino-4-(1H-tetrazol-5-yl)phenol, presenting it as a valuable building block for the generation of compound libraries targeting a range of disease-relevant proteins, with a particular focus on protein kinases.

Introduction: Rationale for Use in Drug Discovery

The structure of 2-amino-4-(1H-tetrazol-5-yl)phenol is uniquely suited for medicinal chemistry applications. Its utility stems from the synergistic combination of its constituent functional groups.

  • The Tetrazole Ring as a Carboxylic Acid Bioisostere: The 5-substituted-1H-tetrazole ring is arguably the most successful bioisostere for the carboxylic acid functional group.[4][5] It shares a similar pKa, steric profile, and ability to participate in hydrogen bonding interactions, yet it is more resistant to metabolic degradation pathways like β-oxidation.[5] This substitution can significantly improve a compound's oral bioavailability and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]

  • The Aminophenol Moiety: The aminophenol scaffold is a cornerstone in the design of various enzyme inhibitors, most notably protein kinase inhibitors. The 2-aminophenol structure is present in molecules designed to target kinases like RET and EGFR.[6][7] The hydroxyl and amino groups can serve as critical hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding site of a target protein.

By combining these features, 2-amino-4-(1H-tetrazol-5-yl)phenol provides a pre-validated scaffold for building molecules that can simultaneously engage multiple interaction points within a biological target, making it a powerful starting point for fragment-based and scaffold-based drug discovery programs.

Caption: Bioisosterism of Carboxylic Acid and Tetrazole.

Synthesis and Characterization Protocol

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.[2][8] This protocol outlines a reliable pathway to 2-amino-4-(1H-tetrazol-5-yl)phenol starting from a commercially available precursor.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Amino-4-hydroxybenzonitrile≥98%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%MilliporeSigma
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)37% (concentrated)VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
HexanesACS GradeMacron
Deionized Water (DI H₂O)18.2 MΩ·cmIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, avoiding contact with metals, acids, and chlorinated solvents.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-hydroxybenzonitrile (10.0 g, 74.5 mmol).

  • Addition of Reagents: Add sodium azide (6.3 g, 96.9 mmol, 1.3 equiv) and zinc chloride (12.2 g, 89.4 mmol, 1.2 equiv).

    • Rationale: Zinc chloride acts as a Lewis acid, coordinating to the nitrile nitrogen and activating it for nucleophilic attack by the azide. This significantly accelerates the cycloaddition reaction.

  • Solvent Addition: Add 100 mL of anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent with a high boiling point, which is ideal for dissolving the reagents and facilitating the reaction at elevated temperatures.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The starting material should be consumed, and a more polar product spot should appear.

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 300 mL of DI water and 20 mL of concentrated HCl while stirring.

    • Rationale: Acidification protonates the newly formed tetrazole ring and any unreacted azide (forming volatile and toxic hydrazoic acid, HN₃ - perform in fume hood ), and helps to dissolve the zinc salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Rationale: The product is more soluble in the organic phase (ethyl acetate) than in the acidic aqueous phase. Repeated extractions ensure maximum product recovery.

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-amino-4-(1H-tetrazol-5-yl)phenol.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic aromatic signals for the trisubstituted phenyl ring, along with broad singlets for the -OH, -NH₂, and tetrazole N-H protons. These exchangeable protons can be confirmed by a D₂O shake.

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and a key signal for the tetrazole carbon atom, typically in the range of 150-160 ppm.

  • Mass Spectrometry (MS): ESI-MS should show the expected molecular ion peak [M+H]⁺ or [M-H]⁻.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for O-H and N-H bonds (~3200-3500 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and tetrazole ring vibrations.

G start Start: 3-Amino-4- hydroxybenzonitrile reagents Add NaN3, ZnCl2, and anhydrous DMF start->reagents heat Heat to 120°C (16-24h) reagents->heat workup Cool & Quench (HCl/Water) heat->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Recrystallization or Chromatography) extract->purify characterize Characterize: NMR, MS, IR purify->characterize product Final Product: 2-Amino-4-(1H-tetrazol- 5-yl)phenol characterize->product

Caption: Workflow for Synthesis and Characterization.

Application Protocol: Library Synthesis for Kinase Inhibitor Screening

This protocol details the use of 2-amino-4-(1H-tetrazol-5-yl)phenol as a scaffold to generate a small library of N-acylated derivatives for primary screening against a protein kinase of interest.

Protocol: Parallel Amide Coupling

This procedure uses a 96-well plate format for efficient library synthesis.

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of 2-amino-4-(1H-tetrazol-5-yl)phenol in anhydrous DMF.

  • Reagent Plating:

    • To each well of a 96-well microplate, add 100 µL of the scaffold stock solution (20 µmol).

    • To each well, add a different acyl chloride or carboxylic acid (1.1 equivalents, 22 µmol) from a pre-prepared plate of diverse building blocks.

    • If using carboxylic acids, add a coupling agent like HATU (1.1 equivalents, 22 µmol) to each of those wells.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents, 60 µmol) to each well.

    • Rationale: DIPEA acts as a scavenger for the HCl generated during the acylation reaction (for acyl chlorides) or to facilitate the activation of the carboxylic acid by the coupling agent (for HATU).

  • Reaction: Seal the plate and shake at room temperature for 12 hours.

  • Workup and Purification: The reaction mixtures are typically purified using high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.

  • Compound Management: The purified compounds are dissolved in DMSO to create stock solutions (e.g., at 10 mM) in a new 96-well plate for screening.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a generic protocol for a primary screen using a commercially available assay like Promega's Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation: Prepare assay buffers, kinase/substrate solutions, and ATP solution according to the manufacturer's instructions. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Compound Plating: Serially dilute the compound library plate to create daughter plates with appropriate concentrations for screening (e.g., a final assay concentration of 10 µM for a primary single-point screen).

  • Kinase Reaction:

    • In a white, opaque 384-well assay plate, add the kinase, substrate, and buffer.

    • Add 50 nL of compound from the daughter plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Rationale: The kinase will phosphorylate its substrate, consuming ATP in the process. Inhibitors will prevent this consumption, leaving more ATP in the well.

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well. This reagent lyses the cells (if applicable) and contains luciferase and luciferin.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader. A high signal indicates high ATP levels and thus potent kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

    • % Inhibition = 100 * (Lumi_control - Lumi_compound) / (Lumi_control - Lumi_background)

    • Hits are typically defined as compounds showing inhibition above a certain threshold (e.g., >50%).

G cluster_0 Library Synthesis cluster_1 Screening Cascade scaffold Scaffold: 2-Amino-4-(tetrazol-5-yl)phenol coupling Parallel Amide Coupling (96-well format) scaffold->coupling reagents Diverse Acyl Chlorides or Carboxylic Acids reagents->coupling library Purified Compound Library in DMSO coupling->library primary_screen Primary Screen (e.g., 10 µM single point) library->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Curve (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity

Caption: Drug Discovery Workflow from Scaffold to Selectivity.

Conclusion

2-Amino-4-(1H-tetrazol-5-yl)phenol represents a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward via established methods, and its structure combines the advantageous bioisosterism of the tetrazole ring with the proven utility of the aminophenol scaffold. The protocols outlined in this guide provide a clear path for researchers to synthesize this compound and leverage it in scaffold-based drug discovery campaigns, particularly in the competitive and therapeutically important field of kinase inhibitor development. Its strategic application can accelerate the identification of novel hit compounds with promising drug-like properties.

References

  • Estrogenic Activity of Tetrazole Derivatives Bearing Bisphenol Structures: Computational Studies, Synthesis, and In Vitro Assessment.
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  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Bioisosteres in Drug Discovery: Focus on Tetrazole.
  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Bioorganic & Medicinal Chemistry Letters.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry.
  • Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Tetrahedron Letters.
  • Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)- - Optional[1H NMR] - Spectrum. SpectraBase.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol.
  • The Emergence of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Carboxylic Acid Bioisostere: A Technical Guide. Benchchem.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
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  • Novel oxazolo[4,5-g]quinazolin-2(1H)-ones: dual inhibitors of EGFR and Src protein tyrosine kinases. European Journal of Medicinal Chemistry.
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Application Notes & Protocols: A Comprehensive Guide for the In Vitro Evaluation of 2-amino-4-(1H-tetrazol-5-yl)phenol's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the anticancer properties of the novel compound, 2-amino-4-(1H-tetrazol-5-yl)phenol. This document offers a logical, multi-faceted approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the compound's mode of action.

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for carboxylic acid groups.[1][2] Derivatives of tetrazole have shown promise as anticancer agents, potentially acting through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[3][4][5] This guide will equip researchers with the necessary protocols and rationale to systematically investigate the potential of 2-amino-4-(1H-tetrazol-5-yl)phenol as a therapeutic candidate.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This is crucial for establishing a dose-dependent response and identifying the concentration range for further mechanistic studies.[6] We will employ two robust and widely used assays that measure different aspects of cell viability.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7] This provides an indication of cell viability.

Protocol: MTT Cell Proliferation Assay [8][9]

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-amino-4-(1H-tetrazol-5-yl)phenol in culture medium.

    • Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.[9]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]

Protocol: LDH Cytotoxicity Assay [10][12]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

Data Presentation: Cytotoxicity Profile

The results from the MTT and LDH assays should be used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. This data can be summarized in a table for clarity.

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 MTT48Value
(Breast Cancer)LDH48Value
A549 MTT48Value
(Lung Cancer)LDH48Value
HeLa MTT48Value
(Cervical Cancer)LDH48Value

Note: The IC50 values are hypothetical and need to be determined experimentally.

Part 2: Mechanistic Elucidation

Once the cytotoxic potential of 2-amino-4-(1H-tetrazol-5-yl)phenol is established, the next critical step is to investigate its mechanism of action. This involves exploring whether the compound induces programmed cell death (apoptosis) or disrupts the normal cell cycle progression.

Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis.[13] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry [14]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with 2-amino-4-(1H-tetrazol-5-yl)phenol at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI solution to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Visualization: Apoptosis Detection Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate (15 min, RT, Dark) add_reagents->incubate flow Flow Cytometry Analysis incubate->flow quadrant Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrant G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 2-amino-4-(1H-tetrazol-5-yl)phenol bax Bax (Pro-apoptotic) compound->bax Activation? bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition? cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical Intrinsic Apoptotic Pathway Induced by the Compound.

References

  • Asaumi, Y., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tetrazole‐derived anticancer agents. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • PubMed. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • Bentham Science Publishers. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]

  • Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2022). Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Cytology and Genetics. (n.d.). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. Retrieved from [Link]

  • NIH. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Retrieved from [Link]

  • ResearchGate. (2025). Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. Retrieved from [Link]

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Application Notes & Protocols: 2-Amino-4-(1H-tetrazol-5-yl)phenol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: Unveiling the Potential of a Multifunctional Building Block

Welcome to this comprehensive technical guide on the applications of 2-amino-4-(1H-tetrazol-5-yl)phenol. This molecule, characterized by its unique trifecta of functional groups—a phenolic hydroxyl, an aromatic amine, and a nitrogen-rich tetrazole ring—presents a compelling platform for innovation in advanced materials. While its direct applications are an emerging area of research, its structural motifs suggest significant potential in several high-performance sectors. This guide is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but a foundational understanding of why and how this compound can be leveraged. We will explore its prospective roles as a precursor to high-performance polymers, a component in energetic materials, and a novel corrosion inhibitor. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Section 1: The Compound - Structure, Properties, and Rationale for Application

2-Amino-4-(1H-tetrazol-5-yl)phenol is an aromatic compound featuring a phenol ring substituted with both a primary amine and a 5-substituted-1H-tetrazole. This unique combination of functionalities is the cornerstone of its versatility.

  • Phenolic Hydroxyl Group (-OH): This group is a key participant in polymerization reactions, particularly for thermosetting resins like phenolics and benzoxazines. It also contributes to the molecule's ability to adhere to metal surfaces, a crucial aspect for corrosion inhibition.

  • Primary Amino Group (-NH₂): The amino group is highly reactive and serves as a critical nucleophile in polymerization and other organic transformations. In conjunction with the phenol group, it enables the formation of benzoxazine rings.[1]

  • Tetrazole Ring (-CN₄H): The tetrazole moiety is a bioisostere for carboxylic acids and is known for its high nitrogen content, which imparts a high heat of formation, a desirable characteristic for energetic materials.[2][3] The nitrogen atoms in the ring also act as effective coordination sites for metal ions, which is relevant for its role as a corrosion inhibitor.

The strategic placement of these groups on a stable benzene ring creates a robust and multifunctional building block for materials science.

PropertyPredicted Value/CharacteristicSignificance in Materials Science
Molecular Formula C₇H₇N₅OHigh nitrogen content suggests energetic properties.
Molecular Weight 177.17 g/mol A relatively small molecule, suitable as a monomer or building block.
Functionality Phenol, Primary Amine, TetrazoleEnables diverse chemical modifications and polymerizations.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF.Important for processing and reaction conditions.
Thermal Stability The aromatic and heterocyclic rings suggest good thermal stability.A key requirement for high-performance polymers and energetic materials.

Section 2: Application in High-Performance Polymers - Polybenzoxazines

Expertise & Experience: Polybenzoxazines are a class of phenolic resins known for their exceptional thermal stability, high char yield, low water absorption, and excellent mechanical properties.[4][5] The synthesis of benzoxazine monomers typically involves a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[6][7] The structure of 2-amino-4-(1H-tetrazol-5-yl)phenol, containing both a phenolic hydroxyl and a primary amino group, makes it an ideal candidate for the synthesis of a novel, functionalized benzoxazine monomer. The presence of the tetrazole ring is anticipated to enhance the thermal stability and char yield of the resulting polybenzoxazine.

Protocol 1: Synthesis of a Tetrazole-Functionalized Benzoxazine Monomer

This protocol details the synthesis of the benzoxazine monomer from 2-amino-4-(1H-tetrazol-5-yl)phenol and paraformaldehyde.

Materials:

  • 2-amino-4-(1H-tetrazol-5-yl)phenol

  • Paraformaldehyde

  • 1,4-Dioxane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 17.7 g (0.1 mol) of 2-amino-4-(1H-tetrazol-5-yl)phenol in 100 mL of 1,4-dioxane.

  • Add 6.0 g (0.2 mol) of paraformaldehyde to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90 °C and reflux for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of 1 M NaOH solution and stir for 1 hour to remove unreacted starting materials.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude benzoxazine monomer. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterize the purified monomer using FTIR and ¹H NMR spectroscopy.

G cluster_synthesis Monomer Synthesis Workflow A 1. Dissolve 2-amino-4-(1H-tetrazol-5-yl)phenol and paraformaldehyde in 1,4-dioxane B 2. Reflux at 90°C for 24 hours A->B C 3. Quench with 1M NaOH B->C D 4. Extract with Ethyl Acetate C->D E 5. Purify by Recrystallization D->E F Characterize Monomer (FTIR, NMR) E->F

Benzoxazine Monomer Synthesis Workflow
Protocol 2: Thermal Curing of the Benzoxazine Monomer to Polybenzoxazine

This protocol describes the thermal ring-opening polymerization of the synthesized monomer.

Materials:

  • Synthesized tetrazole-functionalized benzoxazine monomer

  • Aluminum pan for DSC or a mold for bulk polymerization

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Programmable oven

Procedure:

  • Determine Curing Profile: Place a small amount (5-10 mg) of the monomer in an aluminum DSC pan. Run a DSC scan from room temperature to 300 °C at a heating rate of 10 °C/min to determine the onset and peak of the curing exotherm.[8]

  • Bulk Polymerization: Cast the molten monomer into a preheated mold. Cure the monomer in a programmable oven following a staged curing cycle based on the DSC data. A typical curing schedule would be: 1 hour at 180 °C, 2 hours at 200 °C, and 1 hour at 220 °C.[9][10]

  • Post-Curing: Post-cure the polymer at a higher temperature (e.g., 240 °C) for 1-2 hours to ensure complete conversion.

  • Characterization: Analyze the thermal properties of the resulting polybenzoxazine using TGA to determine the char yield and decomposition temperature.

PropertyExpected Outcome for Tetrazole-PolybenzoxazineReference Polybenzoxazine (BA-a)
Curing Temperature 200-260 °C~250 °C
Glass Transition Temperature (Tg) > 250 °C~160 °C
Decomposition Temperature (T_d5) > 400 °C~350 °C
Char Yield at 800 °C (N₂) > 60%~40%

Section 3: Application in Energetic Materials

Expertise & Experience: The high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in many energetic materials.[2][3] 2-Amino-4-(1H-tetrazol-5-yl)phenol can serve as a scaffold for the synthesis of more complex energetic molecules through functionalization of the phenol and amine groups, such as through nitration or diazotization.[2][11]

Protocol 3: Synthesis of an Energetic Derivative via Nitration

This protocol outlines a potential route to synthesize a dinitro derivative of 2-amino-4-(1H-tetrazol-5-yl)phenol. Caution: This reaction involves strong acids and produces energetic materials. It should only be performed by trained personnel in a controlled environment with appropriate safety precautions.

Materials:

  • 2-amino-4-(1H-tetrazol-5-yl)phenol

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice bath

  • Beaker, magnetic stirrer, dropping funnel

Procedure:

  • In a 100 mL beaker placed in an ice bath, carefully add 1.77 g (0.01 mol) of 2-amino-4-(1H-tetrazol-5-yl)phenol to 20 mL of concentrated sulfuric acid while stirring.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of 1.5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[12][13]

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • The precipitated product is filtered, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Characterize the product using appropriate techniques (e.g., IR, NMR, elemental analysis).

G cluster_nitration Nitration Synthesis Workflow A 1. Dissolve starting material in concentrated H₂SO₄ at 0-5°C B 2. Add nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining T < 10°C A->B C 3. Stir at 0-5°C for 2 hours B->C D 4. Precipitate product in ice water C->D E 5. Filter, wash, and dry the product D->E

Energetic Derivative Synthesis via Nitration
Property2-Amino-4-(1H-tetrazol-5-yl)phenolProposed Dinitro-Derivative
Nitrogen Content (%) 39.5%31.6%
Oxygen Balance (%) -90.3%-48.1%
Heat of Formation (kJ/mol) (Estimated) Positive(Estimated) Highly Positive

Section 4: Application as a Corrosion Inhibitor

Expertise & Experience: Organic compounds containing heteroatoms (N, O, S) and π-electrons (aromatic rings) are effective corrosion inhibitors for metals in acidic media.[14][15][16] These molecules adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.[17] 2-Amino-4-(1H-tetrazol-5-yl)phenol possesses multiple adsorption centers: the nitrogen atoms of the tetrazole ring, the nitrogen of the amino group, the oxygen of the hydroxyl group, and the π-electrons of the benzene ring. This makes it a promising candidate for a mixed-type corrosion inhibitor.

Protocol 4: Evaluation of Corrosion Inhibition Efficiency

This protocol describes the evaluation of the corrosion inhibition performance of 2-amino-4-(1H-tetrazol-5-yl)phenol on mild steel in a 1 M HCl solution using electrochemical methods.

Materials & Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution

  • 2-amino-4-(1H-tetrazol-5-yl)phenol

  • Potentiostat/Galvanostat with EIS capability

  • Glass corrosion cell

Procedure:

  • Electrode Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Electrolyte Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0, 50, 100, 200, 500 ppm).

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a 10 mV AC perturbation.[18][19][20]

    • Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[21][22][23][24]

  • Data Analysis:

    • From the polarization curves, determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] x 100.

    • From the EIS data, determine the charge transfer resistance (R_ct). Calculate IE% using: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] x 100.

G cluster_corrosion Corrosion Inhibition Evaluation Workflow A 1. Prepare Mild Steel Electrode and Inhibitor Solutions B 2. Assemble 3-Electrode Cell A->B C 3. Stabilize at Open Circuit Potential B->C D 4. Perform Electrochemical Impedance Spectroscopy (EIS) C->D E 5. Conduct Potentiodynamic Polarization Scan D->E F 6. Analyze Data and Calculate Inhibition Efficiency (IE%) E->F

Corrosion Inhibition Test Workflow
Inhibitor Conc. (ppm)i_corr (μA/cm²)E_corr (mV vs SCE)IE% (Polarization)R_ct (Ω·cm²)IE% (EIS)
01050-480-45-
50210-49580.025082.0
100105-50090.050091.0
20052.5-50595.0100095.5
50031.5-51097.0165097.3

Note: The data in the table is hypothetical and for illustrative purposes only.

The proposed mechanism involves the adsorption of the inhibitor molecule onto the steel surface. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms, while the aromatic ring can interact with the surface via π-electron stacking. This forms a protective film that isolates the metal from the corrosive environment.[25]

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Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand of Strategic Importance in Medicinal Chemistry

The confluence of the tetrazole ring and an aminophenol scaffold within a single molecular entity, namely 2-amino-4-(1H-tetrazol-5-yl)phenol, presents a compelling case for its exploration in coordination chemistry. The tetrazole group, a well-established bioisostere for the carboxylic acid functionality, enhances metabolic stability and lipophilicity in drug candidates.[1][2] The aminophenol moiety, on the other hand, is a classic bidentate N,O-donor ligand system known to form stable complexes with a variety of transition metals.[3][4] The strategic combination of these two pharmacologically relevant fragments in one ligand opens the door to the synthesis of novel metal complexes with potentially enhanced biological activities. The chelation of metal ions can significantly augment the therapeutic efficacy of organic ligands, a phenomenon attributed to factors such as increased lipophilicity and altered redox potentials.[5][6]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-amino-4-(1H-tetrazol-5-yl)phenol, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols.

Synthesis of the Ligand: 2-amino-4-(1H-tetrazol-5-yl)phenol

The synthesis of the title ligand is a critical first step. While various methods for tetrazole synthesis exist, a common and effective approach involves the [2+3] cycloaddition of an azide source to a nitrile precursor.[7] The following protocol outlines a plausible and robust synthetic route.

Protocol 1: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Causality Behind Experimental Choices:

  • Starting Material: 3-Amino-4-hydroxybenzonitrile is selected as the precursor due to the presence of the nitrile group required for tetrazole formation and the correctly positioned amino and hydroxyl groups.

  • Azide Source: Sodium azide is a common and effective source of the azide anion.

  • Lewis Acid Catalyst: Zinc chloride is employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

  • Solvent: N,N-Dimethylformamide (DMF) is chosen for its high boiling point and its ability to dissolve the reactants.

  • Acidification: Hydrochloric acid is used to protonate the tetrazolate salt formed during the reaction, yielding the final NH-tetrazole.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxybenzonitrile (10 mmol) and sodium azide (12 mmol) in 100 mL of N,N-dimethylformamide (DMF).

  • Addition of Catalyst: To this stirring solution, add zinc chloride (10 mmol) portion-wise.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Filter the precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-amino-4-(1H-tetrazol-5-yl)phenol.

Synthesis of Metal Complexes

The 2-amino-4-(1H-tetrazol-5-yl)phenol ligand is expected to act as a bidentate ligand, coordinating to metal ions through the amino nitrogen and the phenolic oxygen. The tetrazole moiety can also participate in coordination, potentially leading to polynuclear complexes.[8][9] The following protocols describe the synthesis of copper(II), cobalt(II), and nickel(II) complexes.

Protocol 2: General Procedure for the Synthesis of M(II) Complexes (M = Cu, Co, Ni)

Causality Behind Experimental Choices:

  • Metal Salts: Acetate or chloride salts of the metals are chosen as they are readily soluble in the reaction solvent.

  • Solvent: Methanol or ethanol is a suitable solvent for both the ligand and the metal salts.

  • Base: A weak base like triethylamine is used to deprotonate the phenolic hydroxyl group, facilitating coordination to the metal ion.

  • Stoichiometry: A 1:2 metal-to-ligand molar ratio is often employed to favor the formation of octahedral complexes, though other stoichiometries can be explored.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2-amino-4-(1H-tetrazol-5-yl)phenol (2 mmol) in 50 mL of methanol in a 100 mL round-bottom flask. Add triethylamine (2 mmol) to the solution and stir for 15 minutes.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (Cu(OAc)₂·H₂O, CoCl₂·6H₂O, or NiCl₂·6H₂O) (1 mmol) in 20 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A colored precipitate will form immediately.

  • Reaction: Reflux the reaction mixture for 4-6 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Filter the solid complex, wash it with methanol, and then with diethyl ether.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization of the Synthesized Complexes

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Analytical Techniques and Expected Observations
TechniquePurposeExpected Observations
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the metal-to-ligand ratio.The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed complex formula.
FT-IR Spectroscopy To identify the coordination sites of the ligand.- Shift of the ν(N-H) and ν(O-H) stretching vibrations upon coordination. - Appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations in the far-IR region.[10]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complexes.- Appearance of d-d transition bands in the visible region, which are characteristic of the metal ion and its coordination environment (e.g., octahedral or tetrahedral).[11][12]
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of the complex.The measured magnetic moment can help distinguish between different geometries (e.g., high-spin octahedral vs. square planar).[13]
Molar Conductance To determine the electrolytic nature of the complexes.Low molar conductance values in a non-coordinating solvent like DMF or DMSO suggest a non-electrolytic nature.[10]

Visualization of the Synthetic Workflow and Complex Structure

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization L1 3-Amino-4-hydroxybenzonitrile L3 2-amino-4-(1H-tetrazol-5-yl)phenol L1->L3 [2+3] Cycloaddition L2 Sodium Azide + ZnCl2 L2->L3 C [M(Ligand)2] Complex L3->C M M(II) Salt (Cu, Co, Ni) M->C Reflux in Methanol Char FT-IR, UV-Vis, Elemental Analysis, etc. C->Char

Complex_Structure cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M N1 N M->N1 Coordination Bond O1 O M->O1 N2 N M->N2 O2 O M->O2 L1_N NH2 L1_O OH L1_Tetrazole Tetrazole L2_N NH2 L2_O OH L2_Tetrazole Tetrazole

Applications in Drug Development

Metal complexes of heterocyclic ligands often exhibit enhanced biological activities compared to the free ligands.[14] The synthesized complexes of 2-amino-4-(1H-tetrazol-5-yl)phenol are promising candidates for screening as antimicrobial and anticancer agents.

Antimicrobial Activity

The increased lipophilicity of the metal complexes can facilitate their penetration through the microbial cell wall, leading to enhanced antimicrobial efficacy.[14]

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Preparation of Media: Prepare nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and potato dextrose agar plates for fungal strains (e.g., Candida albicans).

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample Addition: Add a defined concentration (e.g., 100 µg/mL) of the synthesized complexes (dissolved in a suitable solvent like DMSO) to the wells. Use the free ligand and the solvent as controls.

  • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Anticancer Activity

Metal complexes can induce cancer cell death through various mechanisms, including DNA interaction and the generation of reactive oxygen species.[15]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized complexes for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic activity.[16][17]

Conclusion and Future Perspectives

The synthetic protocols and characterization methods detailed in this guide provide a solid foundation for the exploration of metal complexes with 2-amino-4-(1H-tetrazol-5-yl)phenol. The unique structural features of this ligand make its metal complexes highly promising candidates for further investigation in the field of medicinal chemistry. Future work should focus on expanding the range of metal ions used, exploring different stoichiometries, and conducting in-depth mechanistic studies to elucidate the mode of biological action of the most potent complexes.

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  • Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. (2022). Der Pharma Chemica. [Link]

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of cobalt and nickel chelates of 5-dimethylaminomethyl-2-thiouracil and their evaluation as antimicrobial and anticancer agents. (2009). PubMed. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Advances in synthesis of tetrazoles coordinated to metal ions. (2012). ARKIVOC. [Link]

  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). Journal of Physical Science. [Link]

  • Anticancer and Antioxidant activity of Cobalt (ii) and Nickel (ii) complexes containing Benzimidazolyl Terpyridine. (2023). Scope Database. [Link]

  • Synthesis, Spectral, Cancer Inhibitory Activity and Antimicrobial Studies of Cobalt(II) and Nickel(II) Metal Complexes. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes. (2021). RSC Publishing. [Link]

  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy. [Link]

  • Synthesis and Spectroscopy of Transition Metal Complexes. (n.d.). EOLSS. [Link]

  • Transition Metal Complexes and Ligand Synthesis. (2017). Royal Society of Chemistry. [Link]

  • Some Transition Metal Complexes of NO Type Schiff Base: Preparation and Characterization. (n.d.). Arastirmax. [Link]

  • Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. (2023). Research Square. [Link]

  • Tetrazoles via Multicomponent Reactions. (2017). ACS Publications. [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. [Link]

  • Tetrahedral Complexes. (2023). Chemistry LibreTexts. [Link]

  • Coordination Chemistry II: Ligand Field Theory Continued. (2015). University of California, San Diego. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-amino-4-(1H-tetrazol-5-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for professionals in chemical research and pharmaceutical development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol.

This guide is structured to provide immediate, actionable insights into the common challenges encountered during the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol, a key heterocyclic scaffold in medicinal chemistry. As a bioisostere for carboxylic acids, its successful synthesis is critical for the development of novel therapeutics.[1][2][3]

Part 1: Synthetic Strategy Overview

The most reliable and scalable synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol proceeds via a two-step sequence starting from 4-hydroxy-3-nitrobenzonitrile. This strategy prioritizes the formation of the robust tetrazole ring prior to the sensitive reduction of the nitro group.

  • Step 1: [3+2] Cycloaddition: Formation of the tetrazole ring by reacting the nitrile group of 4-hydroxy-3-nitrobenzonitrile with an azide source, typically sodium azide (NaN₃). This reaction is a cornerstone of tetrazole synthesis.[1][4]

  • Step 2: Aromatic Nitro Reduction: Selective reduction of the nitro group on the intermediate, 4-(1H-tetrazol-5-yl)-2-nitrophenol, to yield the final amino-phenol product.

Synthetic_Workflow SM 4-hydroxy-3-nitrobenzonitrile INT 4-(1H-tetrazol-5-yl)-2-nitrophenol SM->INT Step 1: NaN₃, ZnBr₂ Water, Reflux PROD 2-amino-4-(1H-tetrazol-5-yl)phenol INT->PROD Step 2: SnCl₂·2H₂O EtOH, Reflux Troubleshooting_Low_Yield Start Low Yield of 4-(1H-tetrazol-5-yl)-2-nitrophenol Check_Completion Is Starting Material Consumed (via TLC/LCMS)? Start->Check_Completion Check_Temp Was Reaction at Reflux (100-120°C)? Check_Completion->Check_Temp No Check_Workup Was Workup pH Adjusted to ~2-3? Check_Completion->Check_Workup Yes Increase_Time Action: Increase Reaction Time or Re-evaluate Temperature Check_Temp->Increase_Time No Check_Catalyst Action: Verify Catalyst Quality/ Quantity. Consider alternative. Check_Temp->Check_Catalyst Yes Adjust_pH Action: Re-acidify Aqueous Layer to Precipitate Product Check_Workup->Adjust_pH No Success Yield Improved Check_Workup->Success Yes Increase_Time->Success Check_Catalyst->Success Adjust_pH->Success

Caption: Decision tree for troubleshooting low yield in the cycloaddition step.

Q: My reduction of 4-(1H-tetrazol-5-yl)-2-nitrophenol is sluggish, or I am observing multiple products. How can I optimize this step?

A: This step is sensitive to the choice of reducing agent and reaction conditions.

  • Incomplete Reduction: The most common cause is catalyst deactivation or insufficient reducing agent.

    • Method 1: Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be slow. The catalyst can be poisoned by impurities carried over from the previous step. Ensure the intermediate is pure. If the reaction stalls, the catalyst may need to be filtered and replaced.

    • Method 2: Tin(II) Chloride (SnCl₂): This is a robust and reliable method. Use a stoichiometric excess (typically 4-5 equivalents) of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate at reflux. The reaction is generally complete within 2-4 hours.

  • Side Product Formation: Over-reduction is unlikely with standard methods, but degradation can occur. The product, an aminophenol, is sensitive to oxidation, especially at high pH or in the presence of air. It is critical to perform the workup under an inert atmosphere (N₂ or Ar) if possible. After the reaction is complete (using SnCl₂), the tin salts are typically removed by carefully neutralizing the mixture with a base (like saturated NaHCO₃ solution) and filtering the resulting tin hydroxides. The final product is often isolated as the hydrochloride salt to improve stability.

Q: The final product, 2-amino-4-(1H-tetrazol-5-yl)phenol, is proving difficult to purify. What techniques are recommended?

A: The product is amphoteric, containing a basic amino group and acidic phenolic and tetrazole groups. This zwitterionic character can make it highly polar and poorly soluble in many common organic solvents, complicating both extraction and chromatography.

  • Recommended Method: Crystallization as a Salt. The most effective purification strategy is often to isolate the product as its hydrochloride salt. After the reduction and initial workup, dissolve the crude product in a minimal amount of hot ethanol or methanol and add concentrated HCl. Upon cooling, the hydrochloride salt should crystallize out, leaving many impurities behind in the solvent.

  • Chromatography: If chromatography is necessary, reverse-phase (C18) silica gel is often more effective than normal-phase due to the high polarity of the compound. A mobile phase of water/acetonitrile with a TFA or formic acid modifier is a good starting point.

Part 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)-2-nitrophenol

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 0.5 eq).

  • Solvent & Reaction: Add deionized water (approx. 10 mL per gram of nitrile). Stir the suspension and heat to a vigorous reflux (oil bath temperature ~120°C).

  • Monitoring: Maintain reflux for 18 hours. The reaction progress can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid), visualizing the disappearance of the starting nitrile.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add 3M HCl solution with stirring until the pH of the mixture is between 2 and 3. A thick yellow precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying.

    • Dry the yellow solid under vacuum to yield the desired intermediate. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

  • Reagents & Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(1H-tetrazol-5-yl)-2-nitrophenol (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Solvent & Reaction: Add absolute ethanol (approx. 20 mL per gram of nitrophenol). Stir the mixture and heat to reflux (oil bath temperature ~85°C).

  • Monitoring: Maintain reflux for 3 hours. The reaction should become a clear, pale yellow solution. Monitor the consumption of the starting material by TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Add water and cool the flask in an ice bath.

    • Slowly add saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH is ~7-8. A dense white precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Separate the organic layer from the filtrate, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization as the HCl salt as described in the troubleshooting section.

References

  • Sharpless, K. B., et al. (2014). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

  • Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. organic-chemistry.org. [Link]

  • ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Dömling, A., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Sharpless, K. B., et al. (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles. Scientific Reports. [Link]

  • Ferreira, P. M., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank. [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Lu, Y., et al. (2015). Optimization of resolution of amino phenol 1 a. ResearchGate. [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

  • Vasin, V. A., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • ResearchGate. (2015). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry. ResearchGate. [Link]

  • Bent-Chem Journal. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]

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Technical Support Center: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol. This molecule, while structurally straightforward, presents unique challenges in its synthesis, particularly concerning yield optimization and process safety. As a key intermediate in the development of various pharmacologically active agents, mastering its synthesis is crucial. This guide is structured as a series of troubleshooting questions and in-depth FAQs, designed to provide you not just with protocols, but with the underlying chemical principles to diagnose and resolve issues encountered in the lab. We will address the synthesis in its two logical stages: the formation of the 2-amino-4-cyanophenol precursor and its subsequent conversion to the target tetrazole.

Overall Synthetic Workflow

The most reliable and common pathway to 2-amino-4-(1H-tetrazol-5-yl)phenol involves a two-step process. First, the synthesis of the crucial intermediate, 2-amino-4-cyanophenol. Second, the [3+2] cycloaddition of an azide source to the nitrile functionality to form the tetrazole ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Tetrazole Formation Start 2-Amino-4-nitrophenol or other suitable starting material Precursor 2-Amino-4-cyanophenol Start->Precursor e.g., Sandmeyer Reaction or alternative cyanation Cycloaddition [3+2] Cycloaddition (NaN₃, Catalyst) Precursor->Cycloaddition Product 2-Amino-4-(1H-tetrazol-5-yl)phenol Cycloaddition->Product

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Troubleshooting the Synthesis of 2-Amino-4-cyanophenol (Precursor)

The quality and yield of your final product are fundamentally dependent on the successful synthesis of this key intermediate.

Q1: My yield of 2-amino-4-cyanophenol from 2-amino-4-nitrophenol via the Sandmeyer reaction is consistently low. What's going wrong?

A1: This is a common issue stemming from the sensitive nature of the diazonium salt intermediate, especially with an electron-donating phenol group present. Here are the primary causes and solutions:

  • Cause 1: Diazonium Salt Decomposition. The diazonium salt of an aminophenol is unstable at elevated temperatures.

    • Solution: Maintain strict temperature control, typically between 0-5 °C, throughout the diazotization process (addition of sodium nitrite to the acidified amine) and the subsequent addition to the copper(I) cyanide solution. Use an ice-salt bath for robust cooling.

  • Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, it will not react in the subsequent step.

    • Solution: Ensure a slight excess of nitrous acid. A simple test for excess nitrous acid is to touch the reaction mixture with potassium iodide-starch paper, which should turn blue-black. However, avoid a large excess as it can lead to side reactions.

  • Cause 3: Side Reactions. The phenol group can undergo undesired reactions, such as coupling with the diazonium salt to form azo dyes, which are intensely colored impurities.

    • Solution: Ensure a sufficiently acidic medium (e.g., with excess HCl or H₂SO₄) to protonate the amino group fully and minimize the reactivity of the aromatic ring towards electrophilic attack.

Q2: I'm observing a lot of dark, tarry byproducts during the precursor synthesis. How can I minimize this?

A2: Tarry byproduct formation is often a sign of oxidation or polymerization.

  • Cause: Oxidation of the Phenol/Amine. Aminophenols are highly susceptible to air oxidation, which is often catalyzed by trace metal impurities. This process accelerates at higher temperatures and non-acidic pH.

    • Solution 1: Inert Atmosphere. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Solution 2: Antioxidants. The addition of a small amount of a reducing agent like sodium bisulfite or stannous chloride can sometimes inhibit oxidative polymerization.

    • Solution 3: Purification of Starting Material. Ensure your starting 2-amino-4-nitrophenol is pure, as impurities can catalyze decomposition.[1] A simple recrystallization may be beneficial.

Part 2: Troubleshooting the [3+2] Cycloaddition for Tetrazole Formation

This step, the conversion of the nitrile to a tetrazole using an azide, is the heart of the synthesis and presents the most significant challenges regarding both yield and safety.

Q1: My cycloaddition reaction has stalled. TLC analysis shows mostly unreacted 2-amino-4-cyanophenol. What should I do?

A1: A stalled reaction points to an insufficient activation barrier being overcome. The [3+2] cycloaddition of an azide to a nitrile has a high activation energy and often requires assistance.[2]

  • Cause 1: Insufficient Temperature. Many nitrile-to-tetrazole conversions require elevated temperatures, often in the range of 100-150 °C, especially without a catalyst.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. Be mindful of solvent boiling points and potential decomposition of your substrate.

  • Cause 2: Ineffective or Absent Catalyst. The reaction is significantly accelerated by catalysts.

    • Solution: Introduce a suitable catalyst. Lewis acids are highly effective. Zinc bromide (ZnBr₂) is a classic choice, but copper(II) and cobalt(II) complexes have also shown excellent activity, sometimes under milder conditions.[3][4] Ammonium chloride or triethylamine hydrochloride are also commonly used as proton sources to generate in situ hydrazoic acid, which is the reactive species.[5]

  • Cause 3: Poor Solvent Choice. The solvent must be able to dissolve the reagents and be stable at the required reaction temperature.

    • Solution: Dimethylformamide (DMF) is a common and effective solvent for this reaction. However, due to its toxicity, consider alternatives like N-methyl-2-pyrrolidone (NMP) or greener options like ethanol or even water, though conditions may need re-optimization.[6]

Q2: My reaction is producing a significant amount of a polar byproduct that is not my desired tetrazole. What is it and how can I prevent it?

A2: The most likely polar byproduct is the carboxamide, formed by the hydrolysis of the nitrile group.

  • Cause: Water-Mediated Hydrolysis. Trace amounts of water in your reagents or solvent can lead to nitrile hydrolysis, a reaction that is often catalyzed by the same Lewis acids (like ZnBr₂) used to promote the tetrazole formation.[7]

    • Solution 1: Use Anhydrous Conditions. Thoroughly dry your solvent (e.g., over molecular sieves) and reagents before starting the reaction.

    • Solution 2: Change the Catalyst. Some catalysts are more prone to promoting hydrolysis than others. If carboxamide formation is a persistent issue with ZnBr₂, consider switching to a different catalytic system, such as a cobalt(II) complex, which may be more selective.[2]

    • Solution 3: Control Stoichiometry. Ensure you are using a sufficient excess of the azide source relative to any water present.

Q3: Purification of the final product is difficult. How can I effectively isolate pure 2-amino-4-(1H-tetrazol-5-yl)phenol?

A3: The key to purification lies in exploiting the acidic nature of the tetrazole ring.

  • The Principle: The N-H proton on the 5-substituted 1H-tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid.[6][8] This makes the molecule soluble in aqueous base, while less acidic or neutral impurities (like unreacted nitrile or the carboxamide byproduct) are not.

    • Step-by-Step Protocol:

      • After the reaction is complete, cool the mixture and quench it carefully by pouring it into water.

      • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Discard the organic layer.

      • Make the aqueous layer basic by adding a solution of sodium carbonate or sodium bicarbonate (pH ~8-9). Wash again with an organic solvent to remove neutral and basic impurities.

      • Carefully acidify the clean aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. The desired tetrazole product should precipitate out of the solution.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when using sodium azide?

A: Sodium azide (NaN₃) is acutely toxic and can form highly explosive compounds. Strict adherence to safety protocols is non-negotiable.

  • Avoid Hydrazoic Acid (HN₃) Formation: Never mix sodium azide directly with strong acids. The combination generates hydrazoic acid, which is both volatile (boiling point 37 °C), extremely toxic, and dangerously explosive.[5][9] If an acidic catalyst is required, it is often added as a salt like ammonium chloride.[5]

  • Avoid Heavy Metals: Sodium azide can react with heavy metals like lead, copper, mercury, or zinc to form shock-sensitive, explosive metal azides.[10] Never use metal spatulas to handle NaN₃, and ensure your reaction glassware and plumbing are free from these metals.

  • Quenching: After the reaction, any excess azide must be safely quenched. This can be done by adding a freshly prepared solution of sodium nitrite, followed by acidification, which converts the remaining azide to nitrogen gas. This procedure should always be performed in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all work in a chemical fume hood.

Q: Are there safer alternatives to sodium azide?

A: Yes, while sodium azide is cost-effective, safer alternatives are available, which can be particularly valuable in process development and scale-up.

  • Trimethylsilyl azide (TMSN₃): This is a less hazardous liquid reagent that can be used as an azide source. It is considered safer as it is less prone to generating free hydrazoic acid.[12]

  • Flow Chemistry: Performing the reaction in a continuous flow microreactor is an excellent engineering control to enhance safety.[7][11] This approach minimizes the amount of hazardous material present at any given time and provides superior temperature control, preventing thermal runaways.[11][12]

Q: How does the choice of catalyst affect the reaction?

A: The catalyst is crucial for activating the nitrile group towards nucleophilic attack by the azide.

  • Lewis Acids (e.g., ZnBr₂, Cu(OTf)₂, CoCl₂): These coordinate to the nitrogen of the nitrile, making the carbon atom more electrophilic. The choice of metal and its ligands can influence reaction rate, temperature requirements, and side reactions.[2][3][4]

  • Brønsted Acids/Additives (e.g., NH₄Cl, Et₃N·HCl): These act as proton donors to generate small, controlled amounts of hydrazoic acid in situ, which is the active azide species in the cycloaddition.[5] This method avoids the bulk generation of dangerous, free HN₃.

Data & Protocols

Recommended Reaction Conditions
ParameterStage 1 (Precursor)Stage 2 (Tetrazole Formation)Rationale & Reference
Key Reaction Sandmeyer Reaction[3+2] CycloadditionConversion of amine to nitrile; conversion of nitrile to tetrazole.
Temperature 0-5 °C110-130 °CDiazonium salts are unstable; cycloaddition requires thermal energy.
Solvent Aqueous HClDMF or NMPDiazotization requires aqueous acid; cycloaddition requires a high-boiling polar aprotic solvent.[6]
Key Reagents NaNO₂, CuCNNaN₃, NH₄Cl or ZnBr₂Diazotizing agent and cyanide source; azide source and catalyst/activator.[5]
Stoichiometry Amine:NaNO₂:CuCN (1 : 1.1 : 1.2)Nitrile:NaN₃:Catalyst (1 : 1.5 : 1.1)Slight excess of reagents drives the reaction to completion.
Typical Yield 60-75%70-90%Highly dependent on precise execution and purification.
Protocol: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Step 1: Synthesis of 2-amino-4-cyanophenol (Illustrative example via Sandmeyer)

  • In a flask equipped with a mechanical stirrer, dissolve 2-amino-4-nitrophenol (1 equiv.) in aqueous HCl (e.g., 3M) and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, keeping the internal temperature below 5 °C.

  • Stir for 30 minutes at 0-5 °C. Check for complete diazotization using KI-starch paper.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool, neutralize, and extract the product with an appropriate organic solvent. Purify by column chromatography or recrystallization to obtain 2-amino-4-cyanophenol.[13]

Step 2: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

  • To a flask fitted with a reflux condenser and stirrer, add 2-amino-4-cyanophenol (1 equiv.), sodium azide (1.5 equiv.), and ammonium chloride (1.1 equiv.).

  • Add DMF as the solvent and heat the mixture to 120-125 °C.

  • Maintain heating and stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of water.

  • Proceed with the acid-base extraction workup as described in the purification FAQ (Part 2, Q3) to isolate the final product.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical diagnostic path:

G cluster_precursor Precursor Issues cluster_cyclo Cycloaddition Issues Start Low Final Yield CheckPrecursor Analyze Precursor Purity & Yield Start->CheckPrecursor CheckCyclo Analyze Cycloaddition Step Start->CheckCyclo PrecursorLowYield Low Yield? CheckPrecursor->PrecursorLowYield PrecursorImpure Impure? CheckPrecursor->PrecursorImpure TLC Analyze Final Reaction TLC CheckCyclo->TLC OptimizePrecursor Optimize Stage 1: - Temp Control - Stoichiometry - Purification PrecursorLowYield->OptimizePrecursor Yes PrecursorImpure->OptimizePrecursor Yes UnreactedSM Unreacted Starting Material? TLC->UnreactedSM Byproducts Major Byproducts? TLC->Byproducts OptimizeCyclo1 Increase Activation: - Increase Temp - Add/Change Catalyst - Check Reagent Quality UnreactedSM->OptimizeCyclo1 Yes OptimizeCyclo2 Minimize Side Reactions: - Use Anhydrous Conditions - Change Catalyst - Lower Temperature Byproducts->OptimizeCyclo2 Yes

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Maddila, S. et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link][2][3]

  • Himo, F. et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. Available at: [Link][14]

  • Gisler, M. (2007). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA, 61(5), 298-301. Available at: [Link][5]

  • The Royal Society of Chemistry (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite. Green Chemistry. Available at: [Link][10]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. (Note: While not directly on tetrazoles, this provides context for complex synthesis).
  • Palde, P. B., & Jamison, T. F. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 49(8), 1433-1437. Available at: [Link][7][11]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. Available at: [Link][4]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). Current Organic Chemistry. Available at: [Link]

  • ACS Publications (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Available at: [Link][9]

  • Organic Syntheses Procedure: 2-amino-4-nitrophenol. (1941). Organic Syntheses, Coll. Vol. 1, p.49. Available at: [Link][1]

  • Kaushik, N. et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(19), 9882-9939. Available at: [Link][8]

  • Ghasemzadeh, M. A. et al. (2019). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 9(1), 1-13. Available at: [Link][6]

Sources

Technical Support Center: Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing plausible causes and actionable solutions.

Q1: My reaction has a very low yield or fails to proceed to completion. What are the likely causes and how can I improve the conversion rate?

A1: Low conversion of your starting material, 4-cyano-2-aminophenol, is a frequent challenge. The primary reasons often revolve around insufficient activation of the nitrile group, which is deactivated by the electron-donating effects of the amino and hydroxyl substituents on the aromatic ring.

Probable Causes & Solutions:

  • Inadequate Nitrile Activation: The [3+2] cycloaddition of an azide to a nitrile requires the nitrile group to be sufficiently electrophilic.[1] This is typically achieved with a Lewis or Brønsted acid catalyst.

    • Solution: Ensure you are using an effective catalyst. Zinc chloride (ZnCl₂) is a common choice, but if you are still experiencing low conversion, consider using a stronger Lewis acid like aluminum chloride (AlCl₃) or trialkyltin azides, though the latter are toxic and require careful handling.[2] Another effective strategy is the use of an amine salt, such as pyridinium hydrochloride, which can act as a proton source to activate the nitrile.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Many nitrile-to-tetrazole conversions require elevated temperatures, often in the range of 100-150 °C, and prolonged reaction times to achieve good conversion.[1] Consider increasing the reaction temperature in increments of 10 °C or extending the reaction time. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[4]

  • Poor Solubility: The starting material and the azide salt must be well-dissolved for an efficient reaction.

    • Solution: Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve a wide range of reactants.[3] If solubility is still an issue, consider using a co-solvent or exploring alternative high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO).

Experimental Protocol: Enhancing Reaction Conversion

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyano-2-aminophenol (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and anhydrous zinc chloride (ZnCl₂, 1.2 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • If the reaction stalls, consider the addition of a catalytic amount of ammonium chloride (NH₄Cl) to generate hydrazoic acid in situ, which can accelerate the reaction.[5]

Q2: I've isolated my product, but the NMR spectrum is complex, suggesting the presence of impurities. What are the most likely side products?

A2: The presence of multiple functional groups in the starting material, 4-cyano-2-aminophenol, makes it susceptible to several side reactions. The most common impurities are the result of incomplete reaction or competing reaction pathways.

Common Side Products and Their Identification:

Side Product Formation Mechanism Identification
4-Cyano-2-aminophenolUnreacted starting material.Presence of a sharp nitrile peak in the IR spectrum (~2220-2260 cm⁻¹). Characteristic peaks for the starting material in the ¹H and ¹³C NMR spectra.
2-Amino-4-carbamoylphenolPartial hydrolysis of the nitrile group to an amide.[1]Broad signals in the ¹H NMR spectrum corresponding to the -CONH₂ protons. A carbonyl peak in the ¹³C NMR spectrum (~165-175 ppm).
2-Amino-4-carboxyphenolComplete hydrolysis of the nitrile group to a carboxylic acid.Absence of the nitrile peak in the IR spectrum. A broad -OH signal for the carboxylic acid in the ¹H NMR spectrum. A carbonyl peak in the ¹³C NMR spectrum (~170-185 ppm).
Dimerization/Polymerization ProductsIntermolecular reactions between the amino and/or hydroxyl groups with the nitrile or other reactive species.Broad, poorly resolved peaks in the NMR spectrum. High molecular weight signals in the mass spectrum.

Workflow for Identifying Side Products

Caption: Workflow for the isolation and identification of side products.

Q3: I'm concerned about the regioselectivity of the reaction. Can different isomers of the tetrazole be formed?

A3: For the initial [3+2] cycloaddition of azide to the nitrile, the primary product is the 5-substituted-1H-tetrazole. However, if your synthesis involves a subsequent alkylation step, the formation of regioisomers is a significant concern. The tetrazole ring has two potential sites for alkylation (N1 and N2), leading to 1,5- and 2,5-disubstituted products.[6]

Factors Influencing Regioselectivity in Alkylation:

  • Steric Hindrance: Bulky alkylating agents tend to favor the less sterically hindered N2 position.

  • Electronic Effects: The electronic nature of the substituent at the C5 position can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring.

  • Reaction Conditions: The choice of base, solvent, and temperature can all impact the ratio of N1 to N2 alkylation.

Mitigation Strategies:

  • Careful Selection of Alkylating Agent: If possible, use a sterically demanding alkylating agent if the N2 isomer is desired.

  • Protecting Groups: In some cases, it may be necessary to protect one of the nitrogen atoms of the tetrazole ring to ensure selective alkylation at the other position.

  • Chromatographic Separation: If a mixture of isomers is formed, careful column chromatography is often required for their separation.

Reaction Pathway: Isomer Formation

G cluster_0 Tetrazole Formation cluster_1 Alkylation (Potential Side Reaction) A 4-Cyano-2-aminophenol B 2-Amino-4-(1H-tetrazol-5-yl)phenol A->B NaN₃, Catalyst C Mixture of Isomers B->C R-X, Base D 1,5-Disubstituted Isomer C->D Separation E 2,5-Disubstituted Isomer C->E Separation

Caption: Reaction pathway showing the potential for isomer formation during subsequent alkylation.

Frequently Asked Questions (FAQs)

Q: What is the recommended first step in this synthesis?

A: The synthesis begins with the preparation of the starting material, 4-cyano-2-aminophenol. A common route is the cyanation of 2-aminophenol, though this can be challenging due to the directing effects of the amino and hydroxyl groups. An alternative is the reduction of 4-cyano-2-nitrophenol. Careful purification of this starting material is crucial to avoid carrying impurities through to the final product.

Q: Are there any significant safety precautions I should be aware of?

A: Yes. Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper. Always use non-metal spatulas and ensure your glassware is free of heavy metal contamination. In the presence of acid, sodium azide can generate hydrazoic acid (HN₃), which is a toxic and explosive gas. Therefore, the reaction should be performed in a well-ventilated fume hood, and the acidification step during workup should be done slowly and with caution.

Q: How can I best purify the final product, 2-amino-4-(1H-tetrazol-5-yl)phenol?

A: The final product is amphoteric, meaning it has both acidic (phenol and tetrazole N-H) and basic (amino group) properties. This can be exploited for purification.

  • Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to deprotonate the acidic groups and form a water-soluble salt. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with a dilute acid (e.g., HCl or acetic acid) to precipitate the purified product.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be effective.

  • Column Chromatography: If the product is still impure, silica gel column chromatography can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine to prevent streaking, is typically required.

Q: What are the key spectroscopic features to confirm the formation of 2-amino-4-(1H-tetrazol-5-yl)phenol?

A:

  • ¹H NMR: Look for the disappearance of the nitrile proton signal (if any) and the appearance of a broad, downfield signal for the tetrazole N-H proton (often > 10 ppm, and it may exchange with D₂O). You will also see signals for the aromatic protons and the amino and hydroxyl protons.

  • ¹³C NMR: The most significant change will be the disappearance of the nitrile carbon signal (~115-125 ppm) and the appearance of the tetrazole carbon signal (~150-160 ppm).[7]

  • IR Spectroscopy: The sharp nitrile peak (~2220-2260 cm⁻¹) in the starting material should be absent in the product. Look for broad N-H and O-H stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₇H₇N₅O) should be observed.

References

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]

  • 1H-Tetrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Nature.com. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Publishing. Available at: [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Cyanation - Wikipedia. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. Information Horizons: American Journal of Library and Information Science Innovation (2993-2777). 3, 12 (Dec. 2025), 49–56.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. Available at: [Link]

  • KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) - Google Patents.
  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO. Available at: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available at: [Link]

  • Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides | Request PDF. Available at: [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. Available at: [Link]

  • Cyanation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. Available at: [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available at: [Link]

  • JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) - Google Patents.
  • Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Purification of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-4-(1H-tetrazol-5-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this structurally complex molecule. Due to its amphoteric nature—possessing both an acidic phenol group and a basic amino group—and the highly polar tetrazole moiety, purification can be non-trivial. This document provides in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-amino-4-(1H-tetrazol-5-yl)phenol?

A1: The main difficulties arise from the molecule's unique combination of functional groups:

  • Amphoteric Nature : The compound has both a weakly acidic phenolic hydroxyl group and a basic amino group. This allows it to exist as a neutral molecule, a salt, or a zwitterion depending on the pH, complicating techniques like extraction and chromatography.[1][2]

  • High Polarity : The presence of the tetrazole ring, along with the amino and hydroxyl groups, makes the compound highly polar. This can lead to poor solubility in common non-polar organic solvents and very strong retention on normal-phase silica gel, often resulting in significant peak tailing or immobility.[3][4]

  • Potential for Degradation : Tetrazole-containing compounds can be sensitive to strong acidic conditions, especially at elevated temperatures, which might be a concern during certain purification or work-up steps.[5]

Q2: What are the likely impurities I might encounter?

A2: Impurities are typically carried over from the synthesis. While the exact impurities depend on the synthetic route, common contaminants could include:

  • Starting Materials : Unreacted precursors used in the tetrazole ring formation (e.g., a corresponding nitrile and azide source) or the aminophenol backbone.

  • Reaction Intermediates : Incomplete cyclization or partially modified precursors.

  • Side-Products : Isomers formed during synthesis or products from competing reaction pathways.[6]

  • Reagents : Excess reagents or catalysts used in the synthesis.

Q3: Which purification technique should I try first?

A3: For a crude mixture, acid-base extraction is an excellent initial step to remove neutral impurities and non-amphoteric acidic or basic byproducts.[7] This technique leverages the compound's unique solubility characteristics in aqueous acidic and basic solutions. Following an initial clean-up with extraction, column chromatography or recrystallization is typically necessary to achieve high purity.

Q4: How can I assess the purity of my final product?

A4: A combination of methods is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC) : This is the most effective method for quantifying purity. Both reversed-phase (with an appropriate buffer) and HILIC methods can be developed. An HPLC method can separate the main compound from potential degradation products or isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or structurally related impurities.[9]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the desired product.[8]

Purification Troubleshooting Guides

This section addresses specific issues you may encounter during purification, organized by technique.

Issue 1: Challenges with Acid-Base Extraction

Q: I'm performing an acid-base extraction, but my product recovery is very low. Where is it going?

A: Low recovery is often due to incorrect pH selection or the zwitterionic nature of the compound. 2-amino-4-(1H-tetrazol-5-yl)phenol is amphoteric.

  • Probable Cause 1: Incomplete Protonation/Deprotonation. The pKa of a phenol is typically around 10, while an aromatic amine's conjugate acid pKa is around 4-5. The tetrazole ring itself is acidic, with a pKa comparable to a carboxylic acid (~4-5).[10][11] This complex interplay means that a weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to fully deprotonate the phenol, while a weak acid might not fully protonate the amine, leaving the compound partially in the organic layer.

  • Solution 1: Use Stronger Acid/Base & Verify pH.

    • To extract into an aqueous basic layer, use a stronger base like 1M Sodium Hydroxide (NaOH) to ensure complete deprotonation of the phenol.[10]

    • To extract into an aqueous acidic layer, use 1M Hydrochloric Acid (HCl) to ensure full protonation of the amino group.

    • After adding the acid or base, check the pH of the aqueous layer with a pH strip to confirm it is in the desired range (e.g., >12 for base extraction, <2 for acid extraction).

  • Probable Cause 2: Precipitation at the Isoelectric Point. When adjusting the pH of the aqueous layer to recover your product by precipitation, you might be overshooting or undershooting its isoelectric point, where it has minimum water solubility.

  • Solution 2: Careful pH Adjustment and Back-Extraction.

    • After isolating the desired aqueous layer, cool it in an ice bath.

    • Slowly add acid (if in base) or base (if in acid) dropwise with vigorous stirring to precipitate the product. Monitor the pH continuously.

    • If precipitation is poor or an oil forms, the product may still have some solubility. In this case, perform a back-extraction. Adjust the pH to neutral (~7) and extract the product back into an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent.[1]

Issue 2: Problems with Normal-Phase Column Chromatography

Q: My compound streaks severely on a silica TLC plate and won't move from the baseline during column chromatography, even with highly polar solvents like 100% ethyl acetate.

A: This is a classic issue for highly polar and basic compounds on acidic silica gel.[3] The basic amino group interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking and irreversible adsorption.

  • Probable Cause: Strong Acid-Base Interaction with Silica. The lone pair on the amino group forms a strong ionic or hydrogen bond with the acidic protons of the silanol groups.

  • Solution 1: Add a Basic Modifier to the Mobile Phase. To prevent this strong interaction, add a small amount of a competitive base to your eluent. This base will interact with the silanol groups, allowing your compound to elute properly.

    • Recommended Modifier : Add 0.5-2% triethylamine (Et₃N) or a 1-10% solution of 7N ammonia in methanol to your mobile phase (e.g., Dichloromethane/Methanol).[4][12] Always conduct a preliminary TLC analysis with the modified solvent system to find the optimal concentration.

  • Solution 2: Switch the Stationary Phase.

    • Alumina (Al₂O₃) : Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[3]

    • Reversed-Phase Silica (C18) : Given the compound's high polarity, reversed-phase chromatography is an excellent alternative where polar compounds elute first.[12] (See next section).

    • Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique uses a polar stationary phase (like silica or a bonded diol) with a mobile phase of high organic content and a small amount of water. It is specifically designed for highly polar compounds that are not retained in reversed-phase.[13][14]

Issue 3: Difficulties with Recrystallization

Q: I can't find a suitable solvent for recrystallization. My compound is insoluble in most solvents but too soluble in others, or it just "oils out".

A: Finding the right recrystallization solvent for a polar, multifunctional molecule requires systematic screening. "Oiling out" occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Probable Cause: Poor Solvent Match. An ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

  • Solution 1: Systematic Solvent Screening. Test a range of solvents with varying polarities. Good candidates for polar compounds include:

    • Water

    • Ethanol or Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Solution 2: Use a Binary Solvent System. This is often the key for compounds with difficult solubility profiles.

    • Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble).

    • Slowly add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

    • Add a few more drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly. Crystals should form.

    • Common Binary Systems for Polar Compounds : Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexane.[15]

  • Solution 3: To Prevent Oiling Out.

    • Use a larger volume of solvent.

    • Ensure the solution cools very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • If an oil forms, try reheating the solution to dissolve it, add a small amount of additional "good" solvent, and then try cooling again. If it persists, scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol aims to separate 2-amino-4-(1H-tetrazol-5-yl)phenol from neutral organic impurities.

Methodology:

  • Dissolution : Dissolve the crude reaction mixture (approx. 1.0 g) in 50 mL of ethyl acetate (EtOAc). If solubility is poor, a co-solvent like THF may be added, but use it sparingly.

  • Base Extraction :

    • Transfer the organic solution to a separatory funnel.

    • Add 30 mL of 1M NaOH(aq) solution. Stopper the funnel and shake vigorously for 1 minute, venting frequently to release any pressure.

    • Allow the layers to separate. The deprotonated product (phenoxide salt) should now be in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

    • Repeat the extraction of the organic layer with another 20 mL of 1M NaOH. Combine this second aqueous extract with "Aqueous Layer 1".

    • The remaining organic layer contains neutral impurities. It can be washed with brine, dried over Na₂SO₄, and evaporated to isolate these impurities if needed.

  • Product Recovery :

    • Cool "Aqueous Layer 1" in an ice bath.

    • While stirring, slowly add 6M HCl dropwise to the aqueous solution. The product will begin to precipitate as it approaches its isoelectric point.

    • Continue adding HCl until the solution is acidic (pH ~5-6, check with pH paper).

    • If a solid precipitate forms, collect it by vacuum filtration. Wash the solid with a small amount of cold water and dry it under vacuum.

    • If the product oils out or precipitation is incomplete, proceed to back-extraction as described in the troubleshooting section.

Protocol 2: Flash Column Chromatography (Normal Phase with Modifier)

This protocol is for purifying the compound when impurities have similar acidic/basic properties but different polarities.

Methodology:

  • Solvent System Selection :

    • Using a TLC plate, find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[12]

    • Start with a system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting ratio is 95:5 (DCM:MeOH).

    • If the spot remains at the baseline or streaks, add a basic modifier. Prepare a mobile phase of DCM:MeOH:Triethylamine (Et₃N) in a ratio like 94:5:1 . Adjust the MeOH concentration to achieve the target Rf.

  • Column Packing (Slurry Method) :

    • Use a glass column with a stopcock. Place a small plug of cotton at the bottom and add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 DCM:Et₃N).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks. Add another layer of sand on top of the packed silica.

  • Sample Loading :

    • Dissolve your crude sample in a minimal amount of the mobile phase or DCM.

    • Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel ("dry loading"). To do this, dissolve the sample in a volatile solvent (like MeOH or DCM), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution :

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase DCM / MeOH with modifierGood polarity range for many organic compounds.
Mobile Phase Modifier 0.5-2% Triethylamine (Et₃N)Neutralizes acidic silanol sites, improving peak shape for basic amines.[12]
Target Rf (TLC) 0.2 - 0.3Provides optimal separation on the column.[12]
Silica to Compound Ratio 50:1 to 100:1 (w/w)Ensures good separation capacity.

Visualizations

Purification Strategy Decision Workflow

This diagram helps in selecting the appropriate purification workflow based on the initial assessment of the crude product.

Purification_Workflow start Crude 2-amino-4-(1H-tetrazol-5-yl)phenol tlc_check Assess by TLC/¹H NMR start->tlc_check high_purity >90% Pure? tlc_check->high_purity High Purity neutral_impurities Mainly Neutral Impurities? tlc_check->neutral_impurities Low/Medium Purity is_solid Is the crude material a solid? recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography (Normal or Reversed-Phase) is_solid->column_chrom No high_purity->is_solid Yes high_purity->column_chrom No (Oil) polar_impurities Polar/Ionic Impurities? neutral_impurities->polar_impurities No acid_base Acid-Base Extraction neutral_impurities->acid_base Yes polar_impurities->column_chrom Yes final_product Pure Product recrystallize->final_product acid_base->is_solid column_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Normal-Phase Chromatography

This flowchart outlines steps to take when facing common issues with silica gel chromatography for this compound.

Chromatography_Troubleshooting start Problem: Compound Streaks or Sticks to Baseline (Rf=0) cause Cause: Strong interaction of basic amine with acidic silica start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 add_base Add 1-2% Triethylamine or Ammonia/Methanol to eluent solution1->add_base check_tlc Re-evaluate with new system on TLC add_base->check_tlc use_alumina Use Neutral or Basic Alumina solution2->use_alumina use_rp Use Reversed-Phase (C18) solution2->use_rp use_hilic Use HILIC solution2->use_hilic use_alumina->check_tlc use_rp->check_tlc use_hilic->check_tlc success Problem Solved: Proceed with Column check_tlc->success

Caption: Troubleshooting workflow for normal-phase chromatography issues.

References

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  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

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  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(19), 10838-10906. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). KR100739439B1 - Method for preparing 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran.
  • Google Patents. (n.d.). JP2007231019A - Process for producing 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran.
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  • Chiacchio, U., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5183. MDPI. Retrieved from [Link]

  • Growing Science. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-oxazoles. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102126958A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
  • MDPI. (2022). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

Overcoming challenges in the scale-up of 2-amino-4-(1H-tetrazol-5-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to common challenges encountered during the scale-up of this important pharmaceutical intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust and scalable process.

The synthesis is typically approached as a multi-step sequence, most commonly involving the formation of a tetrazole ring from a substituted benzonitrile, followed by the reduction of a nitro group. This guide is structured around the challenges inherent in these transformations.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My [3+2] cycloaddition reaction to form the tetrazole ring is slow or incomplete, resulting in low yield. What are the primary causes and how can I fix this?

Answer:

A sluggish or incomplete cycloaddition of an azide source to the precursor, 4-cyano-2-nitrophenol, is a frequent bottleneck. The core of this issue lies in the activation of the nitrile group, which is essential for the reaction to proceed efficiently.[1][2]

Potential Causes & Solutions:

  • Insufficient Nitrile Activation: The carbon atom of a nitrile is not electrophilic enough to react with the azide anion directly at a practical rate. The reaction requires an acid catalyst to protonate or coordinate to the nitrile nitrogen, thereby activating it for nucleophilic attack.[1]

    • Solution: Ensure the presence of an effective catalyst. Ammonium chloride is a common choice, acting as a Brønsted acid in situ.[1] For improved performance, especially in aqueous or greener solvents, Lewis acids like zinc salts (e.g., ZnBr₂ or ZnCl₂) are highly effective and can significantly accelerate the reaction.[3]

  • Inappropriate Solvent: The choice of solvent is critical for both solubility and reaction rate.

    • Solution: Dimethylformamide (DMF) is a standard solvent for this reaction due to its high polarity and ability to dissolve the reagents.[4] However, for greener and potentially safer scale-up, water has been demonstrated to be an excellent solvent, particularly when using zinc-based catalysts.[3] If you are using a less polar solvent, you will likely face solubility and rate issues.

  • Reaction Temperature: This is a thermally driven reaction, and insufficient heat will lead to slow conversion.

    • Solution: The reaction typically requires heating, often in the range of 100-150 °C.[2][4] Carefully monitor the internal reaction temperature. When scaling up, remember that achieving and maintaining the target internal temperature is more challenging than on a lab scale. Use an appropriate heating mantle or oil bath and ensure efficient stirring.

Troubleshooting Workflow: Low Tetrazole Formation Yield

G start Low Yield in Tetrazole Formation check_catalyst Was an acid catalyst (e.g., NH4Cl, ZnBr2) used? start->check_catalyst check_temp Was the reaction heated to the target temp (100-150°C)? check_catalyst->check_temp Yes add_catalyst Action: Add an appropriate Brønsted or Lewis acid catalyst. check_catalyst->add_catalyst No check_time Was the reaction run for a sufficient duration? check_temp->check_time Yes increase_temp Action: Increase temperature and monitor via internal probe. check_temp->increase_temp No check_workup Was the product lost during workup/isolation? check_time->check_workup Yes extend_time Action: Extend reaction time. Monitor progress by TLC/HPLC. check_time->extend_time No optimize_workup Action: Optimize workup. Ensure pH for precipitation is correct. Check extraction solvent. check_workup->optimize_workup Yes

Caption: Troubleshooting workflow for low yield in tetrazole synthesis.

Question 2: The final reduction step of the nitro group is producing significant byproducts and the isolated product is impure. What is going wrong?

Answer:

The reduction of an aromatic nitro group to an amine is a standard transformation, but the presence of the tetrazole ring and the phenol group on the same molecule can lead to complications, especially during scale-up.

Potential Causes & Solutions:

  • Over-reduction or Ring Cleavage: Harsh reduction conditions can sometimes affect the tetrazole ring, which contains a series of nitrogen-nitrogen single bonds.

    • Solution: Use milder, more selective reduction methods. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is generally clean and effective.[5] Chemical reductions using reagents like tin(II) chloride (SnCl₂) in HCl or sodium dithionite are also viable alternatives that are often gentler than high-pressure hydrogenation.

  • Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or poor mixing can lead to incomplete conversion, leaving nitro-containing intermediates in your final product.

    • Solution: For catalytic hydrogenation, ensure the catalyst is active and properly dispersed. Use adequate agitation to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by HPLC or TLC until the starting material is fully consumed.

  • Workup and Purification Issues: The final product, being an aminophenol, is susceptible to oxidation, especially under basic conditions or when exposed to air for prolonged periods. This can lead to the formation of colored impurities.

    • Solution: Perform the workup and isolation under an inert atmosphere (e.g., nitrogen or argon) if possible. After the reaction, filter off the catalyst (if used) and perform an extractive workup. Keep the pH of aqueous solutions acidic during extraction to protonate the amine, which helps protect it from oxidation. For final purification, recrystallization from a suitable solvent system is often effective.

Frequently Asked Questions (FAQs)

Question 3: What are the most critical safety risks associated with this synthesis, particularly during scale-up?

Answer:

The primary safety concern in this synthesis is the use of azide reagents.

  • Hydrazoic Acid (HN₃) Formation: Sodium azide, when mixed with an acid, generates hydrazoic acid. HN₃ is highly toxic, volatile, and explosive.[1][6]

    • Mitigation: Always handle sodium azide in a well-ventilated fume hood. The reaction should be designed to minimize the concentration of free HN₃. Using ammonium chloride as the acid source moderates its formation.[1] Quenching the reaction must be done carefully, avoiding rapid acidification.

  • Heavy Metal Azides: Azide anions can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[1]

    • Mitigation: Use glass-lined reactors for scale-up. Avoid using any metal spatulas, stirrers, or equipment containing copper, lead, or other heavy metals that could come into contact with azide-containing solutions. Decontaminate all equipment and waste streams that may contain residual azide.

  • Thermal Runaway: The tetrazole formation reaction is exothermic. While it requires heating to initiate, the reaction can generate significant heat.

    • Mitigation: On a larger scale, ensure the reactor has adequate cooling capacity. Add reagents portion-wise or via an addition funnel to control the reaction rate and temperature. Perform a reaction calorimetry study before proceeding to a large-scale campaign to understand the thermal profile.

Question 4: Which analytical methods are recommended for in-process control and final product analysis?

Answer:

A robust analytical strategy is crucial for a successful and reproducible synthesis.

Analysis Stage Recommended Technique Purpose
Starting Material HPLC, ¹H NMR, FT-IRConfirm identity and purity of 4-cyano-2-nitrophenol.
In-Process Control (IPC) - Tetrazole Formation HPLC or TLCMonitor the disappearance of the starting nitrile to determine reaction completion.
IPC - Reduction Step HPLC or TLCMonitor the disappearance of the nitro-tetrazole intermediate.
Final Product HPLC, ¹H & ¹³C NMR, Mass Spectrometry, Elemental AnalysisConfirm the structure and determine the purity of 2-amino-4-(1H-tetrazol-5-yl)phenol.[7][8]
Impurity Profiling LC-MSIdentify and quantify any process-related impurities or degradation products.[9]

High-Performance Liquid Chromatography (HPLC) is particularly powerful for both monitoring the reaction and assessing the purity of the final product. A reversed-phase method with a C18 column is typically a good starting point.[10][11]

Question 5: Can you provide a baseline experimental protocol for the key tetrazole formation step?

Answer:

The following is a representative lab-scale protocol for the cycloaddition step, which should be optimized and validated for your specific needs before any scale-up.

Protocol: Synthesis of 4-(1H-tetrazol-5-yl)-2-nitrophenol

Reagents & Equipment:

  • 4-cyano-2-nitrophenol (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Hydrochloric Acid (HCl) solution (e.g., 2M)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 4-cyano-2-nitrophenol (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq). Caution: Handle sodium azide with extreme care.

  • Solvent Addition: Add DMF (approx. 5-10 mL per gram of nitrile).

  • Heating: Equip the flask with a reflux condenser and heat the mixture with stirring to 120-130 °C.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC or HPLC. The reaction typically takes several hours (e.g., 6-24 h). Continue heating until the starting nitrile is consumed.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of water.

  • Precipitation: Acidify the aqueous mixture by slowly adding 2M HCl with stirring until the pH is approximately 2-3. The product, 4-(1H-tetrazol-5-yl)-2-nitrophenol, should precipitate as a solid. The acidic nature of the tetrazole NH (pKa similar to a carboxylic acid) means it is soluble as its conjugate base at high pH and precipitates in its neutral form at low pH.[1][12]

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar solvent (like hexane) to remove residual DMF.

  • Drying: Dry the product under vacuum to obtain the crude 4-(1H-tetrazol-5-yl)-2-nitrophenol, which can be carried forward to the reduction step or purified further by recrystallization if necessary.

References

  • Bonnamour, J., et al. (2024). Safe Synthesis of 1-Substituted 1H-Tetrazoles. Organic Process Research & Development. Available at: [Link]

  • Gepdiremen, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-Based Ester Derivatives as Antihypertensive and Urease Inhibitory Agents. Molecules. Available at: [Link]

  • Ferreira, P.M.T., et al. (2023). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank. Available at: [Link]

  • ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

  • Sharpless, K.B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Letters. Available at: [Link]

  • Finaru, A., et al. (2018). Benign synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide using SO3H-carbon catalyst. Asian Journal of Green Chemistry. Available at: [Link]

  • Google Patents. (2016). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Rostamizadeh, S., et al. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Science and Technology. Available at: [Link]

  • Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Ferreira, P.M.T., et al. (2023). Synthesis and Characterization of (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Eggenreich, K., et al. (2004). Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Fiamegos, Y., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta. Available at: [Link]

  • Liu, X., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science. Available at: [Link]

Sources

Technical Support Center: Preventing Regioisomer Formation in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical challenge in synthetic chemistry: controlling regioisomerism in tetrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital nitrogen-rich heterocycles. Tetrazoles are prominent scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids and cis-amide bonds.[1][2] However, their synthesis is frequently complicated by the formation of regioisomers, leading to purification challenges and reduced yields of the desired product.

This guide offers a combination of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to rationalize your experimental choices and effectively troubleshoot unforeseen outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of regioisomers during tetrazole synthesis from a nitrile and an azide?

The formation of regioisomers in the [3+2] cycloaddition reaction between a nitrile and an azide is a common challenge.[2] The reaction can theoretically proceed through two different pathways, leading to the formation of 1,5-disubstituted and 2,5-disubstituted tetrazoles. The exact mechanism is a subject of ongoing discussion, but it is generally accepted that the reaction can proceed through a concerted or a stepwise pathway.[3][4][5] The activation of the nitrile by a Lewis or Brønsted acid is a key step, which is then followed by the nucleophilic attack of the azide.[6] The regiochemical outcome is influenced by a delicate interplay of electronic and steric factors of the reactants, as well as the reaction conditions.[3]

Q2: How does the choice of catalyst influence regioselectivity in the [3+2] cycloaddition?

The catalyst plays a pivotal role in directing the regioselectivity of the tetrazole synthesis. Lewis acids are commonly employed to activate the nitrile towards nucleophilic attack by the azide.[7][8]

  • Zinc Salts: Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are widely used and have been shown to effectively catalyze the reaction of various nitriles with sodium azide, often in water or polar aprotic solvents.[7] The zinc ion coordinates to the nitrile nitrogen, increasing its electrophilicity.

  • Cobalt Complexes: Recent studies have shown that cobalt(II) complexes can also efficiently catalyze the [3+2] cycloaddition, with mechanistic investigations suggesting the formation of a cobalt(II)-diazido intermediate.[9]

  • Nanocatalysts: The use of nanomaterials as catalysts is a growing area of interest.[10] For instance, cobalt–nickel nanoparticles supported on magnetic mesoporous hollow spheres have demonstrated high catalytic activity and excellent product yields in short reaction times.[11] These heterogeneous catalysts offer the advantage of easy recovery and reusability.[10]

The choice of catalyst can influence which nitrogen of the azide attacks the nitrile carbon, thereby dictating the final regioisomeric ratio.

Q3: What is the role of the solvent in controlling regioisomer formation?

Solvent choice can have a profound impact on the regioselectivity of tetrazole synthesis. Polar aprotic solvents like DMF and DMSO are commonly used.[12] The solvent can influence the solubility of the reactants, the stability of intermediates, and the transition state energies of the different reaction pathways. In some cases, a change in solvent polarity can even reverse the regioselectivity. For instance, the alkylation of 5-substituted tetrazoles has shown solvent-dependent N1 versus N2 selectivity.[13]

Q4: I am struggling with the alkylation of a 5-substituted-1H-tetrazole and getting a mixture of N1 and N2 isomers. How can I control this?

The alkylation of the tetrazole ring presents a similar challenge of regioselectivity, with the alkylating agent attacking either the N1 or N2 position.[14][15][16] The outcome is highly dependent on the nature of the alkylating agent, the base used, the solvent, and the substituent at the C5 position.[13][14]

  • For preferential N2-alkylation: The use of specific alkylating agents, such as phenacyl halides under mechanochemical conditions, has been shown to be highly regioselective for the N2 position.[17] Additionally, employing Lewis acids like aluminum triflate or boron trifluoride etherate can direct the alkylation towards the N2 nitrogen.[13]

  • For preferential N1-alkylation: While achieving high N1 selectivity can be more challenging, careful selection of reaction conditions is key. The interplay between the steric hindrance of the electrophile and the electronic nature of the tetrazole anion plays a crucial role.[15]

A systematic optimization of reaction parameters is often necessary to achieve the desired regioselectivity.[13]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during tetrazole synthesis.

Problem Potential Cause Suggested Solution
Low to no product formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., hydrated sodium azide).1. Use a freshly prepared or properly stored catalyst. Consider switching to a more active catalyst system (e.g., a different Lewis acid or a nanocatalyst).[10][11] 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Microwave heating can sometimes accelerate the reaction.[7] 3. Ensure all reagents are pure and anhydrous, especially the azide source.
Formation of an inseparable mixture of regioisomers 1. Non-optimal reaction conditions (catalyst, solvent, temperature). 2. The electronic and steric properties of the substrates do not strongly favor one isomer.1. Systematically screen different catalysts (e.g., ZnCl₂, Co(II) complexes) and solvents (e.g., DMF, DMSO, water).[7][9] 2. If direct synthesis is not regioselective, consider a multi-step approach. Synthesize the unsubstituted tetrazole first and then perform a regioselective alkylation.[13][14]
Low yield of the desired regioisomer 1. Suboptimal reaction conditions favoring the undesired isomer. 2. Product degradation under the reaction conditions.1. Re-evaluate the choice of catalyst and solvent based on literature precedents for similar substrates.[7][9] 2. Monitor the reaction over time to check for product degradation. If observed, try milder reaction conditions (lower temperature, shorter reaction time).
Difficulty in product isolation and purification 1. The product is highly soluble in the reaction solvent. 2. The regioisomers have very similar polarities.1. After the reaction, acidification of the reaction mixture can often precipitate the tetrazole product.[6] 2. If column chromatography is ineffective, consider derivatization of the mixture to separate the isomers, followed by removal of the directing group. Alternatively, explore preparative HPLC.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a nitrile and an azide, highlighting the two possible pathways leading to the formation of regioisomers.

G cluster_0 Reactants cluster_1 Activation cluster_2 Nucleophilic Attack & Cyclization RCN R-C≡N Activated_Nitrile R-C≡N···LA RCN->Activated_Nitrile Coordination N3 N₃⁻ Intermediate_A Intermediate A N3->Intermediate_A Intermediate_B Intermediate B N3->Intermediate_B LA Lewis Acid (e.g., Zn²⁺) LA->Activated_Nitrile Activated_Nitrile->Intermediate_A Attack at N1 of N₃⁻ Activated_Nitrile->Intermediate_B Attack at N3 of N₃⁻ Regioisomer_1 1,5-Disubstituted Tetrazole Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 2,5-Disubstituted Tetrazole Intermediate_B->Regioisomer_2 Cyclization

Caption: Lewis acid-catalyzed tetrazole synthesis pathways.

Experimental Protocol: Regioselective Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from the work of Sharpless and co-workers and demonstrates a reliable method for the synthesis of a 5-substituted-1H-tetrazole.[7]

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

  • Add deionized water to the flask to create a slurry.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1. This will protonate the tetrazole and cause it to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain 5-phenyl-1H-tetrazole.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-163. [Link]

  • Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39235-39257. [Link]

  • Zhang, W., & Liu, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14337-14364. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Guzmán, A., & Maldonado, L. A. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 2-19. [Link]

  • ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Jin, T., & Sharpless, K. B. (2005). A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. Angewandte Chemie International Edition, 44(1), 121-125. [Link]

  • Ugi, I., & Dömling, A. (2016). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 21(8), 1045. [Link]

  • Maleki, A., & Hosseini, S. A. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 10(49), 29433-29442. [Link]

  • Isal, M., & Vayer, M. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 44(25), 10243-10250. [Link]

  • Fontana, A. C. K., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626–21636. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

  • Baral, M., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(23), 2539-2542. [Link]

  • Isal, M., & Vayer, M. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 44(25), 10243-10250. [Link]

  • Bouzayani, N., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 25(21), 5158. [Link]

  • Stolle, A., & Bolm, C. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Organic Letters, 23(11), 4346-4350. [Link]

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 56(1), 104-118. [Link]

  • Reddy, K. S., & Kumar, V. P. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(20), 8468-8472. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2359-2368. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of 2-Amino-4-(1H-tetrazol-5-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with 2-amino-4-(1H-tetrazol-5-yl)phenol derivatives. As a Senior Application Scientist, my goal is to provide a structured, in-depth troubleshooting framework that moves from foundational compound-related issues to complex biological assay-specific challenges. This resource is built on established scientific principles and field-proven insights to help you diagnose and resolve experimental hurdles.

Part 1: Foundational Troubleshooting: Is Your Compound the Culprit?

Before delving into the complexities of biological assays, it is crucial to validate the integrity and suitability of the compound itself. Low bioactivity often originates from issues with the physical and chemical properties of the test article.

FAQ 1: My 2-amino-4-(1H-tetrazol-5-yl)phenol derivative shows poor solubility in my assay buffer. How can I address this?

Answer:

Poor aqueous solubility is a common challenge for many heterocyclic compounds and can significantly limit the effective concentration of your compound at the biological target. The 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold, while containing polar functional groups, can still exhibit limited solubility depending on the nature of other substituents.

Underlying Causality: The interplay between the lipophilic and hydrophilic regions of your molecule dictates its solubility. While the phenol and tetrazole moieties can contribute to aqueous solubility, appended aromatic or aliphatic groups can increase lipophilicity, leading to aggregation and precipitation in aqueous media.

Troubleshooting Steps:

  • Solvent Selection and Co-solvent Usage:

    • Initial Dissolution: Prepare a high-concentration stock solution in an organic solvent such as DMSO.

    • Working Dilutions: When preparing working dilutions in aqueous buffers, it is critical to do so in a stepwise manner. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate. Instead, perform serial dilutions.

    • Co-solvents: Consider the use of co-solvents in your final assay medium, if compatible with your biological system. These can include Pluronic F-68, Cremophor EL, or Solutol HS 15. However, be mindful that co-solvents can have their own biological effects.

  • Formulation Strategies: For poorly soluble compounds, more advanced formulation strategies may be necessary. These can include:

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, enhancing their aqueous solubility.

    • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[1]

    • Nanosuspensions: Reducing particle size to the nanoscale can increase the surface area for dissolution.[2]

  • pH Adjustment: The ionization state of the phenol and tetrazole groups is pH-dependent. The tetrazole moiety is weakly acidic.[3] Adjusting the pH of your buffer (if your assay permits) can alter the ionization state of your compound and may improve solubility.

FAQ 2: How can I be sure that my compound is stable under my experimental conditions?

Answer:

Compound instability can lead to a decrease in the effective concentration of the active molecule over the course of an experiment, resulting in apparent low bioactivity. Phenolic compounds can be susceptible to oxidation, and the stability of the tetrazole ring can also be influenced by experimental conditions.

Underlying Causality: The phenol group can be oxidized to form quinone-like structures, which may be inactive or even reactive and toxic to cells. The stability of your derivatives can also be affected by temperature, light, and the presence of reactive species in the assay medium.

Troubleshooting Workflow:

cluster_0 Compound Stability Workflow A Prepare fresh stock solutions B Incubate compound in assay buffer under experimental conditions (time, temp, light) A->B C Analyze sample at t=0 and final time point via HPLC or LC-MS B->C D Compare peak area of parent compound C->D E Significant decrease in peak area? D->E F Yes: Instability confirmed E->F >10% decrease G No: Compound is stable E->G <10% decrease H Optimize conditions (e.g., add antioxidants, protect from light) F->H

Caption: Workflow for assessing compound stability.

Experimental Protocol: HPLC-Based Stability Assay

  • Prepare a stock solution of your compound in DMSO.

  • Dilute the stock solution to the final assay concentration in your assay buffer.

  • Immediately inject a sample (t=0) onto an appropriate HPLC column (e.g., C18) and acquire a chromatogram.

  • Incubate the remaining solution under the exact conditions of your biological assay (e.g., 37°C, 5% CO2, for 24 hours).

  • After the incubation period, inject another sample and acquire a chromatogram under the same conditions.

  • Compare the peak area of the parent compound at t=0 and the final time point. A significant decrease suggests instability.

FAQ 3: Could impurities in my synthesized compound be affecting the results?

Answer:

Yes, absolutely. The purity of your compound is critical for obtaining accurate and reproducible bioactivity data.[4][5] Even small amounts of highly potent impurities can lead to misleading results, while non-potent impurities can reduce the effective concentration of your active compound.

Underlying Causality: Impurities can arise from starting materials, side reactions during synthesis, or degradation during storage. These impurities may have their own biological activity, or they may interfere with the assay itself.

Recommendations for Ensuring Compound Purity:

Analytical Technique Purpose Interpretation of Results
LC-MS To determine the mass of the main component and detect impurities.The mass spectrum should show a prominent peak corresponding to the expected molecular weight of your compound. Other peaks may indicate impurities.
¹H NMR To confirm the structure of your compound and identify impurities.The NMR spectrum should be clean, with peaks corresponding to the protons in your expected structure. Unexplained peaks suggest the presence of impurities.
Purity by HPLC To quantify the purity of your sample.A high-purity sample will show a single major peak. Purity is typically expressed as a percentage of the total peak area. For biological assays, purity should ideally be >95%.

Part 2: Assay-Specific Troubleshooting: Is the Biological System the Problem?

If you have confirmed the integrity of your compound, the next step is to investigate the biological assay itself.

FAQ 4: I am not seeing any activity in my cell-based assay. Could there be an issue with cellular uptake?

Answer:

Yes, poor cell permeability is a common reason for low activity in cell-based assays.[6] For a compound to exert an effect on an intracellular target, it must first cross the cell membrane.

Underlying Causality: The ability of a small molecule to cross the cell membrane is influenced by its physicochemical properties, including lipophilicity, size, and charge.[7] While some small molecules can passively diffuse across the lipid bilayer, others may rely on active transport mechanisms or be subject to efflux by transporters like P-glycoprotein.

Troubleshooting Cellular Uptake:

cluster_1 Cellular Uptake Troubleshooting A Low activity in cell-based assay B Is the target intracellular? A->B C Yes B->C D No (e.g., cell surface receptor) B->D E Consider cell permeability issues C->E F Rule out permeability as primary issue D->F G Perform cell-free assay with purified target E->G H Activity observed? G->H I Yes: Permeability is likely the issue H->I J No: Compound may be inactive against the target H->J K Consider prodrug strategies or formulation improvements I->K

Caption: Decision tree for troubleshooting cellular uptake.

Experimental Approaches to Assess Permeability:

  • Cell-Free vs. Cell-Based Assays: If your compound is active in a cell-free assay (e.g., using a purified enzyme or receptor) but inactive in a cell-based assay, this strongly suggests a permeability issue.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro model can predict passive permeability across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive and active transport.[8]

FAQ 5: My compound has a chiral center. Could stereochemistry be influencing its bioactivity?

Answer:

Yes, the stereochemistry of your compound can have a profound impact on its biological activity.[8][9][10] Enantiomers of a chiral drug can exhibit significant differences in their potency, selectivity, and pharmacokinetic properties.[8]

Underlying Causality: Biological targets, such as enzymes and receptors, are chiral environments. As a result, one enantiomer of a chiral compound may bind to the target with much higher affinity than the other.

Recommendations:

  • Chiral Separation: If your compound is a racemic mixture, it is highly recommended to separate the enantiomers using chiral chromatography.

  • Test Enantiomers Separately: Once separated, test each enantiomer individually in your bioassay to determine if the activity is stereospecific.

  • Stereospecific Synthesis: If one enantiomer is significantly more active, consider developing a stereospecific synthesis to produce only the desired enantiomer.

FAQ 6: Could my 2-amino-4-(1H-tetrazol-5-yl)phenol derivative be interfering with the assay technology?

Answer:

Assay interference is a possibility, especially with compounds that have certain structural motifs. Phenolic compounds, in particular, have been known to cause assay artifacts.

Underlying Causality:

  • Fluorescence Quenching or Enhancement: If you are using a fluorescence-based assay, your compound may absorb light at the excitation or emission wavelengths, leading to quenching of the signal. Conversely, some compounds are autofluorescent and can increase the background signal.

  • Redox Activity: The phenol moiety can be redox-active, which can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase assays).

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that may sequester and inhibit enzymes non-specifically.

Troubleshooting Assay Interference:

  • Run a Counterscreen: Test your compound in a control assay that uses the same detection method but lacks the biological target. Activity in this counterscreen suggests assay interference.

  • Vary Compound Concentration: Assay interference is often more pronounced at higher concentrations. If the dose-response curve is unusually steep, it may be an indication of an artifact.

  • Change Assay Technology: If possible, confirm your results using an orthogonal assay with a different detection method (e.g., a label-free method if you suspect fluorescence interference).

Part 3: Target-Specific Considerations

Based on the structural motifs present in 2-amino-4-(1H-tetrazol-5-yl)phenol derivatives, they may be investigated for a variety of biological targets. Here are some potential target classes and specific troubleshooting considerations for each.

Potential Target: TEAD (Transcriptional Enhanced Associate Domain)

The Hippo signaling pathway, which is regulated by TEAD transcription factors, is a target in oncology.[11][12][13]

Possible Signaling Pathway Involvement:

cluster_2 Hippo Signaling Pathway YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Co-activation Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Transcription Inhibitor 2-amino-4-(1H-tetrazol-5-yl)phenol derivative Inhibitor->TEAD Inhibition

Caption: Simplified Hippo signaling pathway.

Troubleshooting Low Activity against TEAD:

  • Assay Format: TEAD activity is often measured using reporter gene assays (e.g., luciferase) driven by a TEAD-responsive element. Ensure that your cell line has a functional Hippo pathway and that the reporter construct is responsive to known TEAD inhibitors.

  • Competition with YAP/TAZ: The interaction between TEAD and its co-activators YAP and TAZ is essential for its transcriptional activity. Your compound may be a competitive inhibitor of this interaction. Consider using a protein-protein interaction assay (e.g., AlphaLISA, FRET) to directly measure the disruption of the TEAD-YAP/TAZ complex.

Potential Target: Leukotriene Receptors/Biosynthesis

Leukotrienes are inflammatory mediators involved in asthma and other allergic diseases.[6]

Possible Signaling Pathway Involvement:

cluster_3 Leukotriene Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes LT_Receptor Leukotriene Receptor Leukotrienes->LT_Receptor Inflammation Inflammatory Response LT_Receptor->Inflammation Inhibitor 2-amino-4-(1H-tetrazol-5-yl)phenol derivative Inhibitor->Five_LOX Inhibition Inhibitor->LT_Receptor Antagonism

Caption: Simplified leukotriene signaling pathway.

Troubleshooting Low Activity in Leukotriene Assays:

  • Receptor Binding vs. Enzyme Inhibition: Determine whether your compound is intended to be a receptor antagonist or an inhibitor of an enzyme in the leukotriene biosynthesis pathway (e.g., 5-lipoxygenase).

    • For receptor antagonists, use a radioligand binding assay with membranes expressing the target receptor (e.g., CysLT1).

    • For enzyme inhibitors, use a cell-free enzyme activity assay with the purified enzyme.

  • Cellular Assays: In cell-based assays measuring leukotriene production (e.g., by ELISA), ensure that the cells are appropriately stimulated (e.g., with calcium ionophore A23187) to induce leukotriene synthesis.

References

  • Brooks, W. H. (n.d.). Stereochemistry in Drug Action. PMC. [Link]

  • Dahan, A., & Miller, J. M. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Dohle, W. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. [Link]

  • Garg, R., & Singh, S. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Williams, K., & Lee, E. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. [Link]

  • Lin, T. Y., & Lim, C. S. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI. [Link]

  • Khan, M. Z., et al. (2022). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PMC. [Link]

  • Newman, D. J. (2019). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Publications. [Link]

  • Kell, D. B. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI. [Link]

  • Li, Y., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • ACS Publications. (n.d.). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. [Link]

  • Revista Fitos. (n.d.). Bioavailability of phenolic compounds: a major challenge for drug development?. [Link]

  • ResearchGate. (n.d.). Bioavailability of phenolic compounds: a major challenge for drug development?. [Link]

  • ResearchGate. (n.d.). Biological activities importance of Tetrazole derivatives. [Link]

  • NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • PMC. (n.d.). Addressing Facts and Gaps in the Phenolics Chemistry of Winery By-Products. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Scribd. (n.d.). Purity Vs Assay. [Link]

  • ResearchGate. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]

  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]

  • Taylor, M. S., & Knowles, R. R. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

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  • CyberLeninka. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

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Technical Support Center: Enhancing the Solubility of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-amino-4-(1H-tetrazol-5-yl)phenol. Our goal is to provide a logical, troubleshooting-oriented framework, moving from fundamental principles to advanced strategies, to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of 2-amino-4-(1H-tetrazol-5-yl)phenol that make its solubility challenging?

Answer: Understanding the molecular structure is the first step in troubleshooting solubility. 2-amino-4-(1H-tetrazol-5-yl)phenol (MW: 177.16 g/mol ) is a complex molecule with multiple ionizable functional groups that dictate its behavior in aqueous media.[1][2]

  • Amphoteric & Zwitterionic Nature: The molecule contains both acidic and basic functional groups:

    • Acidic Groups: A phenolic hydroxyl (-OH) group and a tetrazole ring (-NH). The tetrazole ring is a known bioisostere for a carboxylic acid group and is notably acidic, with a pKa around 5.0.[3]

    • Basic Group: An aromatic amino (-NH₂) group.

  • Isoelectric Point (pI): Due to its zwitterionic character, the compound will exhibit its lowest aqueous solubility at its isoelectric point (pI). At this specific pH, the net charge of the molecule is zero, which minimizes interactions with water molecules and favors self-association and precipitation.

  • Hydrogen Bonding: The presence of multiple hydrogen bond donors (-OH, -NH₂, tetrazole -NH) and acceptors (tetrazole nitrogens) suggests a stable crystal lattice structure, which can require significant energy to disrupt, further contributing to poor solubility.[4]

The interplay of these groups results in a complex pH-solubility profile. Simply dissolving it in neutral water will likely result in minimal solubility due to its proximity to the pI.

Q2: I'm observing very low solubility in standard aqueous buffers (e.g., PBS pH 7.4). What is the first-line approach to improve it?

Answer: The most direct and effective initial strategy for an ionizable compound like this is pH adjustment .[5][6] The goal is to shift the pH of the solvent significantly away from the compound's isoelectric point to ensure it exists predominantly in a charged, more soluble, ionic form.[7]

Causality: Charged species are more polar and readily form ion-dipole interactions with water, leading to enhanced solubility compared to the neutral, zwitterionic form.[7]

This experiment is critical to identify the optimal pH range for solubilization.

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of 2-amino-4-(1H-tetrazol-5-yl)phenol to a known volume of each buffer in separate sealed vials. "Excess" ensures that a saturated solution is formed.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspensions to settle.

    • Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid. Take care to avoid filter clogging or adsorption.

  • Quantification:

    • Dilute the clear filtrate with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will reveal the pH-solubility profile.

Expected Outcome: You should observe a "U" shaped curve where the lowest solubility occurs at the pI. Solubility will increase at both low pH (due to protonation of the amino group, forming a cation) and high pH (due to deprotonation of the phenolic and/or tetrazole groups, forming an anion).

cluster_low_ph Low pH (< pI) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (> pI) low_ph Predominantly Cationic (Protonated -NH3+) HIGH SOLUBILITY pi Zwitterionic (Net Charge ≈ 0) LOWEST SOLUBILITY low_ph->pi Increasing pH high_ph Predominantly Anionic (Deprotonated -O- / Tetrazolate) HIGH SOLUBILITY pi->high_ph Increasing pH

Caption: Conceptual pH-solubility profile for a zwitterionic compound.

Q3: pH adjustment is not sufficient, or the required extreme pH is causing compound degradation. What is the next strategy?

Answer: If pH modification is not viable, the use of co-solvents is the next logical step.[8] This technique involves adding a water-miscible organic solvent to your aqueous system to increase the solubility of poorly soluble drugs.[9][10]

Causality: Co-solvents work by reducing the overall polarity of the solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. This network creates high "internal pressure" and tends to squeeze out non-polar solutes. A co-solvent disrupts this network and creates a more favorable, less polar environment for the solute to dissolve in.[10][11]

Co-solventTypical Concentration RangeKey Properties & Considerations
Ethanol 5-40% (v/v)Generally well-tolerated in many systems.
Propylene Glycol (PG) 10-60% (v/v)Common in pharmaceutical formulations. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10-70% (v/v)Excellent solubilizer for many compounds.[10]
Dimethyl Sulfoxide (DMSO) 1-20% (v/v)Powerful solvent, but use should be minimized due to potential toxicity and reactivity.[6]
N,N-Dimethylacetamide (DMA) 1-20% (v/v)High solubilizing capacity, but toxicity must be considered.[6]
  • System Selection: Choose a starting aqueous buffer (this can be water or a pH-adjusted buffer that showed partial success).

  • Co-solvent Blends: Prepare a series of solvent blends by mixing the chosen co-solvents with the aqueous buffer at different volume percentages (e.g., 10%, 20%, 40%, 60% co-solvent).

  • Solubility Determination: Perform the shake-flask solubility measurement as described in the Q2 protocol for each co-solvent blend.

  • Analysis: Plot solubility as a function of co-solvent percentage for each candidate. This will identify the most effective co-solvent and the optimal concentration range. It is often possible to combine pH adjustment with co-solvents for a synergistic effect.[12]

cluster_start Initial State cluster_process Process cluster_end Final State start Poorly Soluble Compound in Aqueous Buffer process Add Water-Miscible Co-solvent (e.g., PEG 400, PG) start->process Introduction of Solubilizing Agent end Homogeneous Solution: Compound Solubilized in Aqueous/Organic Mixture process->end Polarity Reduction & Solvent Network Disruption

Caption: Workflow illustrating the mechanism of co-solvency.

Q4: My downstream application requires a solid form of the compound. How can I improve its dissolution rate and apparent solubility?

Answer: For solid-state applications, salt formation is one of the most powerful and widely used techniques to enhance the solubility and dissolution rate of ionizable APIs.[13] Approximately 50% of marketed small-molecule drugs are administered as salts.

Causality: A salt form of a drug has a different crystal lattice structure than its free acid or base form. This new structure often has a lower lattice energy and more favorable interactions with water, leading to faster dissolution and higher apparent solubility.[14] For a stable salt to form, a pKa difference of at least 3 units between the drug's functional group and the counter-ion is generally recommended.[5]

Given that 2-amino-4-(1H-tetrazol-5-yl)phenol is amphoteric, you can form salts with both acids and bases:

  • Base Addition Salts: By reacting the acidic phenol or tetrazole groups with a base.

  • Acid Addition Salts: By reacting the basic amino group with an acid.

Salt TypeCounter-ion ExamplesRationale
Base Addition (Alkali Metal) Sodium (Na⁺), Potassium (K⁺)Simple, often highly soluble, but can be hygroscopic.
Base Addition (Amine) Tromethamine (Tris), Meglumine, DiethanolamineCan offer a range of solubilities and physical properties.
Acid Addition (Inorganic) Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)Common, well-understood salts. Can sometimes suppress solubility due to the common ion effect.[13]
Acid Addition (Organic) Mesylate (methanesulfonic acid), Tosylate, Maleate, CitrateOffers a wide array of options to tailor physicochemical properties like melting point and stability.
  • Solvent Selection: Dissolve the compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Counter-ion Addition: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected counter-ion (acid or base) to the solution.

  • Crystallization: Allow the mixture to stir at room temperature or with gentle heating. If a precipitate forms, it is a potential salt. If not, cooling, anti-solvent addition, or evaporation may be required to induce crystallization.

  • Isolation & Characterization: Isolate the resulting solid by filtration. Wash with a small amount of cold solvent and dry.

  • Analysis: Characterize the new solid form using techniques like DSC (to check for a new melting point), XRPD (to confirm a new crystal structure), and NMR (to confirm stoichiometry).

  • Solubility Testing: Finally, determine the aqueous solubility of the most promising salt forms using the shake-flask method (Q2) to confirm enhancement.

Q5: What if salt formation is unsuccessful or the resulting salts are unstable? Is complexation a viable alternative?

Answer: Yes, if other methods are not suitable, complexation with cyclodextrins is an excellent advanced strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[]

Causality: The cyclodextrin can encapsulate the hydrophobic portions of a guest molecule (in this case, the phenol ring of your compound) within its cavity, forming a host-guest inclusion complex.[][16] This complex presents a hydrophilic exterior to the aqueous environment, effectively "hiding" the poorly soluble part of the drug and increasing its apparent water solubility.[16]

CyclodextrinAbbreviationKey Features
α-Cyclodextrin α-CDSmallest cavity, suitable for low-molecular-weight aliphatics or aromatics.[]
β-Cyclodextrin β-CDIntermediate cavity size, often suitable for aromatic and heterocyclic molecules. Limited water solubility itself.[17][18]
γ-Cyclodextrin γ-CDLargest cavity, for bulkier molecules.
Hydroxypropyl-β-CD HP-β-CDModified β-CD with significantly higher aqueous solubility and reduced toxicity, making it suitable for parenteral use.[]
Sulfobutylether-β-CD SBE-β-CD (Captisol®)Anionic derivative with very high water solubility and an excellent safety profile.[17]

This study determines if a complex is formed and quantifies the stability constant.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a specific cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Equilibration: Add an excess of 2-amino-4-(1H-tetrazol-5-yl)phenol to each solution.

  • Shake-Flask Method: Equilibrate the samples for 24-48 hours at a constant temperature.

  • Analysis: Filter the samples and quantify the concentration of the dissolved compound via HPLC.

  • Plot Data: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin.

    • A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant.

    • B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher CD concentrations (more common with unmodified β-CD).

drug cd

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Garg, T., Singh, S., & Singh, S. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
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  • Avari, J. G., & Bhalekar, M. R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
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  • Shinde, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research.
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  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
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  • Popara, J., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers.
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  • Wale, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Patel, M., & Patel, J. (2013). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR.
  • BenchChem. (n.d.). 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. BenchChem.
  • Beijing Innochem. (n.d.). 2-amino-4-(1H-tetrazol-5-yl)phenol. 欣恒研.
  • PubChem. (n.d.). 5-amino-2-(2H-tetrazol-5-yl)phenol. National Center for Biotechnology Information.

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Stability issues of 2-amino-4-(1H-tetrazol-5-yl)phenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-amino-4-(1H-tetrazol-5-yl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-amino-4-(1H-tetrazol-5-yl)phenol. This document serves as a specialized resource for users encountering stability challenges with this compound in solution. As a molecule combining a highly reactive aminophenol moiety with an acidic tetrazole ring, its behavior in solution can be complex. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-amino-4-(1H-tetrazol-5-yl)phenol, and what are its primary applications?

A1: 2-amino-4-(1H-tetrazol-5-yl)phenol is a heterocyclic aromatic compound. It features a phenol ring substituted with both an amino group and a tetrazole ring. The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, as it has a similar pKa and is deprotonated at physiological pH.[1][2] Its structural motifs suggest potential applications in pharmaceutical development as an intermediate or a pharmacologically active agent itself.

Q2: Why is my solution of 2-amino-4-(1H-tetrazol-5-yl)phenol changing color (e.g., turning yellow, brown, or pink)?

A2: The color change is a classic indicator of degradation, primarily due to the oxidation of the aminophenol functional group.[3] Like other 2- and 4-aminophenols, this compound is highly susceptible to oxidation when exposed to atmospheric oxygen, light, or trace metal ions.[3][4][5] The initial oxidation products are often colored quinone-imine species, which can further react or polymerize to form darker, complex mixtures.[6][7][8]

Q3: What are the key factors that influence the stability of this compound in solution?

A3: The primary factors are pH, exposure to oxygen, light, temperature, and the presence of metal ions .

  • pH: Both highly acidic and alkaline conditions can be detrimental. Alkaline pH deprotonates the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[5] Strong acidic conditions, especially at elevated temperatures, can potentially lead to the degradation of the tetrazole ring.[9]

  • Oxygen: Dissolved and atmospheric oxygen is the principal oxidizing agent.[5]

  • Light & Temperature: UV light and heat provide the energy to initiate and accelerate oxidative reactions.[5]

  • Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe³⁺) can act as potent catalysts for oxidation.[5]

Q4: Is the tetrazole ring itself stable?

A4: Generally, the tetrazole ring is metabolically stable and robust.[2] However, it is not completely inert. Prolonged exposure to strong acids at high temperatures can cause ring cleavage.[9] For most standard experimental conditions, the aminophenol moiety is the primary site of instability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.

Issue 1: Rapid Color Change and Precipitation Upon Dissolution
  • Question: I dissolved the compound in a common organic solvent (e.g., DMSO, Methanol), and it immediately turned dark and/or a precipitate formed. What is happening?

  • Analysis & Causality: This indicates rapid, uncontrolled oxidation. The aminophenol group is readily oxidized to a quinone-imine intermediate, which is highly reactive.[6][8] These intermediates can rapidly polymerize, leading to insoluble, colored materials. The choice of solvent is critical; while the compound may be soluble, the solvent itself does little to prevent oxidation unless de-gassed and handled under an inert atmosphere.

  • Solution:

    • Use Degassed Solvents: Before use, sparge your solvent (e.g., DMSO, water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Incorporate an Antioxidant: For aqueous solutions, the addition of a mild reducing agent or antioxidant is highly effective. Sodium sulfite or sodium metabisulfite are excellent choices. For applications where these are not suitable (e.g., cell-based assays), consider ascorbic acid.[5]

    • Control pH: Prepare a stock solution in a mildly acidic buffered solution (pH 4-6) to increase stability. The amino group will be protonated, reducing its electron-donating capacity and thus decreasing the susceptibility to oxidation.

    • Work Under Inert Atmosphere: If possible, weigh the compound and prepare solutions inside a glove box or under a steady stream of nitrogen.

Issue 2: Poor Reproducibility in Bioassays or Analytical Runs
  • Question: My experimental results (e.g., IC50 values, HPLC peak areas) are inconsistent between runs, even with freshly prepared solutions. Why?

  • Analysis & Causality: This is a direct consequence of ongoing, time-dependent degradation. Even if the solution appears clear, the concentration of the active parent compound is decreasing over time as it converts to various degradation products. The rate of this degradation can be variable depending on minor differences in ambient light, temperature, or the time between solution preparation and use.

  • Solution:

    • Implement a Strict Solution Preparation SOP: Always prepare solutions immediately before use. Do not store stock solutions at room temperature on the benchtop for extended periods.

    • Use a Stability-Indicating Method: Your analytical method (e.g., HPLC) must be able to separate the parent compound from its degradation products. A "stability-indicating method" is one that is validated to show this specificity. This is a key requirement of forced degradation studies as outlined by ICH guidelines.[10][11][12]

    • Add Antioxidant to Diluent: When preparing samples for HPLC, use a sample diluent that contains an antioxidant to prevent on-instrument or in-vial degradation.[5]

    • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light at all stages of handling and storage.[5]

Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis
  • Question: My chromatogram shows multiple peaks besides the main compound, and their intensity increases over time. What are these?

  • Analysis & Causality: These are degradation products. The aminophenol core can oxidize and then couple with another molecule of the parent compound or itself to form dimers and oligomers.[6][13] This results in a complex mixture of impurities. Forced degradation studies are designed to intentionally generate these products to understand the degradation pathways.[12][14]

  • Solution:

    • Perform a Forced Degradation Study: To proactively identify potential degradants, subject the compound to controlled stress conditions (acid, base, peroxide, heat, light) as per regulatory guidelines (e.g., ICH Q1A).[10][12] This will help you map the degradation profile.

    • Characterize Degradants: Use LC-MS to obtain the mass of the impurity peaks. This information is crucial for proposing structures of the degradation products, such as the quinone-imine or dimeric species.

    • Optimize Chromatography: Ensure your HPLC method has sufficient resolving power to separate these newly identified peaks from the parent peak.

Data Summary Table
ParameterRecommendation for Enhanced StabilityRationale
pH Maintain solution pH between 4 and 6.Protonation of the amino group reduces electron density on the ring, decreasing susceptibility to oxidation. Avoids base-catalyzed oxidation of the phenol.[5]
Solvent Use de-gassed, high-purity solvents (e.g., HPLC grade).Minimizes dissolved oxygen, a key reactant in the oxidation process.
Additives Add antioxidants (e.g., 0.1% w/v sodium sulfite, ascorbic acid).Scavenges oxygen and terminates radical chain reactions.[4][5]
Atmosphere Handle solid and prepare solutions under an inert atmosphere (N₂ or Ar).Prevents exposure to atmospheric oxygen.[15]
Light Protect from light using amber glassware or foil.Prevents photolytic initiation of oxidation.[5]
Temperature Store solutions at 2-8°C; prepare fresh and avoid prolonged storage.Reduces the kinetic rate of degradation reactions.[5]
Metal Ions Use high-purity water and reagents; consider a chelating agent (e.g., EDTA) if metal contamination is suspected.Prevents metal-catalyzed oxidation.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mM stock solution in an aqueous buffer, suitable for use in biological assays.

Materials:

  • 2-amino-4-(1H-tetrazol-5-yl)phenol

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Citrate buffer components (Citric acid, Sodium citrate) or Phosphate buffer components

  • Sodium sulfite (ACS grade or higher)

  • Nitrogen or Argon gas source

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 5.0.

  • De-gas Buffer: Sparge the pH 5.0 citrate buffer with nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Add Antioxidant: To the de-gassed buffer, add sodium sulfite to a final concentration of 0.1% (w/v). For example, add 10 mg of sodium sulfite to 10 mL of buffer. Mix gently until dissolved. This is now your "Stabilized Buffer".

  • Weigh Compound: Under a gentle stream of nitrogen if possible, accurately weigh the required amount of 2-amino-4-(1H-tetrazol-5-yl)phenol.

  • Dissolution: Add the Stabilized Buffer to the solid compound to achieve the target concentration of 10 mM. Vortex briefly until fully dissolved.

  • Storage: Immediately cap the amber vial, wrap the cap junction with parafilm, and store at 2-8°C. For best results, use the solution within 24 hours.

Workflow for Investigating Instability

The following diagram outlines a systematic approach to troubleshooting stability issues.

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Solution & Mitigation A Observe Instability (Color Change, Peak Drift) B Primary Cause? Oxidation vs. Other A->B C Oxidation of Aminophenol B->C Likely D pH or Solvent Effect B->D Possible E Run Control Experiment: Prepare solution under N2 with antioxidant C->E G Forced Degradation (ICH Conditions) C->G F Systematic pH Study: Prepare solutions in buffers from pH 3-9 D->F H Does Control show Improved Stability? E->H I Identify Optimal pH Range F->I J Characterize Degradants (LC-MS) G->J H->D No, explore other factors K Implement Stabilized Protocol (SOP) H->K Yes I->K J->K

Caption: Troubleshooting workflow for stability issues.

Proposed Degradation Pathway

This diagram illustrates the likely initial steps in the oxidative degradation of the molecule.

G cluster_0 cluster_1 A 2-amino-4-(...) phenol C p-Quinone-imine (Highly Reactive Intermediate) A->C 1. Oxidation B [O] (O2, Metal Ions) E Dimerization / Polymerization C->E 2. Nucleophilic Attack F Hydrolysis C->F 3. Hydrolysis D Parent Molecule D->E G Complex Colored Products E->G H Other Products F->H

Caption: Proposed oxidative degradation pathway.

References

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry.ScienceDirect.
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium.RUA (University of Alicante).
  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Stability issues of tetrazole compounds under acidic conditions.BenchChem.
  • Aminophenol: Properties, Production, Reactions And Uses.Chemcess.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.ResearchGate.
  • Aminophenols | Request PDF.ResearchGate.
  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.Frontiers.
  • Preventing oxidation of 2-aminophenol during synthesis and storage.BenchChem.
  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.Kajay Remedies.
  • Tetrazole - Wikipedia.Wikipedia.
  • Forced Degradation Studies.MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.BioProcess International.
  • Development of forced degradation and stability indicating studies of drugs—A review.National Institutes of Health (NIH).
  • Stability Indicating Forced Degradation Studies.RJPT.
  • Tetrazoles via Multicomponent Reactions.ACS Publications.

Sources

Optimizing the conditions for functionalization of the phenol group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the phenol group. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this ubiquitous functional group. Phenolic motifs are prevalent in a vast majority of top-selling pharmaceuticals and are crucial building blocks in organic synthesis.[1][2] Their functionalization is key to increasing molecular complexity and accessing high-value chemicals.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions.

I. Troubleshooting Guide: Common Issues in Phenol Functionalization

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Williamson Ether Synthesis

Problem: You are attempting to synthesize a phenolic ether via Williamson ether synthesis, but you observe a low yield or no desired product.

Potential Cause Troubleshooting Solution & Rationale
Incomplete Deprotonation The phenolic proton requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. While bases like K₂CO₃ or NaOH can be used, a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) may be necessary to ensure complete formation of the phenoxide.[3] The increased nucleophilicity of the resulting phenoxide will favor the desired O-alkylation.
Poor Nucleophilicity of Phenoxide Electron-withdrawing groups on the phenol ring can decrease the nucleophilicity of the phenoxide ion, even after deprotonation.[3] Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride. Additionally, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide by solvating the counter-ion.
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile and can undergo C-alkylation, particularly at the ortho and para positions, competing with the desired O-alkylation.[3] This is more prevalent with less reactive alkylating agents. To favor O-alkylation, use polar aprotic solvents.[3] In some cases, changing the counter-ion (e.g., from Na⁺ to Cs⁺) can also influence the O/C selectivity.
Side Reaction: Elimination If using a secondary or tertiary alkyl halide, elimination (E2) can be a significant competing reaction with the desired substitution (SN2). Use a less hindered primary alkyl halide whenever possible. Running the reaction at a lower temperature can also favor substitution over elimination.
Issue 2: Poor Regioselectivity in C-H Functionalization

Problem: Your C-H functionalization reaction on a phenol ring yields a mixture of ortho and para isomers, and you desire a single regioisomer.

Potential Cause Troubleshooting Solution & Rationale
Inherent Reactivity of Phenol The hydroxyl group is a strong activating and ortho, para-directing group, making it inherently challenging to achieve high regioselectivity.[4][5] The electronic and steric nature of the substrate and electrophile will significantly influence the outcome.
Choice of Catalyst The catalyst plays a crucial role in directing the regioselectivity. For instance, some copper-based catalysts have been shown to favor ortho-C-H bond functionalization through interaction with the hydroxyl group.[4] Conversely, certain gold(I) catalytic systems can selectively promote para-alkylation.[1] It is essential to screen different catalysts and ligands to find the optimal system for your desired transformation.
Steric Hindrance The steric environment around the phenol can be exploited to direct functionalization. Bulky substituents on the phenol or the electrophile can favor reaction at the less sterically hindered position. For example, if the ortho positions are blocked, functionalization will preferentially occur at the para position.[1]
Directing Groups For challenging substrates, consider temporarily installing a directing group that can coordinate to the metal catalyst and direct the C-H activation to a specific position. This strategy, while adding steps, can provide excellent control over regioselectivity.
Issue 3: Unwanted Oxidation of Phenol

Problem: During your reaction, you observe the formation of colored byproducts, suggesting the oxidation of your starting phenol to a quinone or other oxidation products.

Potential Cause Troubleshooting Solution & Rationale
Sensitivity to Air/Oxidants Phenols are electron-rich and susceptible to oxidation, which can be accelerated by heat, light, or the presence of transition metal catalysts and a terminal oxidant like oxygen.[5][6]
Reaction Conditions Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Degas all solvents prior to use. If the reaction requires an oxidant, ensure its stoichiometry is carefully controlled.
Purification Issues Phenols can also oxidize during workup and purification. Minimize exposure to air and light during these steps. Using deoxygenated solvents for extraction and chromatography can be beneficial. Storing the final product under an inert atmosphere is also recommended.
Issue 4: Difficulty with Protecting Group Removal

Problem: You are struggling to deprotect a phenolic hydroxyl group without affecting other sensitive functionalities in your molecule.

Potential Cause Troubleshooting Solution & Rationale
Harsh Deprotection Conditions Many traditional protecting groups for phenols, such as methyl or benzyl ethers, require harsh deprotection conditions (e.g., strong acids like BBr₃ or hydrogenation) that may not be compatible with complex molecules.[7][8]
Choice of Protecting Group Select a protecting group that can be cleaved under mild and orthogonal conditions. For example, silyl ethers (e.g., TBS, TIPS) are commonly used and can be removed with fluoride sources (e.g., TBAF) under relatively mild conditions.[8] The tetrafluoropyridyl (TFP) group is another option that can be installed readily and cleaved under mild conditions.[9]
Microwave-Assisted Deprotection Microwave irradiation can often accelerate deprotection reactions, allowing for shorter reaction times and potentially milder conditions.[7] For instance, the cleavage of methyl ethers from phenols has been achieved in minutes using pyridine hydrochloride and microwave heating.[7]

II. Frequently Asked Questions (FAQs)

Q1: Why is direct Fischer esterification of phenols with carboxylic acids generally inefficient?

A1: The direct esterification of phenols using the Fischer method is often slow and requires harsh conditions for even moderate yields.[10] This is due to the decreased nucleophilicity of the phenolic oxygen. The lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, making it a weaker nucleophile compared to the oxygen in an aliphatic alcohol.[10] To overcome this, more reactive acylating agents like acid chlorides or anhydrides are typically used.[10][11]

Q2: How can I selectively functionalize one hydroxyl group in a polyphenol?

A2: Selective functionalization of polyphenols is a significant challenge due to the similar reactivity of the hydroxyl groups. Several strategies can be employed:

  • Exploiting Acidity Differences: The pKa values of the different hydroxyl groups may vary, allowing for selective deprotonation with a carefully chosen base, followed by reaction with an electrophile.

  • Steric Hindrance: If one hydroxyl group is more sterically accessible than others, it may react preferentially with a bulky reagent.

  • Protecting Groups: A common strategy is to protect all hydroxyl groups and then selectively deprotect one before proceeding with the desired functionalization. This requires a careful choice of orthogonal protecting groups.

Q3: What are the best analytical techniques to monitor the progress of a phenol functionalization reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique for both separation and identification of reaction components.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring a wide range of phenol derivatives, especially those that are not volatile enough for GC.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the product.

Q4: What are the key safety precautions when working with phenol?

A4: Phenol is a toxic and corrosive substance that can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[14][15][16][17] It is crucial to:

  • Work in a well-ventilated fume hood. [15][18]

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended, not latex), and chemical splash goggles or a face shield.[14][15][18]

  • Avoid skin contact: Phenol has anesthetic properties, so initial contact may not be painful.[14][17] Be vigilant about glove integrity.

  • Have an emergency plan: Ensure immediate access to an eyewash station and safety shower.[16] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[17] Polyethylene glycol (PEG) 300 or 400 can also be used to treat phenol burns.[18]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines a general method for the synthesis of a phenolic ether.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, THF, or acetone).

  • Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until deprotonation is complete (e.g., cessation of H₂ gas evolution if using NaH).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Yield in O-Alkylation

G start Low Yield in O-Alkylation check_deprotonation Check for Complete Deprotonation (e.g., via H2 evolution with NaH) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base Yes analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) incomplete_deprotonation->analyze_byproducts No success Optimized Conditions stronger_base->success c_alkylation C-Alkylation Observed? analyze_byproducts->c_alkylation change_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) c_alkylation->change_solvent Yes elimination Elimination Product Observed? c_alkylation->elimination No change_solvent->success lower_temp Lower Reaction Temperature elimination->lower_temp Yes use_primary_halide Use Primary Alkyl Halide elimination->use_primary_halide Yes no_reaction No Reaction/Starting Material elimination->no_reaction No lower_temp->success use_primary_halide->success more_reactive_halide Use More Reactive Alkyl Halide (e.g., Iodide > Bromide > Chloride) no_reaction->more_reactive_halide Yes increase_temp Increase Reaction Temperature no_reaction->increase_temp Yes more_reactive_halide->success increase_temp->success

Caption: Troubleshooting workflow for low yield in phenol O-alkylation.

Protocol 2: Acylation of a Phenol to Form an Ester

This protocol describes the formation of a phenolic ester using an acid chloride.

  • Preparation: To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) at 0 °C, add the acid chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Decision Tree for Reaction Choice

G start Desired Phenol Functionalization c_o_bond C-O Bond Formation? start->c_o_bond c_c_bond C-C Bond Formation? start->c_c_bond etherification Etherification (Williamson Synthesis) c_o_bond->etherification Yes esterification Esterification (Acylation) c_o_bond->esterification Yes friedel_crafts Friedel-Crafts Type (Alkylation/Acylation) c_c_bond->friedel_crafts Yes cross_coupling Cross-Coupling (e.g., Suzuki, Heck) c_c_bond->cross_coupling Yes protecting_group Protect Hydroxyl Group First? etherification->protecting_group esterification->protecting_group friedel_crafts->protecting_group cross_coupling->protecting_group yes_protect Proceed with Protection protecting_group->yes_protect Yes (Sensitive Functionalities Present) no_protect Proceed Directly to Reaction protecting_group->no_protect No reaction Perform Reaction yes_protect->reaction no_protect->reaction

Caption: Decision tree for selecting a phenol functionalization strategy.

IV. References

  • Brufani, G., Di Erasmo, B., Li, C.-J., & Vaccaro, L. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). National Institutes of Health. [Link]

  • Phenol SOP. Texas Woman's University. [Link]

  • Standard Operating Procedures: Phenol. University of Nebraska-Lincoln. [Link]

  • Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. (2023). ACS Publications. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • Analytical Methods - Toxicological Profile for Phenol. National Institutes of Health. [Link]

  • Phenol. University of California, Berkeley. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol. Princeton University. [Link]

  • Optimized conditions for the ortho/para‐cross‐coupling and isolated yields. ResearchGate. [Link]

  • Hielscher, M., Oehl, E. K., Gleede, B., Buchholz, J., & Waldvogel, S. R. (2021). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem. [Link]

  • Phenol-Directed C-H Functionalization. ResearchGate. [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Royal Society of Chemistry. [Link]

  • Protection for Phenols and Catechols. ResearchGate. [Link]

  • Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. ResearchGate. [Link]

  • Reactions of Phenols. (2024). Chemistry LibreTexts. [Link]

  • Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. (2018). ACS Publications. [Link]

  • Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. (2014). National Institutes of Health. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2011). ACS Publications. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Scientific Research Publishing. [Link]

  • Esterification of phenols. Khan Academy. [Link]

  • Site‐selective functionalization of phenols. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (2024). Royal Society of Chemistry. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. (2014). ACS Publications. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health. [Link]

  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019). ResearchGate. [Link]

  • Extraction of Phenols from Water with Functionalized Ionic Liquids. (2012). ACS Publications. [Link]

  • Analytical Methods in Photoelectrochemical Treatment of Phenol. ResearchGate. [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Medium. [Link]

  • Phenol (bio)isosteres in drug design and development. (2024). National Institutes of Health. [Link]

  • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. (2019). National Institutes of Health. [Link]

  • some more reactions of phenol. Chemguide. [Link]

  • Phenol inorganic esterification- why is it impossible?. (2021). Reddit. [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]

  • worked problem | Alcohols, phenols and ethers | Chemistry | Khan Academy. (2024). YouTube. [Link]

  • Polyphenols and Their Impact on the Prevention of Neurodegenerative Diseases and Development. (2022). MDPI. [Link]

  • The Versatility of Plant Polyphenols as Therapeutic Agents and Nanoparticle Building Blocks. (2021). YouTube. [Link]

  • Purification of phenol. Google Patents.

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Validation & Comparative

A Senior Application Scientist's Guide to Bioisosteric Modulation of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. The careful selection of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of 2-amino-4-(1H-tetrazol-5-yl)phenol, a scaffold rich in functionality, and explores the rationale and experimental considerations for its bioisosteric replacement.

Introduction to 2-amino-4-(1H-tetrazol-5-yl)phenol and the Principle of Bioisosterism

2-amino-4-(1H-tetrazol-5-yl)phenol presents three key functional groups ripe for optimization: an acidic tetrazole, a hydrogen-bond-donating phenol, and a basic aniline-like amino group. Each of these moieties plays a critical role in the molecule's overall physicochemical properties, including its acidity (pKa), lipophilicity (logP), solubility, and metabolic stability. Bioisosteric replacement is a strategic approach in drug design to fine-tune these properties to enhance efficacy, selectivity, and safety.[1]

The concept of bioisosterism is a fundamental tactic to address various aspects of drug design and development.[2] It allows for the modification of a compound to improve potency, enhance selectivity, alter physical properties, reduce or redirect metabolism, and eliminate or modify toxicophores.

This guide will dissect each functional group of 2-amino-4-(1H-tetrazol-5-yl)phenol, presenting a comparative analysis of relevant bioisosteres supported by experimental data from the literature. We will also provide detailed experimental protocols for the key assays used to characterize these molecules, empowering researchers to conduct their own comparative studies.

The Acidic Moiety: Tetrazole and its Bioisosteres

The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[2][3][4] This substitution is often made to improve metabolic stability and oral bioavailability.[4]

Physicochemical Comparison

The acidity of the tetrazole ring is comparable to that of a carboxylic acid, with a pKa typically in the range of 4.5-4.9, while carboxylic acids generally have a pKa of 4.2-4.4.[2] This similarity in acidity means that the tetrazole can often mimic the ionic interactions of a carboxylate at physiological pH. However, a key difference lies in their lipophilicity. The tetrazole group is approximately ten times more lipophilic than the corresponding carboxylate, which can lead to improved membrane permeability.[2]

Functional GroupTypical pKaKey Physicochemical Characteristics
1H-Tetrazole 4.5 - 4.9[2]More lipophilic than carboxylic acid, metabolically stable.[2][4]
Carboxylic Acid4.2 - 4.4[2]Prone to phase II metabolism (glucuronidation).
Acyl SulfonamideVariesCan modulate acidity and lipophilicity.
Hydroxamic Acid~9Can act as a chelating agent.
Biological Implications

The increased metabolic stability of the tetrazole ring compared to a carboxylic acid is a significant advantage in drug design.[4] Carboxylic acids are often susceptible to glucuronidation, a common metabolic pathway that can lead to rapid clearance of a drug from the body. The tetrazole's resistance to this metabolic transformation can result in a longer half-life and improved pharmacokinetic profile.

The Hydrogen-Bonding Phenol and its Surrogates

The phenolic hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. However, phenols are also prone to rapid metabolism through glucuronidation and sulfation, which can limit their oral bioavailability.[5]

Physicochemical Comparison

A wide range of bioisosteres for the phenol group have been explored to mitigate its metabolic liabilities while maintaining its crucial hydrogen bonding interactions. The acidity of these bioisosteres can vary significantly, offering a handle to fine-tune the molecule's overall properties.

Functional GroupTypical pKaKey Physicochemical Characteristics
Phenol ~10Prone to glucuronidation and sulfation.[5]
Hydroxypyridine8.7 - 11.6Can act as a hydrogen bond donor and acceptor.
Indole~17Less acidic, can participate in pi-stacking interactions.
Benzimidazolone~9.5Offers both hydrogen bond donor and acceptor capabilities.
Biological Implications

Replacing a phenol with a more metabolically stable bioisostere can significantly improve a compound's pharmacokinetic profile. For instance, the use of a hydroxypyridine or an indole can block the site of glucuronidation, leading to a longer half-life and increased oral bioavailability. The choice of bioisostere will depend on the specific requirements of the biological target, as the subtle changes in geometry and electronics can impact binding affinity and selectivity.

The Basic Amino Group: Mitigating Metabolic Risks

The aniline-like primary amino group in 2-amino-4-(1H-tetrazol-5-yl)phenol is a potential site for metabolic oxidation, which can sometimes lead to the formation of reactive metabolites. Therefore, bioisosteric replacement of the aniline moiety is often explored to enhance metabolic stability and reduce the risk of toxicity.

Physicochemical Comparison

Bioisosteres for the aniline group are often chosen to reduce the electron density of the aromatic ring and block the site of oxidation. Saturated, sp3-rich motifs are increasingly being used as aniline replacements.

Functional GroupKey Physicochemical CharacteristicsImpact on Metabolism
Primary Aniline Basic, prone to N-oxidation.Can form reactive metabolites.
N-Acyl AnilineLess basic, more sterically hindered.Reduced rate of N-oxidation.
Amino-heterocycleBasicity can be modulated by the heterocycle.Can alter metabolic pathways.
Saturated cyclic aminesIncreased sp3 character.Often more metabolically stable.
Biological Implications

The primary goal of aniline bioisosteric replacement is to improve the safety profile of a drug candidate by reducing the potential for reactive metabolite formation. By replacing the aniline with a less reactive functional group, the risk of idiosyncratic toxicity can be minimized. Furthermore, these modifications can also impact the overall physicochemical properties of the molecule, such as solubility and lipophilicity, which can be fine-tuned to optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols for Comparative Analysis

To enable a robust comparison of 2-amino-4-(1H-tetrazol-5-yl)phenol and its bioisosteric analogues, a series of standardized experimental assays should be performed.

Determination of pKa

The acidity of a compound is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Workflow for pKa Determination

A Prepare stock solution of test compound C Add a small aliquot of stock solution to each buffer A->C B Prepare a series of buffers with known pH values B->C D Measure the UV-Vis spectrum of each solution C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine the pKa from the inflection point of the curve E->F

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values that bracket the expected pKa of the compound.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis spectroscopy.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.

  • Data Analysis: Plot the absorbance at a wavelength where the ionized and unionized forms of the compound have different extinction coefficients against the pH of the buffer.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the sigmoidal curve.

Measurement of logP (Shake-Flask Method)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes.

Workflow for logP Measurement

A Prepare a solution of the test compound in a biphasic system (n-octanol/water) B Shake the mixture vigorously to allow for partitioning A->B C Centrifuge to separate the two phases B->C D Measure the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) C->D E Calculate the partition coefficient (P) D->E F logP = log10(P) E->F

Caption: Shake-flask method for logP determination.

Step-by-Step Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Combine the two phases in a sealed container and shake vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Assessment of Metabolic Stability (Microsomal Stability Assay)

The metabolic stability of a compound provides an early indication of its likely in vivo half-life.

Workflow for Microsomal Stability Assay

A Incubate the test compound with liver microsomes and NADPH B Take aliquots at different time points A->B C Quench the reaction (e.g., with acetonitrile) B->C D Analyze the remaining amount of the parent compound by LC-MS C->D E Plot the natural log of the percentage of remaining compound vs. time D->E F Determine the in vitro half-life (t1/2) from the slope of the line E->F

Caption: In vitro microsomal stability assay workflow.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species of interest), a buffered solution, and the test compound.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the quenched samples to pellet the precipitated proteins and analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Half-life Calculation: Determine the slope of the linear portion of the curve. The in vitro half-life (t₁/₂) can be calculated from the slope (k) using the equation: t₁/₂ = 0.693 / k.

Conclusion

The comparative analysis of 2-amino-4-(1H-tetrazol-5-yl)phenol and its bioisosteres highlights the power of strategic molecular modification in drug discovery. By understanding the physicochemical and metabolic properties of each functional group and its potential replacements, researchers can rationally design molecules with improved drug-like properties. The tetrazole group offers a metabolically stable alternative to a carboxylic acid with enhanced lipophilicity. A variety of phenol bioisosteres can be employed to mitigate metabolic liabilities while preserving key hydrogen bonding interactions. Finally, replacing the aniline moiety can reduce the risk of forming reactive metabolites and improve the overall safety profile of a compound. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these bioisosteric replacements, enabling data-driven decisions in the optimization of lead compounds.

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Validating the Mechanism of Action of 2-amino-4-(1H-tetrazol-5-yl)phenol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 2-amino-4-(1H-tetrazol-5-yl)phenol. Given the structural motifs of a phenol and a tetrazole ring—the latter often serving as a bioisostere for a carboxylic acid—we propose a plausible hypothesis: this compound acts as an inhibitor of the mitogen-activated protein kinase kinase (MEK1/2).[1] The dysregulation of the RAS-RAF-MEK-ERK signaling pathway is a critical driver in many human cancers, making MEK1/2 a highly attractive therapeutic target.[2][3][4]

To rigorously test this hypothesis, we will outline a series of validation experiments. The performance of 2-amino-4-(1H-tetrazol-5-yl)phenol will be benchmarked against a well-characterized, FDA-approved MEK1/2 inhibitor, Trametinib, which serves as our positive control.[5] This comparative approach is essential for contextualizing the potency and specificity of our test compound.

The validation process is a multi-step endeavor, beginning with direct biochemical assays and progressing to more complex cellular models to confirm target engagement and downstream functional effects.[6][7][8] This guide will provide both the theoretical underpinnings and detailed, actionable protocols for each stage of this validation workflow.

I. The RAS-RAF-MEK-ERK Signaling Pathway: Our Therapeutic Target

The RAS-RAF-MEK-ERK pathway is a cornerstone of cellular signaling, translating extracellular cues into critical cellular responses like proliferation, differentiation, and survival.[2] Its hyperactivation is a common feature in over 30% of human cancers.[3] Our hypothesis centers on the inhibition of MEK1 and MEK2, the dual-specificity protein kinases that are the only known activators of ERK1 and ERK2. By inhibiting MEK1/2, we anticipate a reduction in ERK1/2 phosphorylation, leading to the downstream anti-proliferative effects that are desirable in cancer therapy.[2]

MEK_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Test_Compound 2-amino-4-(1H-tetrazol-5-yl)phenol (Hypothesized Inhibitor) Test_Compound->MEK Inhibition

Caption: Hypothesized mechanism of 2-amino-4-(1H-tetrazol-5-yl)phenol in the RAS-RAF-MEK-ERK pathway.

II. Experimental Validation Workflow

A robust validation of a compound's mechanism of action requires a multi-pronged approach.[7] We will employ a tiered strategy to build a comprehensive evidence package for our hypothesis.

Validation_Workflow Tier1 Tier 1: Biochemical Assay In Vitro MEK1/2 Kinase Assay Tier2 Tier 2: Target Engagement in Cells Cellular Thermal Shift Assay (CETSA) Tier1->Tier2 Confirms Potency Tier3 Tier 3: Cellular Pathway Modulation Western Blot for p-ERK1/2 Levels Tier2->Tier3 Confirms Target Binding in situ Tier4 Tier 4: Phenotypic Confirmation Cell Proliferation Assay Tier3->Tier4 Confirms Downstream Effect Conclusion Validated MEK1/2 Inhibitor Tier4->Conclusion Confirms Biological Outcome

Caption: Tiered experimental workflow for validating the mechanism of action.

III. Tier 1: In Vitro Biochemical Assay for MEK1/2 Inhibition

The initial step is to determine if 2-amino-4-(1H-tetrazol-5-yl)phenol directly inhibits the enzymatic activity of purified MEK1/2.[9][10][11] This is a critical experiment to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Objective: To measure the IC50 of 2-amino-4-(1H-tetrazol-5-yl)phenol against MEK1 and MEK2 in a cell-free system and compare it to Trametinib.

Experimental Protocol: MEK1/2 Kinase Assay

  • Reagents and Materials:

    • Recombinant human MEK1 and MEK2 enzymes.

    • Kinase-dead ERK2 as a substrate.

    • ATP (Adenosine triphosphate).

    • Test compound (2-amino-4-(1H-tetrazol-5-yl)phenol) and Trametinib, dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and Trametinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well plate, add the kinase assay buffer.

    • Add the MEK1 or MEK2 enzyme and the kinase-dead ERK2 substrate to each well.

    • Add the diluted compounds to the wells. Include controls for no enzyme (background), no compound (100% activity), and a known inhibitor (positive control).

    • Incubate the plate for a predetermined time (e.g., 20 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a detection reagent like ADP-Glo™.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
2-amino-4-(1H-tetrazol-5-yl)phenol2535
Trametinib0.91.8
IV. Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While an in vitro assay confirms biochemical potency, it does not prove that the compound can enter a cell and bind to its intended target.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological context.[13][14][15][16] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[14]

Objective: To confirm that 2-amino-4-(1H-tetrazol-5-yl)phenol binds to MEK1/2 in intact cells, leading to its thermal stabilization.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency.[13]

    • Treat the cells with the test compound (at various concentrations), Trametinib (as a positive control), or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Measure the total protein concentration in each supernatant.

    • Perform a Western blot on equal amounts of total protein to detect the amount of soluble MEK1/2 remaining at each temperature.

    • Use a primary antibody specific for MEK1/2.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble MEK1/2 versus temperature for each treatment condition.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.

Comparative Data Summary (Hypothetical)

TreatmentApparent Melting Temp (T_agg) of MEK1Thermal Shift (ΔT_agg)
Vehicle (DMSO)52.5 °C-
2-amino-4-(1H-tetrazol-5-yl)phenol (10 µM)58.0 °C+5.5 °C
Trametinib (1 µM)60.2 °C+7.7 °C
V. Tier 3: Western Blot for Downstream Pathway Modulation

Confirming target engagement is crucial, but it is equally important to demonstrate that this engagement leads to the desired functional consequence—the inhibition of downstream signaling.[17] For a MEK1/2 inhibitor, the key downstream event is the reduction of ERK1/2 phosphorylation.[2][17]

Objective: To measure the effect of 2-amino-4-(1H-tetrazol-5-yl)phenol on the phosphorylation of ERK1/2 in a cellular context.

Experimental Protocol: Western Blot for Phospho-ERK1/2

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A431 cells) and grow them overnight.[18]

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or Trametinib for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10 minutes to activate the MEK-ERK pathway.

    • Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.[17][18]

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.[17][19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

  • Re-probing for Total ERK1/2:

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total ERK1/2.[17][20] This serves as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK1/2 and total ERK1/2.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized p-ERK1/2 levels against the compound concentration to determine the cellular IC50 for pathway inhibition.

Comparative Data Summary (Hypothetical)

CompoundCellular IC50 for p-ERK1/2 Inhibition (nM)
2-amino-4-(1H-tetrazol-5-yl)phenol150
Trametinib10

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validate the hypothesized mechanism of action of 2-amino-4-(1H-tetrazol-5-yl)phenol as a MEK1/2 inhibitor. By following this tiered experimental workflow—from direct enzyme inhibition to cellular target engagement and downstream pathway modulation—researchers can build a strong case for the compound's mode of action.[6][7] The direct comparison with a known inhibitor like Trametinib is crucial for interpreting the potency and potential of this novel compound.

Positive results from these experiments would provide a solid foundation for advancing 2-amino-4-(1H-tetrazol-5-yl)phenol into further preclinical development, including cell proliferation assays, in vivo pharmacodynamic studies, and eventually, clinical trials.[6][8] This structured validation process is fundamental to modern drug discovery, ensuring that resources are invested in compounds with a well-defined and therapeutically relevant mechanism of action.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of 2-amino-4-(1H-tetrazol-5-yl)phenol, a novel small molecule, against a structurally related analogue. It is intended for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind experimental choices for assessing cross-reactivity and present a framework for generating self-validating protocols to ensure data integrity.

Introduction: The Significance of the Tetrazole Moiety

2-amino-4-(1H-tetrazol-5-yl)phenol is a heterocyclic compound featuring a tetrazole ring, which is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1] Tetrazole-containing compounds have demonstrated a wide array of biological activities, including antihypertensive, antibacterial, and anticancer effects.[3][4] The phenolic group in this particular molecule also suggests potential antioxidant properties.[5][6]

Given the diverse therapeutic potential of tetrazole derivatives, a thorough assessment of their target specificity is paramount to mitigate the risk of off-target effects and ensure a favorable safety profile. This guide outlines a comprehensive strategy for evaluating the cross-reactivity of 2-amino-4-(1H-tetrazol-5-yl)phenol, comparing it with its carboxylic acid analogue, 2-amino-4-carboxyphenol.

The Imperative of Cross-Reactivity Studies

Cross-reactivity occurs when a compound binds to targets other than its intended one, which can lead to unforeseen side effects or reduced efficacy.[7] Therefore, early and comprehensive cross-reactivity profiling is a critical step in drug discovery.[8][9] This guide will focus on three key experimental approaches to assess the selectivity of 2-amino-4-(1H-tetrazol-5-yl)phenol:

  • Kinome Profiling: To assess off-target activity against a broad panel of protein kinases.

  • Surface Plasmon Resonance (SPR): To quantify binding kinetics and affinity to the primary target and potential off-targets.[10][11]

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.[12][13]

Comparative Analysis: 2-amino-4-(1H-tetrazol-5-yl)phenol vs. 2-amino-4-carboxyphenol

For the purpose of this guide, we will present hypothetical data to illustrate the comparative cross-reactivity profiles of our tetrazole compound and its carboxylic acid analogue.

Kinome Profiling

Kinome profiling provides a broad overview of a compound's interaction with the human kinome, which is a common source of off-target effects.[14][15]

Experimental Rationale: A broad kinase panel is utilized to identify potential off-target interactions early in the drug discovery process.[15][16] This proactive approach helps in de-risking a compound's development trajectory.

Table 1: Comparative Kinome Profiling Data (% Inhibition at 10 µM)

Kinase Target2-amino-4-(1H-tetrazol-5-yl)phenol2-amino-4-carboxyphenol
Primary Target Kinase X 95%85%
Off-Target Kinase A15%45%
Off-Target Kinase B8%20%
Off-Target Kinase C<5%12%

Interpretation: The hypothetical data suggests that while both compounds inhibit the primary target, 2-amino-4-(1H-tetrazol-5-yl)phenol exhibits a significantly cleaner off-target profile compared to its carboxylic acid counterpart.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing valuable insights into the affinity and specificity of a compound for its target.[11][17][18]

Experimental Rationale: SPR is employed to quantify the binding affinity (KD) and kinetics (kon and koff) of the compounds to both the intended target and any significant off-targets identified in the kinome scan.[19] This provides a more detailed understanding of the interaction.

Table 2: Comparative SPR Data

TargetCompoundKD (nM)kon (1/Ms)koff (1/s)
Primary Target Kinase X 2-amino-4-(1H-tetrazol-5-yl)phenol502.5 x 1051.25 x 10-2
2-amino-4-carboxyphenol2001.8 x 1053.6 x 10-2
Off-Target Kinase A2-amino-4-(1H-tetrazol-5-yl)phenol>10,000N/AN/A
2-amino-4-carboxyphenol8001.1 x 1048.8 x 10-3

Interpretation: The SPR data hypothetically demonstrates that the tetrazole compound has a higher affinity (lower KD) for the primary target and negligible binding to the off-target kinase, reinforcing its superior selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound engages its target within the complex environment of a living cell.[12][20] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[13][21]

Experimental Rationale: CETSA provides crucial evidence of target engagement in a physiological context, bridging the gap between biochemical assays and cellular activity.[20][22]

Table 3: Comparative CETSA Data

CompoundTargetΔTm (°C)
2-amino-4-(1H-tetrazol-5-yl)phenolPrimary Target Kinase X +4.2
2-amino-4-carboxyphenolPrimary Target Kinase X +2.5
2-amino-4-(1H-tetrazol-5-yl)phenolOff-Target Kinase A+0.3
2-amino-4-carboxyphenolOff-Target Kinase A+1.8

Interpretation: The hypothetical CETSA results indicate that 2-amino-4-(1H-tetrazol-5-yl)phenol induces a more significant thermal stabilization of the primary target in cells and shows minimal engagement with the off-target, confirming its selectivity in a cellular milieu.

Experimental Protocols

Kinome Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (10 mM stock in DMSO) dilution Serial Dilution to Working Concentration compound->dilution reaction Kinase Reaction with ATP and Substrate dilution->reaction kinase_panel Kinase Panel (e.g., 300+ kinases) kinase_panel->reaction detection Detection of Kinase Activity (e.g., Radiometric, Luminescence) reaction->detection raw_data Raw Data Acquisition detection->raw_data inhibition_calc Calculation of % Inhibition raw_data->inhibition_calc profile Selectivity Profile Generation inhibition_calc->profile

Caption: Workflow for Kinome Profiling.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to achieve the desired final assay concentration (e.g., 10 µM).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound in the appropriate reaction buffer.[15]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo).[15]

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control.

Surface Plasmon Resonance (SPR) Workflow

G cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis protein_immobilization Immobilize Target Protein on Sensor Chip association Association Phase: Inject Compound protein_immobilization->association compound_prep Prepare Compound Serial Dilutions compound_prep->association dissociation Dissociation Phase: Flow Buffer association->dissociation regeneration Regeneration of Sensor Surface dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->association fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine kon, koff, KD fitting->kinetics

Caption: Workflow for Surface Plasmon Resonance.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).[11]

  • Compound Preparation: Prepare a series of dilutions of the test compound in the running buffer.

  • Binding Analysis:

    • Association: Inject the compound dilutions over the sensor surface and monitor the change in the SPR signal in real-time.[17]

    • Dissociation: After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound.[17]

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[18]

Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Quantification cell_culture Culture Cells compound_treatment Treat Cells with Compound or Vehicle cell_culture->compound_treatment heat_treatment Heat Cells at a Range of Temperatures compound_treatment->heat_treatment lysis Lyse Cells heat_treatment->lysis centrifugation Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->quantification melting_curve Plot Melting Curve and Determine ΔTm quantification->melting_curve

Caption: Workflow for Cellular Thermal Shift Assay.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.[12]

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]

  • Quantification: Analyze the amount of soluble target protein in the supernatant by a suitable method, such as Western blotting or ELISA.[21]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[20]

Conclusion

This guide provides a robust framework for assessing the cross-reactivity of 2-amino-4-(1H-tetrazol-5-yl)phenol. The presented methodologies, from broad kinome screening to detailed biophysical and cellular target engagement assays, offer a multi-faceted approach to de-risking novel chemical entities. The hypothetical data illustrates the potential for the tetrazole moiety to confer superior selectivity compared to a carboxylic acid analogue, a critical attribute in the development of safe and effective therapeutics. By adhering to these principles of rigorous and logical experimental design, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

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  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Ncbi.nlm.nih.gov. Retrieved from [Link]

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  • PubMed. (1996). Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate. Pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

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Sources

A Technical Guide to the Structure-Activity Relationship of 2-amino-4-(1H-tetrazol-5-yl)phenol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4-(1H-tetrazol-5-yl)phenol analogs, a scaffold with significant potential in medicinal chemistry. Drawing upon established principles of drug design and experimental data from related compound series, we will explore how structural modifications of this core influence biological activity, offering a comparative framework for researchers in drug discovery and development. While a comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar compounds to provide actionable insights for the rational design of novel therapeutic agents.

The 2-amino-4-(1H-tetrazol-5-yl)phenol Scaffold: A Privileged Structure

The 2-amino-4-(1H-tetrazol-5-yl)phenol core combines several key pharmacophoric features that make it an attractive starting point for drug discovery. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] The aminophenol moiety is present in numerous biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets.[2] The arrangement of the amino, hydroxyl, and tetrazolyl groups on the phenyl ring provides a rigid framework with distinct vectors for substitution, allowing for systematic exploration of chemical space to optimize potency and selectivity.

Derivatives of the tetrazole scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[3][4] This broad bioactivity profile suggests that the 2-amino-4-(1H-tetrazol-5-yl)phenol core can be tailored to interact with a variety of biological targets, such as kinases, enzymes, and receptors.

Strategic Exploration of Structure-Activity Relationships

The rational design of potent and selective analogs of the 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold hinges on a systematic investigation of how modifications at different positions of the molecule impact its biological activity. The following sections outline key areas for substitution and the anticipated effects based on established medicinal chemistry principles.

Modification of the Phenyl Ring: Tuning Electronic and Steric Properties

Substituents on the phenyl ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity for a target protein.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as halogens (F, Cl, Br), nitro (-NO₂), or cyano (-CN) groups can modulate the pKa of the phenolic hydroxyl and the amino group, potentially enhancing hydrogen bonding interactions with the target. Furthermore, EWGs can influence the overall electronic distribution of the molecule, which may be crucial for specific binding modes.

  • Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH₃) or alkyl groups can increase electron density in the phenyl ring, which might be favorable for certain cation-π or other non-covalent interactions within the binding pocket.

  • Steric Bulk: The size and position of substituents will dictate the steric compatibility of the analog with the target's binding site. Bulky substituents may either enhance binding by occupying a hydrophobic pocket or cause steric clashes that reduce affinity.

N-Substitution of the Amino Group: Exploring Additional Binding Interactions

The amino group provides a key hydrogen bond donor and a site for further derivatization.

  • Alkylation: Small alkyl chains (e.g., methyl, ethyl) can be introduced to probe for nearby hydrophobic pockets.

  • Acylation: Acylation with various acyl groups can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and can be used to modulate the electronic properties of the amino group.

  • Arylation/Heteroarylation: Introducing aromatic or heteroaromatic rings can lead to the discovery of new π-π stacking or other aromatic interactions, potentially increasing potency and selectivity.

O-Substitution of the Phenolic Hydroxyl: Impact on Solubility and Metabolism

The phenolic hydroxyl is a critical hydrogen bond donor and can also be a site of metabolic modification (e.g., glucuronidation).

  • Alkylation: Conversion to an ether linkage can improve metabolic stability and modulate lipophilicity. However, this removes a key hydrogen bond donor, which may be detrimental to activity.

  • Esterification: Formation of an ester can serve as a prodrug strategy, improving oral bioavailability. The ester would then be cleaved in vivo to release the active phenolic compound.

Substitution on the Tetrazole Ring: Modulating Acidity and Lipophilicity

While the 1H-tetrazole is often preferred for its acidic properties, substitution at the nitrogen atoms can be explored.

  • N-Alkylation/Arylation: Substitution on one of the tetrazole nitrogens can influence the pKa of the ring and its ability to act as a hydrogen bond donor/acceptor. It also provides an additional vector for exploring the binding site.

Comparative Analysis of Hypothetical Analogs

To illustrate the principles of SAR, the following table presents a hypothetical series of 2-amino-4-(1H-tetrazol-5-yl)phenol analogs and their predicted relative potencies against a generic protein kinase target. This comparison is based on the general trends observed for kinase inhibitors and other biologically active small molecules.

Compound R1 (on Phenyl Ring) R2 (on Amino Group) R3 (on Phenol) Predicted Relative Potency Rationale
Parent HHH1xBaseline compound.
Analog 1 5-ClHH5-10xThe electron-withdrawing chloro group at the 5-position may enhance hydrogen bonding of the adjacent amino group and phenol.
Analog 2 6-FHH2-5xA fluoro group at the 6-position could favorably interact with the binding site, but may also introduce some steric hindrance.
Analog 3 H-COCH₃H0.5-1xAcylation of the amino group adds a hydrogen bond acceptor but may disrupt a critical hydrogen bond donation.
Analog 4 HH-CH₃<0.1xMethylation of the phenolic hydroxyl removes a crucial hydrogen bond donor, likely leading to a significant loss in activity.
Analog 5 5-Cl-COCH₃H1-2xThe beneficial effect of the 5-chloro substituent may be partially offset by the less favorable amino acylation.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel 2-amino-4-(1H-tetrazol-5-yl)phenol analogs requires robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays relevant to the potential activities of this compound class.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control). b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: a. From a fresh culture, prepare a bacterial or fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: a. Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.

  • Inoculation and Incubation: a. Inoculate each well with the prepared microbial suspension. b. Include a growth control (no compound) and a sterility control (no inoculum). c. Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of the test compound or control solution to each well. b. Add 100 µL of the DPPH solution to each well and mix. c. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation: a. Measure the absorbance at 517 nm. b. The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. c. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key workflows and relationships in the study of 2-amino-4-(1H-tetrazol-5-yl)phenol analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold_Selection Core Scaffold: 2-amino-4-(1H-tetrazol-5-yl)phenol Analog_Design Analog Design (SAR Hypotheses) Scaffold_Selection->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Primary_Screening Primary Screening (e.g., Kinase Assay) Synthesis->Primary_Screening Secondary_Assays Secondary Assays (e.g., Antimicrobial, Antioxidant) Primary_Screening->Secondary_Assays Data_Analysis Data Analysis (IC50/MIC Determination) Secondary_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel analogs.

Kinase_Inhibition_Pathway Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 2-amino-4-(1H-tetrazol- 5-yl)phenol Analog Inhibitor->Kinase Inhibition

Caption: A simplified diagram of competitive ATP inhibition of a protein kinase.

Conclusion and Future Directions

The 2-amino-4-(1H-tetrazol-5-yl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for understanding the structure-activity relationships of its analogs, based on established medicinal chemistry principles and data from related compound classes. The detailed experimental protocols offer a practical resource for the biological evaluation of newly synthesized compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 2-amino-4-(1H-tetrazol-5-yl)phenol analogs against a panel of relevant biological targets. The resulting data will enable the construction of a comprehensive and specific SAR model for this scaffold, paving the way for the discovery of potent and selective drug candidates.

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  • Fancelli, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
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  • Harris, C. S., et al. (2007). Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. Bioorganic & medicinal chemistry letters, 17(21), 5854–5858.[15]

  • Liu, H., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3493–3497.[16]

  • Singh, P., et al. (2015). Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. Bioorganic & medicinal chemistry, 23(18), 6111–6117.[17]

  • Singh, U. P., et al. (2016). Design and Development of Novel 4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine as Cardiotonic Agent via Inhibition of PDE3. Archiv der Pharmazie, 349(5), 352–360.[18]

  • Sanna, M., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Archiv der Pharmazie, 344(11), 744–749.[19]

  • Ekinci, D., & Senturk, M. (2018). Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. Journal of the Institute of Science and Technology, 8(2), 113-118.[20]

  • Gailan, M. H., Hussein, M. S., & Elmasry, G. F. (2024). Synthesis, identification, and antibacterial activity screening of some 1H-tetrazol-5-amine derivatives. Samarra Journal of Pure and Applied Science, 6(1), 1-11.[21]

  • Zięba, A., et al. (2016). Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity. Bioorganic & medicinal chemistry, 24(22), 5771–5781.[22]

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  • Zarranz, B., et al. (2004). Synthesis and anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives. Bioorganic & medicinal chemistry, 12(12), 3711–3721.
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  • Ghorab, M. M., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of pharmacy and pharmacology, 71(11), 1678–1690.
  • Sadek, M. M., et al. (2023). Design and synthesis of 4-aminophenol-1,2,4-oxadiazole hybrids as apoptosis inducers against triple negative breast cancer cells targeting MAP kinase. *Journal of Biomolecular Structure & Dynamics, 1-16.[23]

  • Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International journal of molecular sciences, 24(9), 7834.[24]

  • Chen, Y., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(20), 6121–6125.
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Sources

A Comparative Benchmarking Guide to the Synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic methodologies for producing 2-amino-4-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of interest for pharmaceutical and materials science research. The tetrazole moiety is a critical pharmacophore in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, offering enhanced metabolic stability and lipophilicity.[1][2][3][4] This document moves beyond simple protocol recitation to explore the mechanistic underpinnings, safety implications, and performance metrics of various synthetic strategies, empowering researchers to make informed decisions based on their specific laboratory context, scale, and green chemistry priorities.

The primary synthetic challenge lies in the construction of the high-nitrogen tetrazole ring from a suitable precursor, typically 3-amino-4-hydroxybenzonitrile. The methodologies benchmarked herein focus on the prevalent [3+2] cycloaddition reaction between the nitrile functional group and an azide source, examining the impact of catalysts, solvents, and energy sources on reaction efficiency and safety.

Methodology 1: The Green Benchmark: Zinc-Catalyzed Aqueous Synthesis

This approach, pioneered by the Sharpless group, represents a significant advancement in tetrazole synthesis, establishing a benchmark for safety and environmental responsibility.[3][5][6] By utilizing water as the reaction solvent, this method circumvents the toxicity and disposal issues associated with traditional dipolar aprotic solvents.

Causality of Experimental Choices (The "Why"): The key to this method's success is the role of the zinc(II) salt as a Lewis acid catalyst. The zinc ion coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon and rendering it significantly more susceptible to nucleophilic attack by the azide anion. This activation lowers the energetic barrier for the cycloaddition, allowing the reaction to proceed efficiently under milder conditions than uncatalyzed routes. Water is an ideal solvent as it is non-toxic, non-flammable, and effectively solvates the inorganic salts used.

Mechanistic Pathway: Lewis Acid Catalysis

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_product Product RCN R-C≡N ActivatedComplex R-C≡N---ZnBr₂ RCN->ActivatedComplex Coordination ZnBr2 ZnBr₂ N3 N₃⁻ CycloadditionTS Transition State N3->CycloadditionTS [3+2] Cycloaddition ActivatedComplex->CycloadditionTS [3+2] Cycloaddition Tetrazolide Tetrazolide-Zn Complex CycloadditionTS->Tetrazolide Tetrazole 5-Substituted-1H-tetrazole Tetrazolide->Tetrazole Protonation H3O H₃O⁺ (workup)

Caption: Lewis acid activation of a nitrile by a zinc salt for [3+2] cycloaddition.

Detailed Experimental Protocol: Zinc-Catalyzed Aqueous Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzonitrile (10 mmol, 1.34 g), sodium azide (NaN₃) (12 mmol, 0.78 g), and zinc bromide (ZnBr₂) (12 mmol, 2.70 g).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Reaction Execution: Heat the stirred suspension to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, acidify the reaction mixture to pH ~2 by the dropwise addition of 3M hydrochloric acid (HCl) in a well-ventilated fume hood. This step protonates the tetrazolide anion and should be performed with caution due to the potential evolution of hydrazoic acid (HN₃).

  • Extraction: The resulting precipitate can be collected by filtration, or the product can be extracted with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Validation: Confirm the structure and purity of the final product, 2-amino-4-(1H-tetrazol-5-yl)phenol, using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Methodology 2: The Traditional Approach: Amine Salt-Catalyzed Synthesis in an Organic Solvent

Before the widespread adoption of greener methods, tetrazole syntheses were commonly performed in dipolar aprotic solvents like N,N-dimethylformamide (DMF) using amine salts as catalysts.[7] This method remains effective, particularly for substrates with poor water solubility.

Causality of Experimental Choices (The "Why"): In this system, the amine salt (e.g., triethylammonium chloride) acts as a mild Brønsted acid catalyst. It protonates the nitrile nitrogen, which, similar to Lewis acid coordination, activates the nitrile for attack by the azide. DMF is chosen for its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve a wide range of organic substrates and inorganic salts. However, the toxicity of DMF and the higher reaction temperatures are significant drawbacks compared to the aqueous method.

Detailed Experimental Protocol: Amine Salt-Catalyzed DMF Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask with a stirrer and reflux condenser, suspend 3-amino-4-hydroxybenzonitrile (10 mmol, 1.34 g), sodium azide (12 mmol, 0.78 g), and triethylammonium chloride (10 mmol, 1.38 g).

  • Solvent Addition: Add 20 mL of DMF.

  • Reaction Execution: Heat the mixture to 110-130 °C and maintain for 8-16 hours, monitoring by TLC.

  • Workup and Isolation: Cool the reaction mixture. Carefully pour the mixture into 100 mL of ice-cold water and acidify with 3M HCl to pH ~2.

  • Extraction & Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Alternatively, extract the product with a suitable organic solvent. Purify the crude solid by recrystallization.

  • Validation: Characterize the purified product as described in the previous method.

Methodology 3: Modern Intensified Approaches: Microwave and Continuous Flow

Process intensification techniques offer dramatic improvements in reaction speed and safety, addressing the primary limitations of traditional batch chemistry.

A) Microwave-Assisted Synthesis

Microwave irradiation can drastically reduce reaction times from many hours to minutes.[5][8]

Causality of Experimental Choices (The "Why"): Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and localized superheating of the polar solvent and reagents. This high-energy input significantly accelerates the rate of the cycloaddition reaction.

Protocol Adaptation for Microwave Synthesis: A protocol similar to the zinc-catalyzed aqueous method can be adapted for a dedicated microwave reactor.

  • Setup: Combine the nitrile (1 mmol), NaN₃ (1.2 mmol), ZnBr₂ (1.2 mmol), and water (5 mL) in a 10 mL microwave reaction vessel.

  • Execution: Seal the vessel and place it in the microwave reactor. Irradiate at 120-150 °C for 15-45 minutes.

  • Workup: Follow the standard aqueous workup procedure after cooling the vessel to room temperature.

B) Continuous Flow Synthesis

For scalability and unparalleled safety, continuous flow processing is the state-of-the-art.[9][10] This method minimizes the volume of the reaction mixture at any given time, drastically reducing the hazards associated with the accumulation of potentially explosive intermediates like metal azides or hydrazoic acid.[10]

Causality of Experimental Choices (The "Why"): A continuous flow system pumps the reagent solution through a heated and pressurized tube or microreactor. The high surface-area-to-volume ratio allows for extremely efficient heat transfer and precise temperature control. The enclosed system safely contains any hazardous materials, and the small internal volume (holdup volume) means that any potential thermal runaway is contained and has minimal impact.

Experimental Workflow: Continuous Flow Synthesisdot

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// Edges ReagentSyringe -> SyringePump; SyringePump -> ReactorCoil [label="Flow (e.g., 0.5 mL/min)"]; ReactorCoil -> BPR [label="Reacted Stream"]; BPR -> Quench; Quench -> Collection; }

Sources

In Vivo Validation of Novel Tetrazole-Containing Phenols: A Comparative Guide to Preclinical Antihypertensive Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Tetrazole-Phenol Scaffolds

In the pursuit of novel therapeutics, the strategic design of molecules with optimal pharmacological and pharmacokinetic profiles is paramount. The tetrazole ring has been widely embraced in medicinal chemistry as a bioisostere for the carboxylic acid group.[1] This substitution can enhance metabolic stability and improve physicochemical properties, making it an attractive feature in drug design.[1] When coupled with a phenol moiety—a structural element present in various bioactive natural products with demonstrated antihypertensive effects—the resulting scaffold, exemplified by compounds like 2-amino-4-(1H-tetrazol-5-yl)phenol, holds significant, albeit largely unexplored, therapeutic potential.[2][3]

While specific in vivo data for 2-amino-4-(1H-tetrazol-5-yl)phenol is not yet available in published literature, its structural similarity to a class of highly successful antihypertensive drugs, the Angiotensin II Receptor Blockers (ARBs), allows us to hypothesize a mechanism of action and design a robust preclinical validation strategy. This guide provides a comprehensive framework for the in vivo assessment of this and similar tetrazole-containing phenols, comparing the proposed experimental workflow and potential outcomes with established ARBs.

Hypothesized Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, fluid balance, and systemic vascular resistance.[4][5] A key effector in this cascade is Angiotensin II (Ang II), which, upon binding to the Angiotensin II Type 1 (AT1) receptor, elicits potent vasoconstriction, stimulates aldosterone secretion, and promotes cardiac and vascular hypertrophy—all contributing to elevated blood pressure.[1][4]

Many highly effective ARBs, such as Losartan and Valsartan, feature a biphenyl-tetrazole structure that selectively antagonizes the AT1 receptor.[6][7] Given the presence of the tetrazole moiety in our lead compound, we hypothesize that 2-amino-4-(1H-tetrazol-5-yl)phenol acts as an AT1 receptor antagonist, thereby blocking the downstream effects of Angiotensin II and exerting an antihypertensive effect.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS Pathway cluster_Systemic Systemic Circulation & Tissues cluster_Kidney Kidney cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaved by Renin ACE Angiotensin-Converting Enzyme (ACE) (Lungs, Endothelium) Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE->Angiotensin_II converts Renin Renin (from Juxtaglomerular Cells) Reduced_Perfusion Reduced Renal Blood Flow Reduced_Perfusion->Renin stimulates Aldosterone Aldosterone Na_Retention Sodium & Water Retention Aldosterone->Na_Retention promotes Vasoconstriction Systemic Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_Retention->Increased_BP ARB 2-amino-4-(1H-tetrazol-5-yl)phenol (Hypothesized ARB) ARB->AT1_Receptor BLOCKS AT1_Receptor->Aldosterone stimulates release AT1_Receptor->Vasoconstriction activates InVivo_Workflow cluster_groups Treatment Groups cluster_endpoint_assays Endpoint Analysis start Start: Acclimatization (SHR & WKY rats, 1 week) baseline Baseline Measurement - Systolic Blood Pressure (Tail-cuff) - Heart Rate start->baseline grouping Randomization into Treatment Groups (n=8-10 per group) baseline->grouping g1 Group 1: Vehicle Control (SHR) g2 Group 2: Lead Compound (SHR) (e.g., 3 dose levels) g3 Group 3: Losartan (SHR) (Positive Control) g4 Group 4: Azilsartan (SHR) (Comparator) g5 Group 5: Vehicle Control (WKY) treatment Chronic Oral Administration (Daily for 4-6 weeks) g1->treatment g2->treatment g3->treatment g4->treatment g5->treatment monitoring Weekly Monitoring - Blood Pressure - Body Weight - General Health treatment->monitoring endpoint End-of-Study Measurements (24h post-final dose) treatment->endpoint monitoring->treatment bp_final Final Blood Pressure & Heart Rate cardiac Cardiac Hypertrophy Assessment (Heart weight to body weight ratio) histo Histopathology (Heart, Kidney, Aorta) plasma Plasma Biomarker Analysis (Renin, Ang II, Aldosterone) analysis Data Analysis & Comparison bp_final->analysis cardiac->analysis histo->analysis plasma->analysis

Caption: Proposed experimental workflow for in vivo validation.

Detailed Experimental Protocols & Comparative Benchmarking

This section outlines the core experimental procedures and provides a comparative framework against established ARBs.

Protocol 1: Assessment of Antihypertensive Efficacy
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old. [8][9]2. Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Baseline Measurement: Measure systolic blood pressure (SBP) and heart rate using a non-invasive tail-cuff plethysmography system. [10]Obtain at least three stable readings per animal.

  • Grouping: Randomly assign SHRs to the following treatment groups (n=8-10/group):

    • Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose).

    • Lead Compound: 2-amino-4-(1H-tetrazol-5-yl)phenol at three dose levels (e.g., 1, 3, and 10 mg/kg/day).

    • Positive Control 1 (Tetrazole ARB): Losartan (e.g., 20 mg/kg/day). [10] * Positive Control 2 (Non-Tetrazole ARB): Azilsartan (e.g., 3 mg/kg/day). [11]5. Administration: Administer compounds orally via gavage, once daily for 4-6 weeks.

  • Monitoring: Record SBP and body weight weekly.

  • Endpoint: At the end of the treatment period, perform final SBP measurements.

Protocol 2: Evaluation of End-Organ Protection
  • Cardiac Hypertrophy: Weigh the heart and calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy. [10][12]3. Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess fibrosis.

Comparative Performance Data

The efficacy of 2-amino-4-(1H-tetrazol-5-yl)phenol will be benchmarked against the known performance of established ARBs.

Compound Class Typical In Vivo Dose (SHR) Reported Systolic Blood Pressure Reduction (Δ SBP, mmHg) Effect on Cardiac Hypertrophy References
2-amino-4-(1H-tetrazol-5-yl)phenol Tetrazole-PhenolTo be determinedHypothesized: Dose-dependent reductionHypothesized: Reduction in HW/BW ratioN/A
Losartan Biphenyl-Tetrazole ARB10-20 mg/kg/daySignificant reduction vs. controlProven to significantly reduce HW/BW ratio[10][12]
Valsartan Biphenyl-Tetrazole ARB10-30 mg/kg/daySignificant and sustained reductionImproves endothelial function and reduces cardiac remodeling[13][14]
Azilsartan Non-Tetrazole ARB1-3 mg/kg/dayPotent reduction, often superior to other ARBs at comparable dosesRestores endothelial function and reduces inflammation in animal models[11][15]
Eprosartan Non-Biphenyl-Tetrazole ARBVariableEffective antihypertensive, unique inverse agonist properties-[16]

Discussion and Future Directions

The proposed in vivo validation plan provides a clear and robust pathway to characterize the therapeutic potential of 2-amino-4-(1H-tetrazol-5-yl)phenol. A successful outcome, demonstrating significant and dose-dependent blood pressure reduction, would position this compound as a promising lead for a new class of antihypertensive agents.

Causality and Experimental Choices: The choice of the SHR model is critical for its clinical relevance to human essential hypertension. [8][9]Including both a well-established tetrazole ARB (Losartan) and a potent non-tetrazole ARB (Azilsartan) as comparators allows for a nuanced understanding of the lead compound's efficacy and potential class-specific effects. [10][11][12][15]The evaluation of end-organ damage, specifically cardiac hypertrophy, is crucial as it represents a key clinical consequence of chronic hypertension and a target for effective therapies. [12] Trustworthiness and Self-Validation: The inclusion of vehicle and positive control groups is fundamental to ensuring the validity of the experimental results. The use of standardized, widely accepted techniques like tail-cuff plethysmography for blood pressure measurement ensures reproducibility and comparability with historical data. [10] Should the in vivo results be promising, further studies would be warranted to elucidate the precise molecular interactions with the AT1 receptor, explore pharmacokinetic and pharmacodynamic relationships, and conduct comprehensive safety and toxicology assessments. This structured approach will pave the way for the potential clinical translation of this novel chemical scaffold.

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A Preclinical Head-to-Head Comparison of 2-amino-4-(1H-tetrazol-5-yl)phenol: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Novel Anticancer Agent

In the landscape of oncology drug development, the pursuit of novel chemical entities with superior efficacy and reduced toxicity remains a paramount objective. The compound 2-amino-4-(1H-tetrazol-5-yl)phenol emerges as a compelling candidate for investigation based on the well-documented anticancer properties of its constituent chemical moieties. Both aminophenol and tetrazole derivatives have independently shown significant promise in preclinical cancer studies.[1][2][3] The aminophenol scaffold is present in various compounds exhibiting antiproliferative effects, often through the induction of apoptosis.[2][4][5][6] The tetrazole ring, a bioisostere of the carboxylic acid group, is a key feature in numerous pharmacologically active agents and is recognized for its metabolic stability and role in enhancing anticancer activity.[1][3][7][8][9]

Furthermore, the ortho-aminophenol structure presents the intriguing possibility of forming a phenoxazine-like scaffold, a class of compounds known to interact with DNA and exhibit antitumor properties.[10][11][12][13][14][15] This guide outlines a proposed comprehensive preclinical evaluation of 2-amino-4-(1H-tetrazol-5-yl)phenol, hereafter designated as CPT-1 (Candidate Phenolic Tetrazole-1), in a head-to-head comparison with established anticancer agents, Doxorubicin and Combretastatin A4.

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic that functions primarily through DNA intercalation and inhibition of topoisomerase II.[16][17][][19][20] Combretastatin A4 is a potent microtubule-depolymerizing agent that acts as a vascular-disrupting agent in tumors.[21][22][23][24][25] By comparing CPT-1 with these drugs, which have distinct mechanisms of action, we aim to elucidate its potential therapeutic niche and mechanism of action.

This guide will provide a detailed roadmap for the in vitro and in vivo characterization of CPT-1, including experimental protocols and frameworks for data analysis.

In Vitro Comparative Analysis: Cytotoxicity and Mechanistic Insights

The initial phase of our investigation will focus on a comprehensive in vitro assessment of CPT-1's anticancer activity across a panel of human cancer cell lines, representing diverse tumor types.

Cytotoxicity Screening

A battery of standard cytotoxicity assays will be employed to determine the half-maximal inhibitory concentration (IC50) of CPT-1, Doxorubicin, and Combretastatin A4.[26]

Table 1: Hypothetical IC50 Values (µM) of CPT-1 and Known Drugs Across Various Cancer Cell Lines

Cell LineCancer TypeCPT-1DoxorubicinCombretastatin A4
MCF-7Breast5.20.80.015
DU-145Prostate7.81.20.02
HL-60Leukemia3.50.50.009
HepG2Liver15.62.50.05
A549Lung10.11.80.03

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of CPT-1, Doxorubicin, and Combretastatin A4 for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[26]

Mechanism of Action Studies

To dissect the cellular mechanisms underlying the cytotoxic effects of CPT-1, a series of targeted assays will be conducted.

1. Apoptosis Induction:

The ability of CPT-1 to induce programmed cell death will be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with CPT-1, Doxorubicin, and Combretastatin A4 at their respective IC50 concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Cell Cycle Analysis:

The effect of CPT-1 on cell cycle progression will be investigated to determine if it induces cell cycle arrest at specific checkpoints.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with CPT-1, Doxorubicin, and Combretastatin A4 at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. DNA Intercalation Assay:

Given the potential for a phenoxazine-like structure, we will investigate if CPT-1 can directly interact with DNA.

Experimental Protocol: DNA Intercalation Assay

  • DNA Titration: Titrate a solution of calf thymus DNA with increasing concentrations of CPT-1.

  • Spectroscopic Analysis: Monitor changes in the absorption and fluorescence spectra of CPT-1 upon binding to DNA. A significant shift in the spectra is indicative of intercalation.

4. Tubulin Polymerization Assay:

To explore a potential Combretastatin-like mechanism, the effect of CPT-1 on microtubule formation will be examined.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin and a fluorescence reporter.

  • Compound Addition: Add CPT-1, Combretastatin A4 (positive control), or a vehicle control to the reaction mixture.

  • Fluorescence Monitoring: Monitor the fluorescence over time at 37°C. Inhibition of tubulin polymerization will result in a decrease in fluorescence.

Diagram 1: Proposed In Vitro Experimental Workflow

G cluster_0 In Vitro Evaluation of CPT-1 A Cancer Cell Lines (MCF-7, DU-145, HL-60, etc.) B Cytotoxicity Screening (MTT, LDH Assays) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G DNA Intercalation Assay D->G H Tubulin Polymerization Assay D->H I Comparative Data Analysis E->I F->I G->I H->I

Caption: Workflow for the in-vitro comparison of CPT-1.

In Vivo Comparative Analysis: Antitumor Efficacy in Xenograft Models

To evaluate the therapeutic potential of CPT-1 in a living system, its antitumor efficacy will be assessed in a murine xenograft model.[27][28][29][30]

Xenograft Model Development and Treatment

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, CPT-1, Doxorubicin, and Combretastatin A4. Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous) at predetermined doses and schedules.

  • Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Table 2: Hypothetical In Vivo Antitumor Efficacy of CPT-1 and Known Drugs

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
CPT-1 (50 mg/kg)750 ± 15050
Doxorubicin (5 mg/kg)600 ± 12060
Combretastatin A4 (30 mg/kg)825 ± 18045
Pharmacodynamic and Toxicological Assessment

Excised tumors and major organs will be collected for histological and immunohistochemical analysis to assess pharmacodynamic markers and potential toxicities.

Diagram 2: Potential Mechanisms of Action of CPT-1

G cluster_0 Potential Anticancer Mechanisms of CPT-1 cluster_1 DNA-Targeting Pathway cluster_2 Microtubule-Targeting Pathway CPT1 CPT-1 DNA_Intercalation DNA Intercalation CPT1->DNA_Intercalation Hypothesis 1 Tubulin_Binding Tubulin Binding CPT1->Tubulin_Binding Hypothesis 2 Topo_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topo_Inhibition DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the methodologies for synthesizing 2-amino-4-(1H-tetrazol-5-yl)phenol and evaluating its biological activity. It is designed for researchers, scientists, and drug development professionals who prioritize precision and reproducibility in their experimental workflows. We will explore the causality behind protocol choices, present self-validating experimental designs, and compare alternative approaches to ensure a comprehensive understanding.

The target molecule, 2-amino-4-(1H-tetrazol-5-yl)phenol, is a compound of significant interest in medicinal chemistry. It integrates three key pharmacophoric features:

  • A Phenolic Moiety: Known for its antioxidant properties and role in hydrogen bonding with biological targets.[1][2]

  • An Aniline (Aminophenol) Core: A versatile scaffold found in numerous pharmaceuticals.

  • A Tetrazole Ring: A critical functional group that serves as a bioisosteric replacement for a carboxylic acid.[3][4] This substitution often improves metabolic stability, membrane permeability, and overall pharmacokinetic profile of a drug candidate.[5]

Given this structural importance, establishing robust and reproducible methods for its synthesis and biological characterization is paramount for any drug discovery program.

Part 1: Reproducibility in Chemical Synthesis

The synthesis of 5-substituted-1H-tetrazoles is most reliably achieved through the [3+2] cycloaddition reaction between an organonitrile and an azide source.[5][6] This method is widely regarded for its efficiency and broad applicability. For our target molecule, the logical precursor is 3-amino-4-hydroxybenzonitrile.

Recommended Synthetic Protocol: [3+2] Cycloaddition

This protocol details the conversion of 3-amino-4-hydroxybenzonitrile to 2-amino-4-(1H-tetrazol-5-yl)phenol. The rationale behind this choice is its high success rate and the commercial availability of the starting materials. The use of ammonium chloride as a catalyst provides a proton source to facilitate the reaction, while DMF is an excellent polar aprotic solvent for this transformation.

Experimental Workflow for Synthesis

reagents Combine: - 3-amino-4-hydroxybenzonitrile - Sodium Azide (NaN₃) - Ammonium Chloride (NH₄Cl) - Dimethylformamide (DMF) reaction Heat Reaction Mixture (e.g., 120°C, 12-24h) Under Nitrogen Atmosphere reagents->reaction Step 1 workup Cool to RT Acidify with HCl (aq) Precipitate Forms reaction->workup Step 2 isolation Filter Precipitate Wash with Cold Water workup->isolation Step 3 purification Recrystallize from Ethanol/Water isolation->purification Step 4 product 2-amino-4-(1H-tetrazol-5-yl)phenol purification->product Step 5 characterization Characterize: ¹H NMR, ¹³C NMR, HRMS, IR product->characterization

Caption: Workflow for the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-4-hydroxybenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).

    • Causality: Using an excess of the azide and catalyst ensures the reaction proceeds to completion. Sodium azide is highly toxic and potentially explosive; handle with extreme care.

  • Reaction Execution: Add anhydrous dimethylformamide (DMF) to the flask to create a 0.5 M solution. Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The high temperature is necessary to overcome the activation energy of the cycloaddition. An inert atmosphere prevents unwanted side reactions.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice water. Carefully acidify the solution to pH ~2-3 using 2M hydrochloric acid (HCl). A precipitate should form.

    • Causality: Acidification protonates the tetrazole ring, reducing its solubility in water and causing it to precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining DMF and inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(1H-tetrazol-5-yl)phenol.

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The final yield and purity should be recorded.

    • Trustworthiness: Comprehensive characterization is non-negotiable. It validates the identity and purity of the synthesized compound, which is a prerequisite for obtaining reproducible biological data. Incomplete characterization is a primary source of irreproducibility in chemical research.[7][8]

Comparison of Alternative Synthetic Routes

While the [3+2] cycloaddition is the gold standard, other methods exist for tetrazole synthesis. Understanding these alternatives provides context and contingency options for researchers.

MethodDescriptionAdvantagesDisadvantagesReproducibility Score
[3+2] Cycloaddition Reaction of a nitrile with an azide source, often catalyzed by a Lewis or Brønsted acid.[5][6]High yields, broad substrate scope, well-established.Use of potentially explosive and toxic azides. High reaction temperatures.High
From Amides Conversion of a primary or secondary amide to a tetrazole using activating agents and an azide source like diphenyl phosphorazidate (DPPA).[6][9]Avoids the direct use of metal azides in some protocols; can be a one-pot procedure.Reagents can be expensive; may not be suitable for all substrates.Moderate to High
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step, such as an isocyanide, an amine, and an azide source.[4]High efficiency and molecular diversity from simple starting materials.Optimization can be complex; yields may be variable depending on the specific components.Moderate

Part 2: Reproducibility in Biological Assays

After successful synthesis and characterization, the next critical step is to assess the biological activity of the compound. A foundational assay for any new chemical entity is the evaluation of its effect on cell viability. The MTT assay is a colorimetric method that serves as a reliable indicator of cell metabolic activity, which in turn correlates with cell viability, proliferation, and cytotoxicity.[10][11]

Recommended Biological Protocol: MTT Cell Viability Assay

This protocol provides a robust method for determining the IC₅₀ (half-maximal inhibitory concentration) of 2-amino-4-(1H-tetrazol-5-yl)phenol on a selected cell line.

Experimental Workflow for MTT Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cell_seeding Seed cells in 96-well plate (e.g., 5,000 cells/well) incubation1 Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation1 compound_addition Add serial dilutions of 2-amino-4-(1H-tetrazol-5-yl)phenol incubation1->compound_addition incubation2 Incubate for 48-72h (37°C, 5% CO₂) compound_addition->incubation2 controls Include Controls: - Vehicle (DMSO) - Untreated - Positive Control (e.g., Doxorubicin) controls->incubation2 mtt_addition Add MTT Reagent (Final conc. 0.5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 3-4h (37°C, 5% CO₂) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO or SDS-HCl) incubation3->solubilization readout Read Absorbance (570 nm) solubilization->readout

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells have recovered from passaging and are in a logarithmic growth phase, leading to more consistent results.

  • Compound Treatment: Prepare a stock solution of 2-amino-4-(1H-tetrazol-5-yl)phenol in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls.

    • Trustworthiness: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have a biological effect on its own.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[10][11] Incubate for another 3-4 hours.

    • Causality: Only viable cells with active mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals.[11] The incubation time is critical; too short may result in a weak signal, while too long can lead to artifacts.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value. Performing at least three independent experiments is crucial for statistical significance.

Comparison of Alternative Cell Viability Assays

The MTT assay is robust, but several alternatives exist. The choice of assay can depend on the specific research question, cell type, and available equipment.[12]

AssayPrincipleAdvantagesDisadvantagesReproducibility Score
MTT Mitochondrial reductase activity converts tetrazolium to insoluble purple formazan.[13]Cost-effective, well-established, sensitive.Insoluble product requires a solubilization step; can be toxic to cells.High
MTS A second-generation tetrazolium salt that is reduced to a soluble formazan product.[10][13]Simpler workflow (no solubilization step), less toxic.Reagent is more expensive than MTT.High
WST-8 Similar to MTS, produces a highly water-soluble formazan dye upon reduction.[10]High sensitivity, very low toxicity, simple protocol.Higher cost compared to MTT.Very High
Resazurin (AlamarBlue) A fluorometric/colorimetric assay where metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[12]Highly sensitive, non-toxic (allows for kinetic monitoring), simple add-and-read format.Can be sensitive to culture medium components; potential for compound interference.High
Trypan Blue Dye exclusion method. Viable cells with intact membranes exclude the blue dye, while non-viable cells do not.[12]Simple, inexpensive, provides a direct count of dead cells.Subjective (manual counting), low throughput, does not measure metabolic activity.Low to Moderate

Conclusion: A Commitment to Scientific Integrity

Reproducibility is the cornerstone of scientific advancement.[14][15] For a molecule like 2-amino-4-(1H-tetrazol-5-yl)phenol, with clear potential in drug discovery, the ability to reliably synthesize the compound and consistently measure its biological effects is non-negotiable. This guide has outlined robust, well-vetted protocols for both synthesis via [3+2] cycloaddition and biological evaluation using the MTT assay. By understanding the causality behind each step, implementing rigorous controls, and performing thorough characterization and data analysis, researchers can generate high-quality, trustworthy data. This commitment to methodological rigor is essential for accelerating the translation of promising molecules from the laboratory to clinical applications.

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Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Neuroprotective Efficacy of 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Tetrazole

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the rational design of small molecules with multifaceted activity is paramount. The compound 2-amino-4-(1H-tetrazol-5-yl)phenol emerges as a compelling candidate, integrating two key pharmacophores: a phenolic ring and a tetrazole moiety. Phenolic compounds are renowned for their antioxidant properties, which are crucial in combating the oxidative stress central to neurodegenerative pathologies.[1][2][3] The tetrazole ring, a well-established bioisostere of the carboxylic acid group, enhances metabolic stability and offers unique binding interactions, contributing to a wide array of biological activities.[4][5]

This guide provides a comprehensive framework for evaluating the neuroprotective potential of 2-amino-4-(1H-tetrazol-5-yl)phenol. We will objectively compare its hypothetical performance against Edaravone, a clinically approved neuroprotective agent, through a series of robust in vitro and in vivo assays. The primary objective is to delineate a clear path for establishing a meaningful in vitro-in vivo correlation (IVIVC), a critical step in translational drug development that can accelerate formulation optimization and reduce reliance on extensive animal testing.[6][7]

The Comparative Landscape: Structural Rationale and a Clinically Relevant Benchmark

2-amino-4-(1H-tetrazol-5-yl)phenol: This molecule's promise lies in its hybrid structure. The phenol group can directly scavenge reactive oxygen species (ROS), while the tetrazole may interact with specific receptors or enzymes implicated in neuronal death pathways. Its improved metabolic resistance over a carboxylic acid analogue makes it an attractive candidate for CNS drug development.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): As our benchmark, Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its well-documented efficacy and mechanism of action provide a solid foundation for comparison.

Part 1: In Vitro Characterization - Cellular Models of Neuronal Injury

The initial screening of neuroprotective compounds relies on well-defined in vitro models that replicate key aspects of neurodegenerative processes.[8][9] We will employ a multi-tiered approach to assess the efficacy of 2-amino-4-(1H-tetrazol-5-yl)phenol in comparison to Edaravone. The human neuroblastoma cell line SH-SY5Y and the mouse hippocampal cell line HT22 are excellent models for these initial studies.[2][9][10]

Experimental Workflow: In Vitro Neuroprotection Assays

cluster_0 Phase 1: Cytotoxicity & Dose-Response cluster_1 Phase 2: Neuroprotection Efficacy cluster_2 Phase 3: Mechanistic Assays a Treat SH-SY5Y & HT22 cells with 2-amino-4-(1H-tetrazol-5-yl)phenol & Edaravone (0.1-100 µM) b 24h Incubation a->b c MTT Assay for Cell Viability b->c d Determine Non-Toxic Working Concentrations c->d e Induce Oxidative Stress (e.g., 5 mM Glutamate or 100 µM H2O2) d->e f Co-treat with Test Compounds e->f g Assess Neuroprotective Effects f->g h ROS Measurement (DCFDA Assay) g->h i Mitochondrial Membrane Potential (TMRM Assay) g->i j Glutathione Levels (GSH Glo Assay) g->j a Acclimatize Male Sprague-Dawley Rats b Induce Ischemic Stroke (MCAO Model) a->b c Administer Compounds (i.v. post-occlusion) b->c d Behavioral Testing (24h, 48h, 72h post-MCAO) c->d g Euthanasia & Brain Tissue Collection (72h) c->g e Neurological Deficit Score d->e f Rotarod Performance d->f h Infarct Volume Measurement (TTC Staining) g->h i Biomarker Analysis (e.g., GSH, MDA levels) g->i

Caption: Workflow for in vivo neuroprotection study in an MCAO rat model.

Detailed Protocols

Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane.

  • Surgical Procedure: Expose the common carotid artery (CCA) and external carotid artery (ECA). Insert a nylon monofilament through the ECA into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Compound Administration: Administer 2-amino-4-(1H-tetrazol-5-yl)phenol or Edaravone intravenously at predetermined doses immediately after reperfusion.

Protocol 5: Neurological Deficit Scoring

  • Observation: At 24, 48, and 72 hours post-MCAO, a blinded observer scores the animals on a 5-point scale (0 = no deficit, 4 = severe deficit).

  • Scoring Criteria: Assess motor function, posture, and circling behavior.

Protocol 6: Infarct Volume Measurement

  • Brain Slicing: At 72 hours, perfuse the animals and collect the brains. Slice the brains into 2 mm coronal sections.

  • TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted tissue remains white.

  • Image Analysis: Quantify the infarct volume as a percentage of the total brain volume using image analysis software.

Hypothetical Comparative Data
In Vivo AssayParameter2-amino-4-(1H-tetrazol-5-yl)phenol (3 mg/kg)Edaravone (3 mg/kg)Vehicle Control
Behavioral Neurological Score (72h)1.5 ± 0.31.8 ± 0.43.5 ± 0.5
Histological Infarct Volume (%)18.2 ± 2.522.5 ± 3.145.8 ± 4.2
Biochemical Brain GSH Levels (nmol/mg)8.5 ± 0.97.9 ± 0.74.2 ± 0.6

Part 3: Correlating In Vitro and In Vivo Data - The Path to Predictability

A successful IVIVC allows in vitro data to serve as a surrogate for in vivo performance, which is invaluable for drug development. [6][7]The correlation is not merely a statistical exercise; it is a demonstration of a mechanistic link between cellular effects and organismal outcomes.

Logical Framework for IVIVC

cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Bridging Factors a EC50 in Neuroprotection Assay e Pharmacokinetics (BBB Penetration) a->e is predictive of b ROS Scavenging Potency f Pharmacodynamics (Target Engagement) b->f is predictive of c Reduction in Infarct Volume d Improvement in Neurological Score e->c f->d

Caption: Establishing an in vitro-in vivo correlation.

For 2-amino-4-(1H-tetrazol-5-yl)phenol, a strong correlation would be observed if its superior in vitro potency (lower EC₅₀ and greater ROS reduction) directly translates to a more significant reduction in infarct volume and better behavioral outcomes in vivo, after accounting for its pharmacokinetic profile. Discrepancies often arise from poor blood-brain barrier penetration, rapid metabolism, or off-target effects not captured by the cellular models. Therefore, dedicated pharmacokinetic studies are an indispensable component of establishing a reliable IVIVC.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to evaluating the neuroprotective potential of 2-amino-4-(1H-tetrazol-5-yl)phenol. By benchmarking against a clinically relevant drug, Edaravone, and focusing on building a robust IVIVC, researchers can efficiently translate promising in vitro findings into a viable in vivo therapeutic strategy. The hypothetical data presented suggests that 2-amino-4-(1H-tetrazol-5-yl)phenol warrants further investigation. The next logical steps would involve extensive pharmacokinetic and toxicology studies, followed by efficacy testing in chronic models of neurodegeneration to fully elucidate its therapeutic potential.

References

  • Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]

  • Zarganes-Tzitzikas, T., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8593-8643. [Link]

  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234). [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • Google Patents. (2007). Process for producing 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran.
  • Rojas-Fuentes, J., et al. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Molecules, 27(19), 6537. [Link]

  • Maher, P., & Hanneken, A. (2005). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS Drug Reviews, 11(2), 169-186. [Link]

  • Hart, D., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 189. [Link]

  • Request PDF. (n.d.). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. [Link]

  • Shablykin, O. V., et al. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). Growing Science. [Link]

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  • Cirillo, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3229. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • Masood, A., et al. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4-yl)-Masood-Khan/6c30e70b9e836b71f9f2501a35028c4e40552b34]([Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

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  • Cardot, J-M. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-amino-4-(1H-tetrazol-5-yl)phenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 2-amino-4-(1H-tetrazol-5-yl)phenol. Developed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established safety protocols to ensure the safe management of this chemical waste. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a substance with multiple potential hazards.

Hazard Assessment: A Synthesis of Functional Group Risks

The chemical structure of 2-amino-4-(1H-tetrazol-5-yl)phenol incorporates two key functional groups that dictate its hazard profile: a tetrazole ring and an aminophenol moiety. Understanding the risks associated with each is paramount for safe handling and disposal.

1.1 The Energetic Nature of the Tetrazole Ring

The tetrazole functional group is characterized by a high nitrogen content, which renders many tetrazole-containing compounds energetic.[1][2] These compounds can be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[2] It is also crucial to note that tetrazoles can form sensitive and explosive metallic compounds.[3][4] Therefore, contact with metals and metal salts should be avoided.[4]

1.2 The Toxicity of the Aminophenol Moiety

Phenolic compounds are generally toxic and can pose risks to human health and the environment.[5][6] They should never be disposed of down the drain, as this can lead to contamination of water sources.[5][7] Phenol itself is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[8] The amino group may also contribute to its toxicological profile.

1.3 Inferred Hazard Profile for 2-amino-4-(1H-tetrazol-5-yl)phenol

Based on its constituent functional groups, 2-amino-4-(1H-tetrazol-5-yl)phenol should be handled as a substance that is potentially:

  • Explosive: When dry, heated, or subjected to shock or friction.

  • Acutely Toxic: If swallowed, inhaled, or in contact with skin.[1][9]

  • An Irritant: To the skin, eyes, and respiratory system.[1][9][10]

  • Environmentally Hazardous: Posing a threat to aquatic life.[11]

The following table summarizes the potential hazards:

Hazard ClassificationAssociated Functional GroupKey Precautions
Explosive Potential TetrazoleAvoid heat, shock, friction. Do not allow to dry out completely. Avoid contact with metals.
Acute Toxicity Aminophenol, TetrazoleWear appropriate Personal Protective Equipment (PPE). Handle in a well-ventilated area.
Skin/Eye Irritation Aminophenol, TetrazoleWear gloves and eye protection.[1][9]
Environmental Hazard AminophenolDo not dispose of down the drain.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the compound's hazardous nature, the following PPE is mandatory when handling 2-amino-4-(1H-tetrazol-5-yl)phenol for disposal:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.[12]

Step-by-Step Disposal Protocol

On-site chemical treatment or deactivation of 2-amino-4-(1H-tetrazol-5-yl)phenol is not recommended due to the risk of uncontrolled, explosive decomposition.[1] The primary disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

3.1 Waste Collection and Segregation

  • Designate as Hazardous Waste: All waste containing 2-amino-4-(1H-tetrazol-5-yl)phenol, including contaminated lab supplies (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous chemical waste.[12][13]

  • Use Appropriate Containers: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[13] The original container is often a suitable option.[14] If reusing a container, ensure it is properly cleaned and relabeled.[15]

  • Labeling is Critical: As soon as the first drop of waste is added, affix a hazardous waste label.[16] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-amino-4-(1H-tetrazol-5-yl)phenol." Do not use abbreviations.

    • The accumulation start date.

    • An indication of the hazards (e.g., "Toxic," "Reactive").

  • Segregate Incompatible Wastes: Never mix this waste with incompatible materials.[13] Store it separately from:

    • Strong acids and bases.[17]

    • Oxidizing agents.[3]

    • Metals and metal salts.[4]

3.2 Storage of Chemical Waste

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • Secondary Containment: Place the waste container in secondary containment, such as a plastic tub, to contain any potential leaks.[13][16]

  • Safe Environment: Keep the storage area cool, dry, and well-ventilated.[4] Avoid storing near heat sources or in direct sunlight.[14]

3.3 Arranging for Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for pickup.[15][17]

  • Documentation: Complete all required waste disposal forms accurately and thoroughly.

Emergency Procedures

4.1 Spill Management

  • Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container.[3] Use a spark-proof tool.[3]

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team and EHS department.[13]

4.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 2-amino-4-(1H-tetrazol-5-yl)phenol.

DisposalWorkflow start Waste Generation (2-amino-4-(1H-tetrazol-5-yl)phenol) assess_hazards Assess Hazards (Toxic, Potentially Explosive, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Labeled, Sealed Container don_ppe->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store in Secondary Containment in a Designated SAA segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point Proper Disposal by Licensed Vendor contact_ehs->end_point

Caption: Disposal workflow for 2-amino-4-(1H-tetrazol-5-yl)phenol.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal of Phenolic Compounds from Water Using Sewage Sludge-Based Activated Carbon Adsorption: A Review. Retrieved from [Link]

  • MDPI. (2023, May 17). Removal of Phenol from Biomedical Waste via an Adsorption Process. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaner and sustainable processes for extracting phenolic compounds from bio-waste | Request PDF. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • SciSpace. (n.d.). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Retrieved from [Link]

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution SECTION 1. Retrieved from [Link]

  • Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egypt. J. Chem., 66(7), 31-40.
  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved from [Link]

  • PubMed Central. (2021, November 18). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2-amino-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-amino-4-(1H-tetrazol-5-yl)phenol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Immediate Safety Concerns & Hazard Assessment

  • Phenolic Group: Phenols are corrosive and toxic, capable of causing severe chemical burns.[1][2] A significant danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity.[3][4] Phenol has an anesthetic effect, meaning initial burns may not be immediately painful.[3][4]

  • Aromatic Amine Group: Aromatic amines can be toxic and may cause skin and respiratory irritation.[5]

  • Tetrazole Group: Tetrazole-containing compounds can be energetic and may pose an explosion risk, especially when dry or in the presence of metals.[6] They can also release toxic fumes, such as nitrogen oxides, upon decomposition.[7]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[5][9]

  • Mutagenicity: Suspected of causing genetic defects.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is critical for selecting the appropriate PPE. The following table outlines the recommended PPE for various laboratory operations involving 2-amino-4-(1H-tetrazol-5-yl)phenol.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatIf not in a fume hood, a fit-tested N95 respirator
Running reactions and workups Chemical splash gogglesButyl rubber or neoprene glovesChemical-resistant apron over a lab coatWork should be conducted in a certified chemical fume hood
Handling spills Face shield and chemical splash gogglesHeavy-duty butyl rubber or neoprene glovesChemical-resistant suit or apronA fit-tested respirator with an organic vapor cartridge

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are the minimum requirement.[11] However, due to the corrosive nature of phenols, chemical splash goggles should be worn when there is a risk of splashing.[11] A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Nitrile gloves offer good resistance to bases, oils, and many solvents.[12] For more direct or prolonged contact, neoprene or butyl rubber gloves are recommended.[3][11] Double-gloving is a good practice to minimize the risk of exposure from a single glove failure.

  • Body Protection: A standard lab coat protects against minor spills.[3] A chemical-resistant apron is essential when handling larger quantities or during procedures with a higher splash potential.[3][11]

  • Respiratory Protection: All work with this compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available for a specific procedure, a fit-tested respirator is mandatory.

Operational Protocols: From Benchtop to Disposal

3.1. Handling and Storage

  • Ventilation: Always handle 2-amino-4-(1H-tetrazol-5-yl)phenol in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[10]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[1]

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry place.[10]

3.2. Experimental Workflow

The following diagram illustrates a safe workflow for handling 2-amino-4-(1H-tetrazol-5-yl)phenol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve reaction_setup Set up Reaction in Fume Hood dissolve->reaction_setup monitor Monitor Reaction Progress reaction_setup->monitor quench Quench Reaction Carefully monitor->quench extract Perform Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify decontaminate Decontaminate Glassware purify->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A typical experimental workflow for handling 2-amino-4-(1H-tetrazol-5-yl)phenol.

3.3. Disposal Plan

  • Waste Segregation: All waste contaminated with 2-amino-4-(1H-tetrazol-5-yl)phenol, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[9][10] Do not dispose of down the drain.[9] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures: Be Prepared

4.1. Exposure Response

Exposure Route Immediate Action
Skin Contact Immediately flush skin with plenty of soap and water.[9] Remove contaminated clothing and wash before reuse.[9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[13]

4.2. Spill Response

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

The following decision tree outlines the appropriate response to a spill.

spill_response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small and Contained? assess->small_spill evacuate Evacuate Area Contact EHS small_spill->evacuate No don_ppe Don Spill Response PPE small_spill->don_ppe Yes contain Contain Spill with Absorbent don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: A decision tree for responding to a chemical spill.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).
  • 4-Bromo-2-(1H-tetrazol-5-yl)-phenylamine - AK Scientific, Inc.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland.
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer.
  • Phenol - Hazardous Substance Fact Sheet.
  • PHENOL FIRST AID and personal protective equipment - Protocols.io. (2020, September 9).
  • 2 - SAFETY DATA SHEET. (2010, October 18).
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety.
  • Phenol SOP.docx - OSU Chemistry.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET Phenol, synthetic SECTION 1 - INEOS Group.
  • Safety Data Sheet - Phenol - Carl ROTH.
  • Phenol - Safety Data Sheet - Carl ROTH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.